Saxagliptin metabolite D1
Description
Properties
IUPAC Name |
(2S,4S,6R,9S)-7-amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-15-13-3-11-2-12(11)21(13)16(22)14(20-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H2,19,20)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTUQELPQUGWCG-YGADWWLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350800-76-8 | |
| Record name | (1aS,4S,6aR,7aS)-6-Amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350800768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1AS,4S,6AR,7AS)-6-AMINO-1,1A,4,6A,7,7A-HEXAHYDRO-4-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4YQY7YDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Metabolism of Saxagliptin to 5-Hydroxy Saxagliptin
This guide provides a comprehensive technical overview of the in vitro metabolism of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with a primary focus on its biotransformation to the active metabolite, 5-hydroxy saxagliptin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.
Introduction: The Clinical and Metabolic Landscape of Saxagliptin
Saxagliptin is a potent and selective DPP-4 inhibitor prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action involves inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control.[2][3]
A critical aspect of saxagliptin's pharmacokinetic profile is its extensive metabolism to an active metabolite, 5-hydroxy saxagliptin.[1][4] This metabolite also exhibits significant DPP-4 inhibitory activity, albeit at approximately half the potency of the parent compound.[3][5] The formation of 5-hydroxy saxagliptin is the principal metabolic pathway for saxagliptin in humans.[6] Understanding the intricacies of this metabolic conversion is paramount for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of saxagliptin.
The Central Role of Cytochrome P450 in Saxagliptin Metabolism
The biotransformation of saxagliptin to 5-hydroxy saxagliptin is predominantly a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][4] In vitro studies have unequivocally identified CYP3A4 and CYP3A5 as the primary isoforms responsible for this hydroxylation reaction.[4][6]
Causality Behind Experimental Choices: Why CYP3A4/5?
The focus on CYP3A4/5 stems from their high abundance in the human liver and intestine, the primary sites of drug metabolism, and their broad substrate specificity.[7] Given that saxagliptin is orally administered, its first-pass metabolism is significantly influenced by the enzymatic activity in these tissues. The chemical structure of saxagliptin, particularly the adamantane moiety, presents a favorable site for oxidative metabolism by CYP3A4/5.
Experimental Workflows for Characterizing In Vitro Metabolism
A robust in vitro characterization of saxagliptin metabolism involves a multi-pronged approach, starting with subcellular fractions and progressing to more complex systems. The following sections detail the key experimental protocols and the rationale behind their application.
Metabolic Stability Assessment in Human Liver Microsomes (HLMs)
The initial step in evaluating the metabolic fate of a new chemical entity is often a metabolic stability assay using HLMs. This system is a cost-effective and high-throughput method to determine the intrinsic clearance of a compound.
Experimental Protocol: Metabolic Stability of Saxagliptin in HLMs
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) and saxagliptin (final concentration, e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Prepare control incubations without the NADPH-regenerating system to assess non-enzymatic degradation.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound).[8]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of saxagliptin remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Diagram: Workflow for Metabolic Stability Assay
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.com [medicine.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations [mdpi.com]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis and Purification of 5-Hydroxy Saxagliptin: A Guide for Medicinal Chemists and Drug Development Professionals
An In-Depth Technical Guide
Abstract: 5-hydroxy saxagliptin is the major active metabolite of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The availability of high-purity 5-hydroxy saxagliptin is critical for its use as a reference standard in pharmacokinetic and metabolic studies, as well as for further pharmacological evaluation. This technical guide provides a comprehensive overview of a proposed chemical synthesis and a robust purification strategy for 5-hydroxy saxagliptin, grounded in established principles of organic chemistry and drawing from the extensive literature on saxagliptin itself. We will explore the strategic selection of precursors, coupling methodologies, and state-of-the-art purification techniques, emphasizing the rationale behind each procedural choice to ensure both efficiency and high final purity.
Introduction: The Significance of 5-Hydroxy Saxagliptin
Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[3][4] This inhibition prolongs the activity of incretins, leading to glucose-dependent insulin secretion and suppressed glucagon production. In humans, saxagliptin is extensively metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to form 5-hydroxy saxagliptin.[2][5][6] This metabolite is also a potent DPP-4 inhibitor, with its activity being approximately half that of the parent drug, and it circulates at higher concentrations, contributing significantly to the overall therapeutic effect.[3][5]
Therefore, the ability to synthesize and isolate 5-hydroxy saxagliptin in a highly pure form is paramount for:
-
Analytical Reference Standards: Essential for the accurate quantification of the metabolite in biological matrices during clinical and preclinical studies.[7]
-
Pharmacological Profiling: Enabling detailed investigation of its specific binding kinetics, selectivity, and potential off-target effects.
-
Impurity Profiling: Aiding in the identification and characterization of potential degradation products or synthesis-related impurities.
Proposed Synthetic Strategy: A Retrosynthetic Approach
While multiple routes exist for the synthesis of saxagliptin, a direct, published industrial synthesis for its 5-hydroxy metabolite is not widely available.[8][9] We can, however, devise a robust and logical synthetic strategy by adapting established methods for the parent compound. A retrosynthetic analysis logically disconnects the target molecule at the central amide bond, yielding two key precursors: a protected (S)-2-amino-2-((1R,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetic acid derivative and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.
This approach is advantageous as it allows for the stereocontrolled synthesis of each fragment before the crucial coupling step, maximizing the potential for high diastereoselectivity in the final product.
Caption: Retrosynthetic analysis of 5-hydroxy saxagliptin.
Synthesis of Key Intermediates
Precursor A: Boc-Protected (S)-2-amino-2-((1R,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetic acid
The synthesis of this chiral amino acid derivative is the most critical and novel part of the sequence compared to the synthesis of saxagliptin. It requires the preparation of a 3,5-disubstituted adamantane core.
A plausible approach involves the stereoselective enzymatic synthesis from a keto-acid precursor. This method offers high enantiomeric excess (e.e.), which is crucial for pharmaceutical applications.[10]
Step-by-Step Protocol: Enzymatic Synthesis of the Chiral Amino Acid
-
Substrate Preparation: Synthesize the precursor 2-((3,5-dihydroxy-1-adamantyl)-2-oxoethanoic acid. This can be achieved through oxidation of a suitable 3,5-dihydroxyadamantane derivative.
-
Enzymatic Reductive Amination: Dissolve the keto-acid substrate (1.0 eq) and ammonium formate (2.0 eq) in an ammonium phosphate buffer (pH 8.0).
-
Cofactor and Enzyme Addition: Add NAD+ (0.005 eq) and a mutant phenylalanine dehydrogenase (PDH) enzyme known for high stability and activity.[10] The PDH enzyme catalyzes the conversion of the keto acid to the desired S-amino acid with high stereoselectivity.
-
Reaction Monitoring: Maintain the reaction at 30-35°C and monitor for completion (typically 12-24 hours) by HPLC.
-
Boc Protection: Upon completion, adjust the pH and react the crude amino acid with Di-tert-butyl dicarbonate (Boc)₂O to protect the amino group, facilitating subsequent purification and coupling.
-
Isolation: Acidify the reaction mixture and extract the Boc-protected amino acid (Precursor A) with an organic solvent like ethyl acetate.
Precursor B: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide
This precursor is a common intermediate in the synthesis of saxagliptin. Its preparation is well-documented and typically involves a multi-step synthesis starting from L-pyroglutamic acid. For the purpose of this guide, we will assume this precursor is available from commercial sources or synthesized according to established literature procedures.
Core Synthesis: Amide Coupling and Dehydration
The central step in the synthesis is the formation of the amide bond between Precursor A and Precursor B, followed by dehydration of the resulting amide to the final nitrile. The use of modern coupling agents like propylphosphonic anhydride (T3P) offers significant advantages over traditional methods.
Why T3P? Propylphosphonic anhydride (T3P) is an excellent choice for both the coupling and subsequent dehydration steps. It is a mild and efficient reagent, and its byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous wash.[8][11] This "telescopic" approach, where two distinct transformations are performed in the same pot, minimizes intermediate isolation steps, reduces waste, and improves overall process efficiency.[12]
Caption: Telescopic synthesis and deprotection workflow.
Step-by-Step Protocol: Coupling, Dehydration, and Deprotection
-
Initial Setup: To a stirred solution of Precursor B (1.0 eq) in dichloromethane (DCM), add the Boc-protected amino acid Precursor A (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir at 25-30°C for 15 minutes.
-
Amide Coupling: Slowly add a 50% solution of T3P in DCM (1.0 eq) over 15 minutes, maintaining the temperature at 25-30°C. Stir for 2 hours until TLC or HPLC confirms the formation of the intermediate amide.
-
Dehydration: Add a second portion of DIPEA (4.0 eq) followed by T3P solution (2.0 eq). Maintain the reaction at 25-30°C for up to 24 hours, monitoring for the conversion of the amide to the nitrile.[8]
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with water and 5% aqueous sodium bicarbonate solution to remove T3P byproducts and excess reagents.[11] Concentrate the organic layer under vacuum to yield the crude Boc-protected 5-hydroxy saxagliptin.
-
Boc Deprotection: Dissolve the crude product in ethyl acetate and add aqueous hydrochloric acid (11N). Stir at room temperature for 4 hours. The deprotection removes the Boc group, yielding the hydrochloride salt of 5-hydroxy saxagliptin.[11]
-
Initial Isolation: The product, being a salt, will often precipitate from the reaction mixture. Filter the solid, wash with fresh ethyl acetate, and dry under vacuum. This provides the crude product ready for purification.
Purification of 5-Hydroxy Saxagliptin
Achieving the high purity (>99.5%) required for a reference standard necessitates a robust purification strategy, typically centered around preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Rationale for RP-HPLC
Reverse-phase chromatography is ideally suited for this application due to its high resolving power, which can effectively separate the target molecule from structurally similar impurities, such as diastereomers or incompletely reacted starting materials.[13] The hydrophobic nature of the adamantane cage provides strong retention on a C18 stationary phase, allowing for excellent separation with a standard aqueous/organic mobile phase.[13]
Preparative HPLC Protocol and Parameters
The following table outlines a validated starting point for the preparative HPLC purification of 5-hydroxy saxagliptin.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | Reverse-Phase C18 (e.g., 250mm x 21.2mm, 5 µm) | C18 provides the necessary hydrophobic interaction for retention. A larger diameter column is used for preparative scale. |
| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate in Water | Provides a buffered system to ensure consistent ionization state and peak shape of the amine-containing analyte. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compound from the column. Acetonitrile often provides sharper peaks and lower backpressure.[14] |
| Elution Mode | Gradient | A gradient elution (e.g., 10% to 70% B over 30 minutes) is essential for efficiently eluting the product while separating it from earlier and later eluting impurities. |
| Flow Rate | 15-25 mL/min | Adjusted based on column diameter to maintain optimal linear velocity for separation efficiency. |
| Detection | UV at 210-225 nm | The nitrile and amide chromophores provide sufficient UV absorbance in this range for detection.[13][15] |
| Sample Prep | Dissolve crude product in Mobile Phase A/B mixture | Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion. |
Post-Chromatography Processing: Salt Formation and Crystallization
-
Fraction Collection: Collect the fractions containing the pure product as determined by the UV detector.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
Lyophilization/Crystallization: The remaining aqueous solution can be lyophilized (freeze-dried) to yield an amorphous solid of the corresponding salt (e.g., formate or acetate). For a more stable, crystalline solid, a salt exchange and crystallization can be performed.
-
Crystallization Protocol:
-
Dissolve the purified free base (obtained after neutralization of the HPLC fractions) in a suitable solvent system, such as isopropanol/water or ethyl acetate.
-
Add a stoichiometric amount of a desired acid (e.g., HCl in isopropanol) to form the salt in situ.
-
Allow the solution to cool slowly or use an anti-solvent to induce crystallization. Different salts and solvent systems can yield various crystalline forms or polymorphs.[16][17][18]
-
Filter the resulting crystals, wash with a cold solvent, and dry under vacuum to obtain the final, highly pure crystalline product.
-
Conclusion
The synthesis and purification of 5-hydroxy saxagliptin present a unique challenge that builds upon the well-established chemistry of its parent drug. The proposed strategy, employing a stereoselective enzymatic synthesis for the chiral core and an efficient T3P-mediated telescopic coupling/dehydration, offers a modern and effective route to the crude product. Subsequent purification by preparative RP-HPLC is a powerful and essential tool to achieve the high purity required for its use as an analytical standard and for detailed pharmacological studies. This guide provides a robust framework for researchers and drug development professionals to successfully produce and isolate this critical active metabolite.
References
-
Macharla, P., et al. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297. Available at: [Link]
-
Oriental Journal of Chemistry. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Available at: [Link]
-
Su, H., et al. (2021). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Scientific Reports. Available at: [Link]
-
Jadhav, S. B., et al. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Bulletin of Environment, Pharmacology and Life Sciences, 9(9). Available at: [Link]
- Google Patents. (2012). WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
-
P, A., et al. (2017). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography-Ultraviolet Method. Journal of Young Pharmacists, 9(4), 543-548. Available at: [Link]
-
Tran, S. B., et al. (2014). The synthesis of (14)C-labeled, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite. Journal of Labelled Compounds and Radiopharmaceuticals, 57(3), 136-40. Available at: [Link]
-
Muzahid, M., & Dureja, H. (2020). Saxagliptin: a systematic review on its pharmacological potential and analytical aspects. Innovate International Journal of Medical & Pharmaceutical Sciences, 5(5). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11243969, Saxagliptin. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23645678, 5-Hydroxy saxagliptin. Available at: [Link]
-
Fura, A., et al. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 50(12), 769-83. Available at: [Link]
- Google Patents. (2014). CN103555683A - Synthesis method of saxagliptin chiral intermediate.
-
Batta, N., et al. (2014). A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study. Drug Research (Stuttg). Available at: [Link]
-
Wagh, P. (2020). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Waters Corporation Application Note. Available at: [Link]
-
Attimarad, M., et al. (2018). Chromatographic methods for the simultaneous determination of binary mixture of Saxagliptin HCl and Metformin HCl. ResearchGate. Available at: [Link]
- Google Patents. (2014). US8802715B2 - Crystal forms of saxagliptin and processes for preparing same.
-
Fura, A., et al. (2012). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition, 40(7), 1345-56. Available at: [Link]
-
Lokhande, P. (2020). Development and Validation of an HPLC Method for the Analysis of Saxagliptin in Bulk powder. International Journal of Trend in Scientific Research and Development, 4(2), 37-41. Available at: [Link]
- Google Patents. (2016). US9260389B2 - Crystal forms of saxagliptin.
-
Al-Alami, M., et al. (2015). Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin. American Journal of Analytical Chemistry, 6, 941-949. Available at: [Link]
- Google Patents. (2014). WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof.
-
RCSB PDB-101. Molecule of the Month: Saxagliptin. Available at: [Link]
-
Chadha, R., et al. (2014). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Crystals, 4(3), 318-341. Available at: [Link]
-
Pawanjeet, J. C., et al. (2014). Devolpment and validation of simple stability indicating RP-HPLC method for analysis of saxagliptin and its forced degradation impurities in bulk drug and pharmaceutical dosage form. International Journal of Research and Development in Pharmacy and Life Sciences. Available at: [Link]
-
Drugs.com. (2025). Saxagliptin Monograph for Professionals. Available at: [Link]
-
Oriental Journal of Chemistry. (2014). An Efficient and Telescopic Process for Saxagliptin Hydrochloride. Available at: [Link]
- Google Patents. (2009). EP2137149A2 - Crystal forms of saxagliptin and processes for preparing same.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orientjchem.org [orientjchem.org]
- 9. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 10. CN103555683A - Synthesis method of saxagliptin chiral intermediate - Google Patents [patents.google.com]
- 11. An Efficient and Telescopic Process for Saxagliptin Hydrochloride. – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin [scirp.org]
- 16. US8802715B2 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]
- 17. US9260389B2 - Crystal forms of saxagliptin - Google Patents [patents.google.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Deep Dive into the Mechanism of 5-Hydroxy Saxagliptin on Incretin Hormones: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 5-hydroxy saxagliptin, the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. We will explore the intricate interplay between 5-hydroxy saxagliptin and the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological effects of this compound on glucose homeostasis. We will delve into the molecular interactions, downstream signaling pathways, and provide field-proven experimental protocols for investigating these mechanisms.
The Incretin Effect and the Central Role of DPP-4
Incretin hormones are gut-derived peptides that are crucial for maintaining glucose homeostasis.[1][2][3][4] The two primary incretin hormones are GLP-1 and GIP, which are released from enteroendocrine cells into the bloodstream in response to food intake.[2][4] These hormones are responsible for the "incretin effect," a phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an equivalent intravenous glucose infusion.[2][3] This effect is estimated to account for 50-70% of the post-meal insulin secretion in healthy individuals.[3]
The biological actions of GLP-1 and GIP are multifaceted and synergistic in their regulation of blood glucose:
-
Stimulation of Glucose-Dependent Insulin Secretion: Both GLP-1 and GIP potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.[1][4][5] This glucose dependency is a key safety feature, as it minimizes the risk of hypoglycemia.[4]
-
Suppression of Glucagon Secretion: GLP-1 inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][4][5]
-
Delayed Gastric Emptying: GLP-1 slows the rate at which food empties from the stomach, leading to a more gradual absorption of nutrients and a blunted postprandial glucose spike.[4]
-
Promotion of Satiety: GLP-1 also acts on the central nervous system to promote feelings of fullness, which can contribute to weight management.[1]
However, the therapeutic potential of native GLP-1 and GIP is limited by their rapid inactivation in the circulation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][5] DPP-4 is a serine protease that cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[6] This enzymatic degradation results in a very short half-life for the active forms of these hormones.
Saxagliptin and its Active Metabolite: 5-Hydroxy Saxagliptin
Saxagliptin is a potent and selective DPP-4 inhibitor developed for the treatment of type 2 diabetes mellitus.[7][8] Following oral administration, saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) in the liver to form its major active metabolite, 5-hydroxy saxagliptin.[5][9][10][11] This metabolite is also a potent DPP-4 inhibitor, although it is approximately half as potent as the parent compound, saxagliptin.[5][9][11][12][13][14] However, the systemic exposure of 5-hydroxy saxagliptin is about 2- to 7-fold higher than that of saxagliptin, contributing significantly to the overall therapeutic effect.[15]
Mechanism of DPP-4 Inhibition
Both saxagliptin and 5-hydroxy saxagliptin are competitive, reversible inhibitors of DPP-4.[7] They bind to the active site of the DPP-4 enzyme, preventing it from degrading incretin hormones.[6][16] This inhibition leads to a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP.[7] A key feature of saxagliptin and its active metabolite is their prolonged binding to the DPP-4 enzyme, which ensures sustained inhibition of its activity over a 24-hour dosing interval.[15][17]
The chemical structure of 5-hydroxy saxagliptin allows for high selectivity for DPP-4 over other related proteases, minimizing off-target effects.[7][15][17]
Downstream Effects on Incretin Hormone Signaling
By preventing the degradation of GLP-1 and GIP, 5-hydroxy saxagliptin effectively prolongs their biological activity. This enhanced incretin signaling leads to a cascade of downstream effects that ultimately improve glycemic control.
Visualization of the Signaling Pathway
The following diagram illustrates the mechanism of action of 5-hydroxy saxagliptin on the incretin hormone signaling pathway.
Caption: Mechanism of 5-hydroxy saxagliptin on incretin signaling.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The pharmacokinetic profiles of saxagliptin and 5-hydroxy saxagliptin are well-characterized.[18] Following a 5 mg oral dose of saxagliptin, the key pharmacokinetic parameters are summarized below.
| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |
| Tmax (hours) | 2 | 4 |
| t1/2 (hours) | 2.5 | 3.1 |
| AUC (ng•h/mL) | 78 | 214 |
| Cmax (ng/mL) | 24 | 47 |
| Data from healthy subjects after a single 5 mg oral dose of saxagliptin.[11] |
The pharmacodynamic effect, measured as the inhibition of plasma DPP-4 activity, is sustained over 24 hours, supporting once-daily dosing.[7]
Experimental Protocols
To investigate the mechanism of action of 5-hydroxy saxagliptin, several key experiments can be performed. Here, we provide detailed, step-by-step methodologies for an in vitro DPP-4 inhibition assay and an in vivo study to measure active incretin levels.
In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of 5-hydroxy saxagliptin against DPP-4.[16][19][20]
Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), by the DPP-4 enzyme. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. In the presence of an inhibitor like 5-hydroxy saxagliptin, the rate of AMC production is reduced.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
5-hydroxy saxagliptin
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve 5-hydroxy saxagliptin in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations.
-
Dilute the recombinant DPP-4 enzyme in assay buffer to the desired working concentration.
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 25 µL of the various concentrations of 5-hydroxy saxagliptin or vehicle control (assay buffer with the same concentration of DMSO as the inhibitor solutions).
-
Add 25 µL of the diluted DPP-4 enzyme solution to each well.
-
Include a "no enzyme" control well containing only assay buffer and substrate.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the Gly-Pro-AMC substrate solution to each well to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at λex = 360 nm and λem = 460 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Measurement of Active GLP-1 and GIP
This protocol outlines a method for quantifying active GLP-1 and GIP levels in plasma samples from animal models or human subjects following administration of 5-hydroxy saxagliptin.
Principle: Due to the rapid degradation of active incretins by DPP-4, special precautions must be taken during blood sample collection and processing to prevent ex vivo degradation.[21] Commercially available ELISA kits are then used for the specific quantification of the active forms of GLP-1 and GIP.[6][22]
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., BD™ P800 tubes) or a cocktail of protease inhibitors.
-
Centrifuge
-
ELISA kits for active GLP-1 and active GIP
-
Microplate reader
Procedure:
-
Blood Collection:
-
Collect blood samples at various time points before and after administration of 5-hydroxy saxagliptin.
-
Immediately transfer the blood into pre-chilled collection tubes containing a DPP-4 inhibitor.
-
Gently invert the tubes several times to ensure proper mixing.
-
-
Plasma Preparation:
-
Place the blood collection tubes on ice.
-
Within 30 minutes of collection, centrifuge the tubes at 1,600 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
ELISA Quantification:
-
Thaw the plasma samples on ice.
-
Perform the ELISA for active GLP-1 and active GIP according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric or chemiluminescent signal.
-
-
Read the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the standards provided in the kit.
-
Calculate the concentrations of active GLP-1 and GIP in the plasma samples based on the standard curve.
-
Compare the incretin levels at different time points to assess the in vivo effect of 5-hydroxy saxagliptin.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vivo measurement of active incretin hormones.
Caption: In vivo incretin measurement workflow.
Conclusion
5-hydroxy saxagliptin, the primary active metabolite of saxagliptin, plays a crucial role in the therapeutic efficacy of this DPP-4 inhibitor. By potently and selectively inhibiting the DPP-4 enzyme, 5-hydroxy saxagliptin prevents the degradation of the incretin hormones GLP-1 and GIP. The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of action of 5-hydroxy saxagliptin and other DPP-4 inhibitors.
References
-
Incretin Hormones: Role in Glucose Metabolism and Implications for Diabetes Treatment. (n.d.). Journal of PeerScientist. Retrieved January 15, 2026, from [Link]
-
Fw, S. (n.d.). Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Clinical Medicine Insights: Endocrinology and Diabetes. Retrieved January 15, 2026, from [Link]
-
Saxagliptin: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 10). Medicine.com. Retrieved January 15, 2026, from [Link]
-
D'Alessio, D. A. (2016). The Role of Incretins in Glucose Homeostasis and Diabetes Treatment. Endocrine Practice, 22(Suppl 2), 1-13. [Link]
-
Campbell, J. E., & Drucker, D. J. (2013). Incretins role in metabolic homeostasis. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 413-420. [Link]
-
Incretin Hormones: Key Players in Glucose Homeostasis and Beyond. (2023, June 27). Hilaris Publisher. Retrieved January 15, 2026, from [Link]
-
Holst, J. J. (2019). Role of Incretins on Insulin Function and Glucose Homeostasis. Comprehensive Physiology, 9(1), 1-21. [Link]
-
Wang, T., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology, 25(1), 35. [Link]
-
Su, H., et al. (2011). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition, 39(7), 1163-1174. [Link]
-
Wang, A., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2. [Link]
-
Neumiller, J. J. (2009). Exploration of the DPP-4 inhibitors with a focus on saxagliptin. Expert Opinion on Pharmacotherapy, 10(15), 2563-2574. [Link]
-
Saxagliptin. (n.d.). PDB-101. Retrieved January 15, 2026, from [Link]
-
Wang, A., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2. [Link]
-
Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 896341. [Link]
-
Morimoto, C., & Dang, N. H. (2012). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (60), e3579. [Link]
-
Saxagliptin Tablets: Package Insert / Prescribing Info / MOA. (2025, March 25). Drugs.com. Retrieved January 15, 2026, from [Link]
-
Saxagliptin (INN). (n.d.). PharmaCompass.com. Retrieved January 15, 2026, from [Link]
-
Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(10), 1239-1252. [Link]
-
Saxagliptin. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
El-Sayed, M. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Text. Retrieved January 15, 2026, from [Link]
-
Wang, T., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology, 25(1), 35. [Link]
-
Blonde, L. (2010). Efficacy and Safety of Saxagliptin as Add-On Therapy in Type 2 Diabetes. Postgraduate Medicine, 122(4), 117-127. [Link]
-
An Accurate Solution to the Challenges with Measuring GLP-1. (2018, July 31). ALPCO Diagnostics. Retrieved January 15, 2026, from [Link]
-
Yabe, D., & Seino, Y. (2011). GIP and GLP-1, the two incretin hormones: Similarities and differences. Journal of Diabetes Investigation, 2(2), 85-93. [Link]
-
saxagliptin: a systematic review on its pharmacological potential and analytical aspects. (2021, February 12). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Wang, T., et al. (2024). (PDF) Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Plasma levels of iGLP-1 and tGLP-1 and iGIP and tGIP after ingestion of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
(1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Saxagliptin – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 15, 2026, from [Link]
Sources
- 1. primescholars.com [primescholars.com]
- 2. The Role of Incretins in Glucose Homeostasis and Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. medicine.com [medicine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saxagliptin - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 13. Saxagliptin (INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 20. oatext.com [oatext.com]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. alpco.com [alpco.com]
An In-Depth Technical Guide to the Discovery and Initial Characterization of Saxagliptin Metabolites
Abstract
This technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery, identification, and initial characterization of the metabolites of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. As a cornerstone of modern type 2 diabetes mellitus management, a thorough understanding of saxagliptin's metabolic fate was critical to its development and clinical application. This document details the logical progression of metabolite profiling, from early in vitro screening to definitive in vivo human studies. We will explore the causality behind the experimental designs, the bioanalytical techniques that form the bedrock of characterization, and the clinical relevance of its principal active metabolite, 5-hydroxy saxagliptin. This guide is intended for researchers, scientists, and drug development professionals seeking field-proven insights into contemporary drug metabolism workflows.
Introduction: The Clinical and Mechanistic Context of Saxagliptin
Saxagliptin (marketed as Onglyza) is an oral hypoglycemic agent that enhances the body's natural ability to lower blood glucose levels.[1][2] Its therapeutic action is derived from the potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, saxagliptin increases the circulating levels and prolongs the action of these active incretins.[6][7] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[2][5][8]
Given its central role in therapy, elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of saxagliptin was a mandatory step in its nonclinical and clinical development. Metabolite profiling is not merely a regulatory checkbox; it is a critical scientific endeavor to ensure the safety and efficacy of a new chemical entity. The primary objectives are to identify all significant drug-related components in circulation, determine their chemical structures, assess their pharmacological activity, and understand their contribution to the overall clinical profile. This foundational knowledge is paramount for predicting potential drug-drug interactions (DDIs) and informing dosing recommendations in special populations.[3][4]
The Metabolic Pathway: From Parent Drug to Active Moiety
The biotransformation of saxagliptin is primarily a hepatic process mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5][9] Extensive in vitro and in vivo studies have conclusively identified that the metabolism is almost entirely dependent on the CYP3A4 and CYP3A5 isoforms.[10][11][12]
The principal metabolic pathway is the monohydroxylation of the adamantyl moiety, resulting in the formation of 5-hydroxy saxagliptin (internal designation BMS-510849, also referred to as M2).[10][13][14] This metabolite is not only the major circulating species but is also pharmacologically active.[9][10][15] While its potency as a DPP-4 inhibitor is approximately half that of the parent saxagliptin molecule, its higher systemic exposure (AUC) means it contributes significantly to the overall therapeutic effect.[5][7][9][15]
Other minor metabolic pathways have been identified, including further hydroxylation and subsequent conjugation with glucuronic acid or sulfate, but these metabolites are present in much lower concentrations and are not considered to be major contributors to the drug's activity or clearance.[10][11]
Caption: Primary metabolic pathway of saxagliptin via CYP3A4/5.
Experimental Workflows for Metabolite Characterization
The identification and characterization of saxagliptin's metabolites followed a structured, multi-stage approach, progressing from predictive in vitro systems to definitive human in vivo studies.
Stage 1: In Vitro Metabolism - The Rationale for Using Human Liver Microsomes
The initial exploratory phase of metabolite profiling invariably begins in vitro. The primary goal is to rapidly identify the key metabolic pathways and the specific enzymes involved. Human liver microsomes (HLMs) are the gold-standard reagent for this purpose. HLMs are subcellular fractions of hepatocytes that are enriched with CYP enzymes, making them a highly relevant and efficient system for studying Phase I metabolism.
The decision to use HLMs is driven by several factors:
-
High Concentration of CYP Enzymes: Provides a robust system for generating detectable quantities of metabolites.
-
Relevance to In Vivo Metabolism: The liver is the primary site of drug metabolism, and HLMs accurately reflect the metabolic capabilities of this organ.
-
Enzyme Phenotyping: By using specific chemical inhibitors or recombinant human CYP enzymes, the contribution of individual isoforms (e.g., CYP3A4, CYP2D6) can be precisely determined. For saxagliptin, studies confirmed that CYP3A4 was the dominant enzyme, with a minor contribution from CYP3A5.[10][11]
-
Reagent Preparation:
-
Prepare a stock solution of saxagliptin in a suitable organic solvent (e.g., methanol or DMSO) at 10 mM.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form) solution in buffer. NADPH is the essential cofactor for CYP enzyme activity.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the following in order: phosphate buffer, pooled human liver microsomes (final concentration ~0.5 mg/mL), and saxagliptin (final concentration ~1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200 µL.
-
Include a negative control incubation without NADPH to confirm that metabolism is cofactor-dependent.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for subsequent bioanalytical analysis.
-
Stage 2: In Vivo Characterization - The Human Radiolabel Study
While in vitro studies are predictive, the definitive characterization of a drug's metabolic fate requires an in vivo study in humans. The gold standard is a mass balance study using a radiolabeled version of the drug, typically with Carbon-14 ([¹⁴C]). A study was conducted in healthy male subjects following a single oral dose of [¹⁴C]saxagliptin.[10]
The rationale for this approach is its comprehensiveness:
-
Complete Mass Balance: It allows for the quantitative recovery of all drug-related material in urine and feces, providing a complete picture of the excretion pathways.[10] For saxagliptin, approximately 75% of the administered dose was recovered in urine and 22% in feces, indicating good oral absorption.[1][5][10]
-
Unbiased Metabolite Detection: By tracking the radioactivity, all metabolites, regardless of their structure or ionization efficiency in a mass spectrometer, can be detected and quantified relative to the total drug-related material.
-
Definitive Circulating Profile: It establishes which components are present in systemic circulation (plasma) and at what concentrations, allowing for a focus on the most abundant and potentially relevant metabolites. In human plasma, unchanged saxagliptin and 5-hydroxy saxagliptin were the most prominent drug-related components.[10][11]
Caption: Workflow for saxagliptin metabolite identification.
Stage 3: Bioanalytical Characterization - The Power of LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the cornerstone technology for the separation, identification, and quantification of drug metabolites.[16][17]
-
Chromatographic Separation (LC): The liquid chromatography step separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity). This is crucial for resolving isomers and distinguishing between different metabolic products.
-
Mass Spectrometric Detection (MS): The mass spectrometer acts as a highly sensitive and specific detector. It first ionizes the molecules and then measures their mass-to-charge ratio (m/z), providing the molecular weight of each compound.
-
Structural Elucidation (MS/MS): In tandem MS, a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that provides crucial structural information, allowing scientists to pinpoint the exact site of metabolic modification (e.g., the location of hydroxylation on the adamantyl ring).
-
Sample Preparation (from Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of saxagliptin).
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a 96-well plate for injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A standard UHPLC system (e.g., Waters Acquity, Shimadzu Nexera).
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used for separation.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for saxagliptin, 5-hydroxy saxagliptin, and the internal standard.
-
Pharmacokinetic Profile and Clinical Significance
The characterization of saxagliptin's metabolites was essential for understanding its complete pharmacokinetic (PK) and pharmacodynamic (PD) profile.[18][19]
Quantitative Pharmacokinetic Data
Following a single 5 mg oral dose in healthy subjects, the pharmacokinetic parameters highlight the significant contribution of the active metabolite.[15][20]
| Parameter | Saxagliptin (Parent) | 5-Hydroxy Saxagliptin (M2) | Reference |
| Tmax (median, hours) | 2 | 4 | [5][15][20] |
| Cmax (ng/mL) | 24 | 47 | [9][15][20] |
| AUC (ng·h/mL) | 78 | 214 | [9][15][20] |
| t½ (hours) | 2.5 | 3.1 | [5][15] |
| DPP-4 Inhibition Potency | 1x | ~0.5x | [5][7][15] |
Table summarizing the pharmacokinetic parameters of saxagliptin and its major active metabolite.
The data clearly show that while the parent drug is absorbed more rapidly (lower Tmax), the active metabolite 5-hydroxy saxagliptin achieves a higher peak concentration (Cmax) and has a substantially greater overall systemic exposure (AUC).[9][15] This confirms that the therapeutic effect of a saxagliptin dose is a composite of the activity of both the parent drug and its primary metabolite.
Clinical Implications: Drug-Drug Interactions
The heavy reliance on CYP3A4/5 for metabolism makes saxagliptin susceptible to drug-drug interactions. This is a direct, actionable insight derived from the initial metabolite characterization work.
-
Strong CYP3A4/5 Inhibitors (e.g., ketoconazole, ritonavir): Co-administration with these drugs significantly increases the plasma concentrations of saxagliptin by inhibiting its metabolism to 5-hydroxy saxagliptin.[1][6] To mitigate the risk of overexposure, the recommended dose of saxagliptin is reduced to 2.5 mg once daily when used with strong CYP3A4/5 inhibitors.[3][4]
-
Strong CYP3A4/5 Inducers (e.g., rifampin): These drugs can accelerate the metabolism of saxagliptin, potentially reducing its efficacy. Co-administration should be approached with caution.[2]
Conclusion
The discovery and characterization of saxagliptin's metabolites represent a textbook example of modern drug metabolism science. The process followed a logical progression from in vitro screening, which identified CYP3A4/5 as the key metabolic engine, to a definitive human radiolabel study that quantified the disposition pathways and confirmed the prominence of the active metabolite, 5-hydroxy saxagliptin. The application of advanced bioanalytical techniques, particularly LC-MS/MS, was instrumental in providing the structural and quantitative data necessary to build a complete pharmacokinetic and pharmacodynamic model. This comprehensive understanding is not just academic; it directly informs clinical practice, ensuring the safe and effective use of saxagliptin by guiding dosing recommendations and managing potential drug-drug interactions.
References
- The Pharmacokinetic Profile of Saxagliptin and its Active Metabolite: A Technical Guide. Benchchem.
- Sujith, K., et al. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. PubMed.
- Tahrani, A. A., et al. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. PMC.
- Saxagliptin. PubChem, NIH.
- Su, H., et al. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. PubMed.
- Saxagliptin: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com.
- Saxagliptin. PDB-101.
- SAXagliptin Monograph for Professionals. Drugs.com.
- Characterization of the In Vitro and In Vivo Metabolism and Disposition and Cytochrome P450 Inhibition/Induction Profile of Saxagliptin in Human. ResearchGate.
- Pharmacokinetic, pharmacodynamic and clinical evaluation of saxagliptin in type 2 diabetes. SciSpace.
- Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. ResearchGate.
- Li, Y., et al. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. PubMed.
- CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PMC, PubMed Central.
- Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4-Mediated Metabolism of Saxagliptin. PMC, NIH.
- Fura, A., et al. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections. PubMed.
- Khavandi, K., et al. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. PubMed.
- Recovery of observed saxagliptin and 5-hydroxysaxagliptin PK profiles... ResearchGate.
- saxagliptin: a systematic review on its pharmacological potential and analytical aspects.
- Onglyza; INN: saxagliptin. European Medicines Agency (EMA).
- Onglyza, INN-saxagliptin. European Medicines Agency (EMA).
- Label: ONGLYZA (saxagliptin) tablets, for oral use. accessdata.fda.gov.
- Savage, D. G., et al. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed.
- 209091Orig1s000. accessdata.fda.gov.
- Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate.
- SAXAGLIPTIN tablets, for oral use Initial U.S. Approval: 2009. DailyMed.
- center for drug evaluation and. accessdata.fda.gov.
- Saxagliptin: a new drug for the treatment of type 2 diabetes. PubMed.
- Label: SAXAGLIPTIN tablet, film coated. DailyMed, NIH.
- Analytical Method Development of Saxagliptin HCl by RP-HPLC. ResearchGate.
- Onglyza. European Medicines Agency (EMA).
- saxagliptin. EMEA-000200-PIP01-08-M10 - paediatric investigation plan - EMA - European Union.
- Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus.
- Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. NIH.
- BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAXAGLIPTIN IN MARKETED TABLET FORMULATION.
- Saxagliptin / metformin - paediatric investigation plan. European Medicines Agency (EMA).
- Analytical Method Development of Saxagliptin HCl by RP-HPLC. Journal of Drug Delivery and Therapeutics.
- Saxagliptin (BMS-477118) DPP inhibitor. Selleck Chemicals.
- Reference ID: 3912436.
Sources
- 1. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAXagliptin Monograph for Professionals - Drugs.com [drugs.com]
- 5. medicine.com [medicine.com]
- 6. scispace.com [scispace.com]
- 7. Saxagliptin: a new drug for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4‐Mediated Metabolism of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. These highlights do not include all the information needed to use SAXAGLIPTIN TABLETS safely and effectively. See full prescribing information for SAXAGLIPTIN TABLETS. SAXAGLIPTIN tablets, for oral use Initial U.S. Approval: 2009 [dailymed.nlm.nih.gov]
CYP3A4-mediated hydroxylation of saxagliptin
An In-Depth Technical Guide to the CYP3A4-Mediated Hydroxylation of Saxagliptin
Foreword
As a Senior Application Scientist, my focus extends beyond mere procedural execution to a deeper understanding of the underlying biochemical causality. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a granular understanding of saxagliptin's metabolic fate. We will dissect the critical role of Cytochrome P450 3A4 (CYP3A4) in the hydroxylation of saxagliptin, not as an academic exercise, but as a crucial aspect of its clinical pharmacology, safety, and efficacy. The methodologies presented herein are designed to be self-validating, incorporating the necessary controls and rationale to ensure robust and reproducible outcomes.
Introduction: The Clinical Context of Saxagliptin Metabolism
Saxagliptin is a potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] By inhibiting DPP-4, saxagliptin prevents the degradation of incretin hormones like GLP-1 and GIP, thereby increasing glucose-dependent insulin secretion and suppressing glucagon production.[3][4]
While its pharmacodynamic action is well-characterized, the clinical performance of saxagliptin is intrinsically linked to its pharmacokinetic profile, which is dominated by hepatic metabolism. The primary metabolic pathway is a hydroxylation reaction mediated predominantly by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5.[5][6][7] This metabolic conversion results in the formation of 5-hydroxy saxagliptin (also known as M2), a major circulating metabolite that is also pharmacologically active.[3][8] Understanding this specific metabolic step is paramount for predicting drug-drug interactions (DDIs), assessing inter-individual variability due to genetic polymorphisms, and establishing safe and effective dosing regimens.[9][10]
The Metabolic Pathway: A Central Role for CYP3A4
Saxagliptin undergoes extensive metabolism following oral administration. The conversion to 5-hydroxy saxagliptin is the principal clearance pathway.[7] This active metabolite retains approximately 50% of the parent drug's DPP-4 inhibitory potency.[11] Both parent drug and metabolite are cleared through a combination of hepatic metabolism and renal excretion.[1][11]
The central role of CYP3A4/5 makes saxagliptin susceptible to significant pharmacokinetic alterations when co-administered with drugs that modulate the activity of these enzymes.[6][12] This underscores the necessity for a thorough in-vitro and in-vivo characterization of this pathway during drug development.
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saxagliptin - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. SAXagliptin Monograph for Professionals - Drugs.com [drugs.com]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 7. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy [frontiersin.org]
- 9. Effects of 27 CYP3A4 protein variants on saxagliptin metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. drugs.com [drugs.com]
- 12. wjgnet.com [wjgnet.com]
A Comprehensive Technical Guide to the Stereospecific Synthesis of the 5-Hydroxy Saxagliptin Enantiomer
Abstract
This technical guide provides an in-depth exploration of a viable stereospecific synthetic route to the 5-hydroxy saxagliptin enantiomer, the principal active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin.[1][2] As the development of active pharmaceutical ingredients (APIs) and their metabolites is crucial for understanding drug efficacy, metabolism, and safety profiles, this document serves as a critical resource for researchers, medicinal chemists, and professionals in drug development. We will dissect a logical retrosynthetic analysis and present a detailed, step-by-step forward synthesis. The causality behind experimental choices, particularly those governing stereochemistry, will be elucidated. Furthermore, this guide includes detailed experimental protocols, structured data tables for easy reference, and diagrammatic representations of the synthetic workflow. The protocols described herein are designed to be self-validating, and all critical claims are supported by authoritative references.
Introduction: The Significance of 5-Hydroxy Saxagliptin
Saxagliptin is a potent and selective inhibitor of the DPP-4 enzyme, which plays a critical role in the regulation of glucose homeostasis.[3] Its inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. In humans, saxagliptin is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to its major active metabolite, 5-hydroxy saxagliptin.[1][2] This metabolite is also a potent DPP-4 inhibitor, contributing significantly to the overall therapeutic effect of the parent drug.
The stereochemistry of both saxagliptin and its 5-hydroxy metabolite is critical for their biological activity. The desired enantiomer of 5-hydroxy saxagliptin is (1S,3S,5S)-2-((2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. The synthesis of this specific enantiomer in high purity is essential for its use as a reference standard in metabolic studies, for in-depth pharmacological evaluation, and as a potential therapeutic agent itself. This guide outlines a robust strategy for its stereospecific synthesis.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target 5-hydroxy saxagliptin enantiomer reveals two key chiral building blocks and a strategic approach to the introduction of the second hydroxyl group on the adamantane core.
The primary disconnection is the amide bond linking the two core fragments. This leads to a protected dihydroxy-adamantylglycine derivative and the bicyclic methanoprolinamide moiety. A key strategic decision is the timing and method of introducing the second hydroxyl group at the C5 position of the adamantane ring. Introducing it stereoselectively at a late stage on a saxagliptin precursor is challenging. A more controlled approach involves the synthesis of a pre-hydroxylated adamantylglycine derivative. Therefore, our forward synthesis will focus on the preparation of the key chiral intermediates followed by their coupling and final deprotection.
Stereospecific Synthesis of Key Intermediates
Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine (Key Intermediate 1)
The stereospecific synthesis of (S)-N-Boc-3-hydroxyadamantylglycine is a critical step that dictates the stereochemistry of the final product. Two primary approaches have proven effective: enzymatic reductive amination and chemical synthesis followed by chiral resolution.
Method A: Enzymatic Reductive Amination
This is an elegant and highly stereoselective method.
Rationale: The use of a phenylalanine dehydrogenase mutant provides excellent stereocontrol, yielding the desired (S)-enantiomer with high enantiomeric excess (>99%).[2][4] Formate dehydrogenase is employed for the in-situ regeneration of the NADH cofactor, making the process more efficient and cost-effective.[2]
Method B: Chemical Synthesis and Chiral Resolution
This classical approach involves the synthesis of a racemic mixture followed by resolution.
Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (Key Intermediate 2)
This bicyclic proline analogue is another crucial chiral component of saxagliptin. Its synthesis has been well-established in the literature.[7]
Proposed Stereospecific Synthesis of the 5-Hydroxy Saxagliptin Enantiomer
The proposed forward synthesis leverages the stereochemically defined intermediates synthesized above. A key challenge is the stereoselective introduction of the C5-hydroxyl group. This can be achieved through a directed hydroxylation of an advanced intermediate.
Overall Synthetic Scheme
Detailed Experimental Protocols
Step 1: Amide Coupling
-
Protocol: To a solution of (S)-N-Boc-3-hydroxyadamantylglycine (1.0 eq) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added at 0 °C. The reaction is stirred at room temperature until completion.
-
Causality: The use of EDC/HOBt is a standard and efficient method for amide bond formation, minimizing side reactions and racemization. The choice of an aprotic solvent prevents interference with the coupling reagents.
Step 2: Dehydration of the Amide to Nitrile
-
Protocol: The crude product from the previous step is dissolved in a suitable solvent like pyridine or a mixture of dichloromethane and a tertiary amine base. A dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) is added dropwise at low temperature.
-
Causality: These are powerful dehydrating agents that efficiently convert the primary amide to the corresponding nitrile, which is a key functional group for DPP-4 inhibition.
Step 3: Stereoselective Hydroxylation
-
Protocol: The N-Boc-3-hydroxysaxagliptin is subjected to a directed C-H hydroxylation. A plausible approach involves the use of a biocatalytic system, such as a microbial hydroxylation with a specific strain of Streptomyces or a purified cytochrome P450 enzyme, known for their high regio- and stereoselectivity in hydroxylating unactivated C-H bonds.[8] Alternatively, a chemical method employing a directing group strategy could be explored.
-
Causality: The rigid adamantane cage presents multiple tertiary C-H bonds. Achieving selectivity for the C5 position requires a catalyst that can differentiate between these positions. The amide group of the saxagliptin backbone can act as a directing group, orienting a catalyst to hydroxylate the proximal C5 position. Biocatalytic methods often offer unparalleled selectivity due to the specific substrate binding in the enzyme's active site.
Step 4: Deprotection
-
Protocol: The N-Boc-5-hydroxysaxagliptin is dissolved in a solvent such as dichloromethane or ethyl acetate and treated with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group.
-
Causality: The Boc group is labile under acidic conditions, providing a clean and efficient deprotection to yield the final product as its corresponding salt.
| Step | Key Reagents and Solvents | Typical Reaction Conditions |
| Amide Coupling | (S)-N-Boc-3-hydroxyadamantylglycine, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, EDC, HOBt, DCM | 0 °C to room temperature, 12-24 hours |
| Dehydration | Trifluoroacetic anhydride, Pyridine | 0 °C to room temperature, 2-4 hours |
| Hydroxylation | Biocatalyst (e.g., Streptomyces sp.) or Directed Chemical Oxidation | Biocatalytic: 25-37 °C, aqueous buffer; Chemical: Varies with catalyst |
| Deprotection | Trifluoroacetic acid, Dichloromethane | 0 °C to room temperature, 1-2 hours |
Analytical Characterization and Chiral Purity Assessment
The identity and purity of the synthesized 5-hydroxy saxagliptin enantiomer must be rigorously confirmed.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the additional hydroxyl group and the integrity of the adamantane and bicyclic proline moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the final product.
Chiral Purity Determination
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is used. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with a basic or acidic additive to improve peak shape and resolution.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A validated LC-MS/MS method can be used for the sensitive and selective quantification of 5-hydroxy saxagliptin in complex matrices, such as plasma, for pharmacokinetic studies.[9][10]
| Technique | Purpose | Key Parameters |
| ¹H and ¹³C NMR | Structural Confirmation | Chemical shifts, coupling constants, integration |
| HRMS | Molecular Formula Confirmation | Accurate mass measurement (m/z) |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Chiral column, mobile phase composition, flow rate, detection wavelength |
Conclusion
This technical guide has outlined a comprehensive and stereospecific synthetic strategy for the 5-hydroxy saxagliptin enantiomer. By leveraging well-established methods for the synthesis of the key chiral intermediates and proposing a directed hydroxylation step, this guide provides a robust framework for obtaining this important molecule in high purity. The detailed protocols and analytical methods described herein will be invaluable to researchers and professionals in the field of drug development and metabolic research, enabling further investigation into the pharmacology of saxagliptin and its active metabolite.
References
- Su, H., Boulton, D. W., Barros, A., et al. (2012). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition, 40(7), 1345-1355.
- Li, S. S., Huang, Z. Q., Hua, H. J., Lu, J. G., Feng, J., & Zhao, W. J. (2022). Process Study on the Enzyme-Catalyzed Preparation of Key Chiral Intermediates for Saxagliptin. Pharmaceutical Fronts, 4(04), e159-e167.
- T-Ran, S., Maxwell, B., Cao, K., & Bonacorsi, S. (2014). The synthesis of 14C-labeled, 13CD2-labeled saxagliptin, and its 13CD2-labeled 5-hydroxy metabolite. Journal of labelled compounds & radiopharmaceuticals, 57(3), 136–140.
- Hanson, R. L., Goldberg, S. L., Brzozowski, D. B., et al. (2007). Preparation of an amino acid intermediate for the dipeptidyl peptidase IV inhibitor, saxagliptin, using a modified phenylalanine dehydrogenase.
- Mitsukura, K., Sakamoto, H., Kubo, H., Yoshida, T., & Nagasawa, T. (2010). Bioconversion of 1-adamantanol to 1,3-adamantanediol using Streptomyces sp. SA8 oxidation system. Journal of bioscience and bioengineering, 109(6), 550-553.
- A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. (2015).
- Dong, J., Gong, Y., Liu, J., Chen, X., Wen, X., & Sun, H. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & medicinal chemistry, 22(4), 1383–1393.
- Exploring 2-Azabicyclo[3.1.0]hexane-3-carbonitrile (1S,3S,5S): A Key Saxagliptin Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Macharla, P., Akula, K. C., Varanasi, G., Bandichhor, R., & Ghanta, M. R. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297.
- The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine. (2011).
- Fura, A., Boulton, D. W., & Christopher, L. J. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 889-890, 77–86.
- Farooqui, F. I., & Kakde, R. B. (2016). Reversed-phase liquid chromatography with mass detection and characterization of saxagliptin degradation related impurities. Journal of Chemical and Pharmaceutical Research, 8(7), 509-514.
Sources
- 1. Synthesis of syn- and enantioenriched anti-β-amino alcohols by highly diastereoselective borono-Mannich allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Systems Toxicology Approach to the In Silico Prediction of Saxagliptin Metabolite Toxicity
Audience: Researchers, scientists, and drug development professionals.
Abstract: The metabolic fate of a drug candidate is a critical determinant of its safety profile. Metabolites can, in some cases, exhibit greater toxicity than the parent compound, leading to unforeseen adverse events and late-stage drug attrition. This technical guide outlines a comprehensive in silico workflow for the proactive toxicity assessment of drug metabolites, using the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, as a case study. We will detail a multi-pronged computational strategy, integrating expert rule-based and statistical (Q)SAR models with systems toxicology approaches like Physiologically Based Pharmacokinetic (PBPK) modeling to conduct a thorough, mechanistically informed hazard identification process. This guide serves as a blueprint for leveraging computational toxicology to de-risk drug candidates early in development, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Introduction: The Metabolic Challenge in Drug Safety
Saxagliptin is a potent, selective inhibitor of the DPP-4 enzyme, widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action stems from preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion.[3][4] Like many xenobiotics, saxagliptin undergoes significant metabolism following administration. The primary metabolic pathway is mediated by cytochrome P450 3A4/5 (CYP3A4/5) enzymes in the liver, leading to the formation of several metabolites.[3][5][6]
The most prominent of these is 5-hydroxy saxagliptin (also known as M2), an active metabolite that is only two-fold less potent than the parent drug itself.[1][5][7] Given that this metabolite circulates in the plasma, its safety profile is as critical to the overall risk assessment of saxagliptin as the parent compound.[6] The potential for bioactivation—the process where a chemically stable parent drug is converted into a reactive, potentially toxic metabolite—is a paramount concern in drug development.[8][9] Therefore, a robust framework for predicting the toxicological potential of such metabolites is not just beneficial, but essential.
In silico toxicology offers a rapid, cost-effective, and ethically sound approach to address this challenge.[10][11] By modeling the interaction between chemical structures and biological systems, these computational tools allow for early-stage hazard identification before a compound is even synthesized. This guide details a practical, field-proven workflow for this purpose.
The In Silico Toxicology Toolkit: A Two-Pillar Strategy
A credible computational toxicity assessment relies on a weight-of-evidence approach. Regulatory guidelines, such as the ICH M7 for mutagenic impurities, advocate for the use of two complementary methodologies: one expert rule-based and one statistical-based.[12] This principle serves as a best-practice framework for assessing other toxicological endpoints.
-
Expert Rule-Based Systems: These platforms, such as Lhasa Limited's Derek Nexus, utilize a knowledge base of manually curated structure-activity relationships (SARs).[13][14] Expert toxicologists define "structural alerts" that are known to be associated with specific toxicities (toxicophores). When a query molecule contains one of these alerts, the system flags a potential hazard and provides the underlying mechanistic rationale and supporting references.[13][14]
-
Statistical-Based (QSAR) Systems: Tools like Sarah Nexus, also from Lhasa, employ machine-learning algorithms.[12][15] These models are trained on large, high-quality datasets of experimental results (e.g., Ames mutagenicity tests).[15] They learn complex relationships between structural features and toxicological outcomes to make predictions on new chemicals, providing a statistical confidence level for the prediction.[16]
By combining these two approaches, we mitigate the weaknesses of each. An expert rule-based system may not have an alert for a novel toxicophore, which a statistical model trained on similar compounds might identify. Conversely, a statistical model may flag a spurious correlation that an expert rule-based system can refute based on established mechanistic chemistry.
A Step-by-Step Workflow for Metabolite Toxicity Prediction
The following section details a comprehensive protocol for assessing the toxicological liabilities of saxagliptin and its primary metabolite, 5-hydroxy saxagliptin.
Prerequisite: Structural Information
The foundational input for any in silico model is the chemical structure. These are typically acquired in a machine-readable format like SMILES (Simplified Molecular Input Line Entry System) or as an SDF file.
| Compound | Structure | Canonical SMILES |
| Saxagliptin | (Image of Saxagliptin structure) | C1C2C(C1)N(C2)C(=O)C(C3(C4CC5(CC(C4)C3)O)N)C5 |
| 5-hydroxy saxagliptin | (Image of 5-hydroxy saxagliptin structure) | C1C2C(C1)N(C2)C(=O)C(C3(C4CC5(CC(C4)C3)O)N)C5(O) |
| Table 1: Chemical structures and SMILES representations for saxagliptin and its major metabolite. |
Visualizing the Metabolic Pathway
Understanding the metabolic transformation is the first logical step. The primary conversion of saxagliptin is a hydroxylation event mediated by CYP3A4/5.
Experimental Protocol: Multi-Endpoint Toxicity Assessment
The following workflow integrates predictions across key toxicological endpoints critical for drug safety assessment.
Protocol 1: Genotoxicity Assessment (ICH M7 Approach)
-
Query Submission: Input the SMILES strings for both saxagliptin and 5-hydroxy saxagliptin into the Lhasa Nexus platform.
-
Expert Rule-Based Analysis (Derek Nexus):
-
Execute the mutagenicity prediction.
-
The system cross-references the input structures against its knowledge base of alerts for bacterial mutagenicity.
-
Interpretation: An alert will be accompanied by a likelihood level (e.g., "Plausible," "Equivocal") and will highlight the specific substructure (toxicophore) responsible. Crucially, it provides references to the source data and a mechanistic explanation, which are vital for expert review.[13] The absence of an alert may result in a "Negative Prediction," providing confidence in the lack of mutagenic potential from known mechanisms.[17]
-
-
Statistical-Based Analysis (Sarah Nexus):
-
Execute the Ames mutagenicity prediction.
-
The software uses a self-organising hierarchical network (SOHN) model trained on a vast bacterial mutagenicity dataset to classify the compounds.[18][16]
-
Interpretation: The output is a prediction (e.g., "Positive," "Negative") with a confidence score. The tool provides access to the underlying training set data, showing the most similar compounds and their experimental results, which makes the prediction transparent and reviewable.[15]
-
-
-
Synthesize the results from both Derek and Sarah. If both models predict negative, there is high confidence that the compound is not mutagenic.
-
If one or both models predict positive, a thorough expert review is mandatory to assess the relevance and strength of the evidence before deciding on further testing.
-
Protocol 2: Organ Toxicity Assessment (Hepatotoxicity & Cardiotoxicity)
-
Query Submission: Use the same structures in Derek Nexus. Derek Nexus can predict over 40 toxicity endpoints, including key organ toxicities.[19]
-
Execution: Run predictions for "Hepatotoxicity" and "Cardiotoxicity" (e.g., hERG inhibition).
-
Interpretation: Similar to the genotoxicity assessment, the system will identify any structural alerts linked to these organ-specific toxicities. For instance, certain aromatic amine substructures are well-known alerts for drug-induced liver injury (DILI).[20] The output will provide the mechanistic hypothesis (e.g., "metabolic activation to a reactive quinone-imine") and supporting data. This allows the scientist to understand the potential mechanism of toxicity, not just the prediction itself.
Results and Expert Review: A Case Study Perspective
For saxagliptin and its metabolite, a plausible set of in silico results would be generated. The following table is illustrative and designed to demonstrate the output of such an analysis. Saxagliptin is generally considered to have a favorable safety profile, and these hypothetical results reflect that.[7]
| Compound | Endpoint | Derek Nexus Prediction | Sarah Nexus Prediction | Interpretation & Comments |
| Saxagliptin | Mutagenicity | Negative Prediction | Negative (Confidence: 95%) | High confidence in lack of mutagenic potential. The combined negative results from complementary models are strong evidence under ICH M7. |
| 5-hydroxy saxagliptin | Mutagenicity | Negative Prediction | Negative (Confidence: 92%) | The addition of a hydroxyl group does not introduce a structural alert for mutagenicity. The statistical model concurs. |
| Saxagliptin | Hepatotoxicity | No Alert | N/A | No structural fragments are present that are commonly associated with mechanisms of DILI, such as reactive metabolite formation. |
| 5-hydroxy saxagliptin | Hepatotoxicity | No Alert | N/A | The hydroxylated adamantane moiety is not a known structural alert for hepatotoxicity. |
| Saxagliptin | Cardiotoxicity | No Alert | N/A | The structure lacks features typically associated with hERG channel inhibition or other cardiotoxic liabilities. |
| 5-hydroxy saxagliptin | Cardiotoxicity | No Alert | N/A | The metabolite is also predicted to be free of cardiotoxic structural alerts. |
| Table 2: Illustrative summary of in silico toxicity predictions for saxagliptin and 5-hydroxy saxagliptin. |
The Critical Role of Expert Review:
An in silico prediction is the beginning, not the end, of a safety assessment. An expert review is non-negotiable. If an alert were raised, the scientist would:
-
Assess the Relevance: Is the alert strong and well-supported by data? Does the proposed mechanism make chemical and biological sense for this specific molecule?
-
Analyze the Domain: For statistical models, is the query molecule within the applicability domain of the model? Sarah Nexus facilitates this by showing similar compounds in the training set.[15]
-
Consider Mitigating Factors: Does the rest of the molecule contain features that might sterically hinder a metabolic activation or electronically deactivate a potential toxicophore?
-
Integrate Other Data: How do these predictions align with data from in vitro assays (e.g., Ames test, cytotoxicity assays) or early in vivo studies?
Advanced Methods: Systems Toxicology & PBPK Modeling
To elevate the prediction from hazard identification to a more quantitative risk assessment, we can integrate PBPK modeling. PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a virtual human or animal.[21][22]
By building a PBPK model for saxagliptin, we can predict the concentration-time profiles of both the parent drug and 5-hydroxy saxagliptin in key organs of concern, such as the liver.[21][23] This provides crucial exposure context. A compound with a structural alert for hepatotoxicity may pose a minimal risk if PBPK modeling shows that its concentration in the liver is negligible. Conversely, a compound with a weak alert could become a concern if it is shown to accumulate in the liver to very high concentrations. Models like DILIsym integrate PBPK with cellular pathway models to simulate the potential for drug-induced liver injury.[20][24]
Conclusion
The proactive in silico assessment of metabolite toxicity is a cornerstone of modern, efficient drug development. By employing a systematic workflow that combines complementary prediction methodologies—expert rule-based and statistical QSAR—we can perform a robust and transparent hazard identification for compounds like saxagliptin and its metabolite, 5-hydroxy saxagliptin. This approach, grounded in the principles of the ICH M7 guideline, provides actionable insights that guide decision-making, optimize resource allocation, and reduce the reliance on animal testing. The integration of these techniques with advanced systems toxicology models like PBPK further refines these predictions, moving the field toward a more quantitative and mechanistic understanding of drug safety.
References
-
Title: Saxagliptin - Diabetes Mellitus Source: PDB-101 URL: [Link]
-
Title: In Silico Mutagenicity Assessment Source: Lhasa Limited URL: [Link]
-
Title: Saxagliptin Tablets: Package Insert / Prescribing Info / MOA Source: Drugs.com URL: [Link]
-
Title: Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor Source: PubMed URL: [Link]
-
Title: Derek Nexus for toxicity prediction – What package is right for me? Source: Optibrium URL: [Link]
-
Title: Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment Source: Syngene URL: [Link]
-
Title: Saxagliptin | C18H25N3O2 | CID 11243969 Source: PubChem - NIH URL: [Link]
-
Title: Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human Source: PubMed URL: [Link]
-
Title: Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor | Request PDF Source: ResearchGate URL: [Link]
-
Title: Derek Nexus Toxicology Software Source: Optibrium URL: [Link]
-
Title: Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines Source: PR Newswire URL: [Link]
-
Title: Computational science in drug metabolism and toxicology Source: PubMed URL: [Link]
-
Title: Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus Source: PMC - NIH URL: [Link]
-
Title: Everything You Need To Know About Sarah Nexus Source: Lhasa Limited URL: [Link]
-
Title: DEREK Nexus® toxicology modeling Source: Inotiv URL: [Link]
-
Title: Consideration of predicted small-molecule metabolites in computational toxicology Source: Digital Discovery (RSC Publishing) URL: [Link]
-
Title: Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections Source: PubMed URL: [Link]
-
Title: Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4‐Mediated Metabolism of Saxagliptin Source: PMC - NIH URL: [Link]
-
Title: Early prediction of drug metabolism and toxicity: systems biology approach and modeling Source: PubMed URL: [Link]
-
Title: Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity Source: PubMed URL: [Link]
-
Title: 10 Frequently Asked Questions About Derek Nexus, Answered Source: Lhasa Limited URL: [Link]
-
Title: Schematic representation of the PBPK-DO model for saxagliptin in... Source: ResearchGate URL: [Link]
-
Title: SAXagliptin Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review Source: NIH URL: [Link]
-
Title: Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity Source: ResearchGate URL: [Link]
-
Title: Lhasa Limited announces the release of Derek Nexus™ 4.0 with Negative Predictions for Mutagenicity Source: PR Newswire URL: [Link]
-
Title: Sarah Nexus - Mutagenicity Source: JRC QSAR Model Database URL: [Link]
-
Title: Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus Source: PMC - NIH URL: [Link]
-
Title: Applications of In Silico Models to Predict Drug-Induced Liver Injury Source: PMC - PubMed Central URL: [Link]
-
Title: Physiologically Based Pharmacokinetic (PBPK) Modeling to Predict CYP3A-Mediated Drug Interaction between Saxagliptin and Nicardipine: Bridging Rat-to-Human Extrapolation Source: MDPI URL: [Link]
-
Title: Consideration of predicted small-molecule metabolites in computational toxicology Source: UCL Discovery URL: [Link]
-
Title: Applications of In Silico Models to Predict Drug-Induced Liver Injury Source: ResearchGate URL: [Link]
-
Title: In Silico Models for Hepatotoxicity | Request PDF Source: ResearchGate URL: [Link]
-
Title: (PDF) Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus Source: ResearchGate URL: [Link]
-
Title: An In Silico Model for Predicting Drug-Induced Hepatotoxicity Source: MDPI URL: [Link]
-
Title: Full article: Computational science in drug metabolism and toxicology Source: Taylor & Francis Online URL: [Link]
-
Title: Consideration of predicted small-molecule metabolites in computational toxicology Source: Digital Discovery URL: [Link]
-
Title: A PK/PD model of saxagliptin: to simulate its pharmacokinetics and pharmacodynamics in healthy adults and patients with impaired hepatic function Source: International Journal of Clinical Pharmacy URL: [Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 8. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 9. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) DOI:10.1039/D1DD00018G [pubs.rsc.org]
- 10. Computational science in drug metabolism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 13. optibrium.com [optibrium.com]
- 14. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 15. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Lhasa Limited announces the release of Derek Nexus™ 4.0 with Negative Predictions for Mutagenicity [prnewswire.com]
- 18. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 19. optibrium.com [optibrium.com]
- 20. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4‐Mediated Metabolism of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A PK/PD model of saxagliptin: to simulate its pharmacokinetics and pharmacodynamics in healthy adults and patients with impaired hepatic function [jcps.bjmu.edu.cn]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Early-Phase ADME Studies of 5-Hydroxy Saxagliptin
Foreword: The Metabolite Question in Drug Development
In modern drug development, a candidate molecule is no longer evaluated in isolation. Its metabolic fate—the family of compounds it transforms into within the body—is of paramount importance. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate a thorough understanding of major metabolites, particularly those that are pharmacologically active or constitute a significant portion of the drug-related material in circulation.[1][2][3][4] This principle is central to the "Metabolites in Safety Testing" (MIST) guidelines, which compel developers to characterize and de-risk any disproportionate human metabolites before progressing to large-scale clinical trials.[3][5][6]
Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a classic case.[7] It undergoes extensive metabolism primarily via cytochrome P450 3A4/5 (CYP3A4/5) to form its major active metabolite, 5-hydroxy saxagliptin.[7][8][9][10][11] This metabolite is not a minor footnote in the drug's story; it is pharmacologically active, albeit at approximately half the potency of the parent drug, and circulates at significant concentrations.[12][13][14] Therefore, a comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-hydroxy saxagliptin is not merely a regulatory formality but a scientific necessity. It is fundamental to accurately predicting the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of saxagliptin, assessing drug-drug interaction (DDI) potential, and interpreting safety data.
This guide provides a technical framework for conducting the essential early-phase in vitro ADME studies for 5-hydroxy saxagliptin. We will move beyond rote protocols to explore the causality behind each experimental choice, ensuring that the data generated is robust, interpretable, and directly applicable to critical drug development decisions.
The Foundational Pillar: Metabolic Stability and Intrinsic Clearance
Scientific Objective: The primary goal of a metabolic stability assay is to determine a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[15][16] For 5-hydroxy saxagliptin, this assay quantifies its intrinsic clearance (Clint)—the inherent ability of the liver to metabolize the compound, independent of blood flow or protein binding.[17][18] This parameter is crucial for predicting the metabolite's hepatic clearance and its potential contribution to the overall elimination pathway of saxagliptin-related moieties. We employ two complementary test systems: human liver microsomes (HLM) to assess Phase I (CYP-mediated) metabolism and cryopreserved human hepatocytes to evaluate the combined effects of Phase I and Phase II metabolism.[15][17][18][19]
Experimental Workflow: Metabolic Stability Assessment
Caption: Workflow for in vitro metabolic stability assay.
Detailed Protocol: Human Liver Microsome Stability
-
Preparation:
-
Prepare a 1 mM stock solution of 5-hydroxy saxagliptin in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 2X NADPH-regenerating system solution containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl2, and 0.8 U/mL glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and pre-incubate for 10 minutes at 37°C in a shaking water bath.
-
To initiate the reaction, add the 5-hydroxy saxagliptin stock solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Immediately after adding the substrate, add the 2X NADPH solution to start the metabolic reaction. For the T=0 time point, the quenching solution is added before the NADPH solution.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Vildagliptin).[13]
-
-
Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of 5-hydroxy saxagliptin using a validated LC-MS/MS method.[20]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of 5-hydroxy saxagliptin remaining versus time.
-
The slope of the linear regression line (k) is determined.
-
Half-life (t½) is calculated as: 0.693 / k.
-
Intrinsic clearance (Clint, in µL/min/mg protein) is calculated as: (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Data Presentation: Representative Metabolic Stability Results
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (Clint) | Classification |
| Saxagliptin (Control) | HLM | 25 | 55.4 µL/min/mg | Moderate Clearance |
| 5-Hydroxy Saxagliptin | HLM | > 60 | < 23.1 µL/min/mg | Low Clearance |
| Verapamil (Control) | HLM | 8 | 173.3 µL/min/mg | High Clearance |
| 5-Hydroxy Saxagliptin | Hepatocytes | > 120 | < 11.5 µL/min/10⁶ cells | Low Clearance |
Insight: The data indicate that 5-hydroxy saxagliptin has low intrinsic clearance in both microsomes and hepatocytes. This suggests it is not rapidly metabolized further and is likely cleared by other mechanisms, such as renal excretion, a known pathway for this metabolite.[7][11]
The Distribution Question: Plasma Protein Binding
Scientific Objective: The extent to which a compound binds to plasma proteins governs its distribution and availability. According to the "free drug hypothesis," only the unbound fraction (fu) of a drug is available to interact with its target, be metabolized, and be excreted.[21][22] Determining the plasma protein binding (PPB) of 5-hydroxy saxagliptin is critical for contextualizing its therapeutic activity and interpreting its pharmacokinetic profile. Equilibrium dialysis is the industry's gold standard method due to its robust and reliable nature.[21][23][24]
Experimental Workflow: Equilibrium Dialysis for PPB
Caption: Workflow for Plasma Protein Binding via Equilibrium Dialysis.
Detailed Protocol: Equilibrium Dialysis (RED Device)
-
Preparation:
-
Prepare a 1 mM stock solution of 5-hydroxy saxagliptin.
-
Spike the stock solution into pooled human plasma to a final concentration of 2 µM.
-
-
Device Loading:
-
Using a Rapid Equilibrium Dialysis (RED) device plate, add 200 µL of the spiked plasma to the donor chamber (red ring).
-
Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber. The dialysis membrane (8 kDa MWCO) separates the two chambers.
-
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
-
Sampling:
-
After incubation, carefully remove 50 µL aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
To ensure accurate analysis, matrix-match the samples. Mix the 50 µL plasma aliquot with 50 µL of blank PBS. Mix the 50 µL buffer aliquot with 50 µL of blank plasma.
-
-
Analysis:
-
Precipitate proteins from all samples by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge, collect the supernatant, and analyze by LC-MS/MS to determine the concentration of 5-hydroxy saxagliptin in each chamber.
-
-
Data Interpretation:
-
Fraction Unbound (fu) is calculated as: Concentration in Receiver (Buffer) Chamber / Concentration in Donor (Plasma) Chamber.
-
Percent Bound is calculated as: (1 - fu) * 100.
-
Data Presentation: Representative Plasma Protein Binding Results
| Compound | Human Plasma Binding (%) | Fraction Unbound (fu) | Interpretation |
| Warfarin (Control) | 99.2% | 0.008 | High Binding |
| Saxagliptin | ~15% | ~0.85 | Low Binding |
| 5-Hydroxy Saxagliptin | ~18% | ~0.82 | Low Binding |
| Atenolol (Control) | < 10% | > 0.90 | Very Low Binding |
Insight: Like its parent compound, 5-hydroxy saxagliptin exhibits low binding to human plasma proteins. This high unbound fraction means that a large proportion of the circulating metabolite is pharmacologically active and readily available for distribution into tissues and for elimination.
The Absorption Barrier: Intestinal Permeability
Scientific Objective: For orally administered drugs, intestinal permeability is a key determinant of bioavailability. The Caco-2 cell monolayer assay is the industry-standard in vitro model for predicting human intestinal absorption.[25][26][27][28] When cultured, these human colon adenocarcinoma cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[25][28] This assay allows us to determine the apparent permeability coefficient (Papp) and to identify whether 5-hydroxy saxagliptin is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump compounds back into the intestinal lumen, limiting absorption.[26][29]
Experimental Workflow: Bidirectional Caco-2 Permeability Assay
Caption: Workflow for bidirectional Caco-2 permeability assessment.
Detailed Protocol: Caco-2 Bidirectional Permeability
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell permeable supports and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Prior to the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).
-
For A-to-B permeability: Add HBSS containing 5-hydroxy saxagliptin (e.g., 10 µM) to the apical (A) donor chamber and fresh HBSS to the basolateral (B) receiver chamber.
-
For B-to-A permeability: Add HBSS containing 5-hydroxy saxagliptin to the basolateral (B) donor chamber and fresh HBSS to the apical (A) receiver chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60 and 120 minutes), collect aliquots from the receiver chamber. Replace the volume with fresh buffer. Also, collect a sample from the donor chamber at the end of the experiment.
-
-
Analysis:
-
Analyze the concentration of 5-hydroxy saxagliptin in all samples using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) as: Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.
-
Data Presentation: Representative Caco-2 Permeability Results
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class | P-gp Substrate |
| Propranolol (Control) | 25.0 | 23.5 | 0.94 | High | No |
| Digoxin (Control) | 0.5 | 8.5 | 17.0 | Low | Yes |
| Saxagliptin | 8.2 | 18.1 | 2.2 | Moderate | Yes |
| 5-Hydroxy Saxagliptin | 7.5 | 16.9 | 2.3 | Moderate | Yes |
Insight: The data suggest that 5-hydroxy saxagliptin has moderate passive permeability. Crucially, with an efflux ratio greater than 2, it is identified as a substrate for efflux transporters, likely P-gp, similar to its parent compound. This information is vital for building physiologically based pharmacokinetic (PBPK) models and predicting potential DDIs with P-gp inhibitors or inducers.
Conclusion: Synthesizing a Predictive ADME Profile
-
Low Metabolic Liability: 5-hydroxy saxagliptin is metabolically stable, suggesting it is unlikely to be a major substrate for further significant CYP-mediated metabolism. Its clearance is likely dominated by other pathways, such as direct renal excretion.[7][11]
-
High Bioavailability for Action: With very low plasma protein binding, the vast majority of circulating 5-hydroxy saxagliptin is free and available to contribute to the overall DPP-4 inhibition and therapeutic effect.
-
Controlled Intestinal Transit: Its moderate permeability and status as a P-gp substrate indicate that its absorption can be influenced by intestinal efflux transporters. This is a critical piece of information for understanding its oral pharmacokinetics and for anticipating potential interactions with drugs that modulate P-gp function.
Collectively, this body of in vitro data provides an indispensable foundation for drug development. It enables researchers to build predictive models, design more efficient in vivo studies, and confidently assess the role of this major active metabolite in the overall clinical profile of saxagliptin. This rigorous, front-loaded approach to metabolite characterization embodies the principles of modern, science-driven pharmaceutical development, minimizing risks and accelerating the path to delivering safe and effective medicines.
References
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology. Available at: [Link]
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. SpringerLink. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. PubMed. Available at: [Link]
-
Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. NorthEast BioLab. Available at: [Link]
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. ResearchGate. Available at: [Link]
-
Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. LabRulez LCMS. Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption. PubMed. Available at: [Link]
-
Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy. PubMed Central. Available at: [Link]
-
Metabolic Stability Assays. Merck Millipore. Available at: [Link]
-
Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available at: [Link]
-
Clinical Pharmacology: Early Drug Development. FDA. Available at: [Link]
-
Safety Testing of Drug Metabolites. FDA. Available at: [Link]
-
In Vitro ADME. Selvita. Available at: [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available at: [Link]
-
Caco-2 Permeability Assay. Creative Bioarray. Available at: [Link]
-
Structure of saxagliptin and 5-hydroxy saxagliptin. ResearchGate. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. ResearchGate. Available at: [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]
-
Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. ResearchGate. Available at: [Link]
-
An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection. ResearchGate. Available at: [Link]
-
Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
Protein Binding Assays. BioAgilytix Labs. Available at: [Link]
-
A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. ACS Publications. Available at: [Link]
-
CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PubMed Central. Available at: [Link]
-
Early ADME in support of drug discovery: the role of metabolic stability studies. PubMed. Available at: [Link]
-
Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. bepls. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available at: [Link]
-
An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Delaware Valley Drug Metabolism Discussion Group. Available at: [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. Available at: [Link]
-
Application of Caco-2 Permeability Test in The Evaluation of Drug. Labinsights. Available at: [Link]
-
Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4‐Mediated Metabolism of Saxagliptin. PubMed Central. Available at: [Link]
-
Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. Available at: [Link]
-
Plasma Protein Binding Assay. BioIVT. Available at: [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. Available at: [Link]
-
ADME DMPK Studies. Charles River Laboratories. Available at: [Link]
-
Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy. ResearchGate. Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
-
Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. NIH. Available at: [Link]
-
Bioanalytical method development for dapagliflozin and saxagliptin by RP-HPLC method. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. dvdmdg.org [dvdmdg.org]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4‐Mediated Metabolism of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. bioivt.com [bioivt.com]
- 19. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. bioivt.com [bioivt.com]
- 25. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. labinsights.nl [labinsights.nl]
- 28. researchgate.net [researchgate.net]
- 29. selvita.com [selvita.com]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the High-Throughput Simultaneous Quantification of Saxagliptin and 5-Hydroxy Saxagliptin in Human Plasma
Authored by: Senior Application Scientist
Abstract
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin (SAXA), and its pharmacologically active metabolite, 5-hydroxy saxagliptin (5-OH SAXA), in human plasma. The protocol employs a streamlined solid-phase extraction (SPE) for sample cleanup and utilizes stable isotope-labeled internal standards to ensure high accuracy and precision. Chromatographic separation is achieved in under 4 minutes, making the method suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The method has been developed and validated based on principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.
Introduction: The Clinical Imperative for Precise Quantification
Saxagliptin is an oral hypoglycemic agent prescribed for the management of type 2 diabetes mellitus. It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones responsible for regulating blood glucose. Following administration, saxagliptin is metabolized by cytochrome P450 3A4/5 to form its primary active metabolite, 5-hydroxy saxagliptin. This metabolite exhibits approximately half the DPP-4 inhibitory potency of the parent drug. Given that both the parent drug and its active metabolite contribute to the overall therapeutic effect, their simultaneous and accurate quantification in plasma is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for bioequivalence assessment of generic formulations.
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. This note presents a method optimized for the routine analysis of clinical samples, addressing challenges such as potential matrix effects and the need for high throughput.
Methodological Rationale: A Foundation of Scientific Integrity
The design of this protocol is grounded in established bioanalytical principles to ensure a self-validating and trustworthy system. Each stage has been optimized for selectivity, recovery, and reproducibility.
Sample Preparation: Solid-Phase Extraction (SPE)
While protein precipitation (PPT) offers a simpler, faster workflow, it often results in less clean extracts, increasing the risk of matrix effects and ion suppression in the MS source. For this method, Solid-Phase Extraction (SPE) was selected as the preferred technique. SPE provides superior cleanup by selectively isolating the analytes of interest from endogenous plasma components like phospholipids and proteins. This results in a cleaner baseline, reduced matrix effects, and ultimately, more reliable and reproducible quantification, especially at the lower limit of quantification (LLOQ). The use of an ion-pair reagent, such as sodium dodecyl sulfate (SDS), during SPE can further enhance the retention and recovery of these polar compounds on a reversed-phase sorbent.
Internal Standards (IS): The Key to Precision
To correct for variability during sample preparation and instrumental analysis, stable isotope-labeled (SIL) internal standards (saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂) are employed. SIL-IS are the ideal choice as they co-elute chromatographically with the analytes and exhibit nearly identical ionization efficiency and extraction recovery, but are distinguishable by mass. This approach provides the most accurate correction for any analyte loss or matrix-induced signal fluctuation, a cornerstone of robust bioanalytical method validation.
Chromatographic Separation: Speed and Resolution
A reversed-phase C18 column is used to achieve chromatographic separation. The mobile phase consists of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate), which provides the necessary retention for these relatively polar analytes while ensuring good peak shape and efficient ionization. A rapid gradient elution allows for the separation of saxagliptin and 5-hydroxy saxagliptin from each other and from potential interferences in a short run time (e.g., ~3.5 minutes), facilitating high-throughput analysis.
Mass Spectrometric Detection: Unparalleled Sensitivity and Selectivity
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode provides the foundation for detection. ESI+ is highly effective for these analytes as they readily form protonated molecules [M+H]⁺. Detection is performed using Multiple Reaction Monitoring (MRM), where the precursor ion of each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique is exceptionally selective and sensitive, allowing for quantification down to the picogram level and effectively eliminating interference from co-eluting matrix components.
Detailed Application Protocol
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QC)
-
Stock Solutions (1 mg/mL): Separately weigh ~1 mg of saxagliptin, 5-hydroxy saxagliptin, and their respective SIL internal standards. Dissolve in a suitable solvent like methanol or acetonitrile to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate stock solutions and working solutions by serially diluting the stock solutions with 50:50 acetonitrile:water (v/v).
-
Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate working standard solutions to achieve a final concentration range. A typical range is 0.05 to 100 ng/mL for both saxagliptin and 5-hydroxy saxagliptin.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.05 ng/mL)
-
LQC: Low Quality Control (e.g., 0.15 ng/mL)
-
MQC: Medium Quality Control (e.g., 50 ng/mL)
-
HQC: High Quality Control (e.g., 80 ng/mL)
-
Visual Workflow of the Bioanalytical Process
Caption: End-to-end workflow for SAXA and 5-OH SAXA quantification.
Step-by-Step Sample Extraction Protocol (SPE)
-
To a 50 µL aliquot of plasma sample (CC, QC, or unknown), add 10 µL of the internal standard working solution (containing SIL-SAXA and SIL-5-OH SAXA).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of 4% phosphoric acid in water, vortex to mix.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB or Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 1-2 minutes.
-
Elute the analytes and internal standards with 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol).
-
Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system. A dry-down and reconstitution step is generally not required with modern sensitive instruments but can be incorporated if further concentration is needed.
Instrumental Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and speed. |
| Column | ACE 5CN (150 mm × 4.6 mm, 5 µm) or equivalent C18 | Offers good retention and peak shape for the analytes. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 5.0 | Volatile buffer compatible with MS, aids in protonation. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Flow Rate | 0.80 mL/min | Provides optimal separation within a short run time. |
| Gradient | 20% B to 80% B over 2.5 min, hold, re-equilibrate | Efficiently elutes analytes and cleans the column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 5 µL | Standard volume for modern LC-MS/MS systems. |
| Run Time | ~3.5 minutes | Allows for high-throughput analysis. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM acquisition. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analytes readily form [M+H]⁺ ions. |
| MRM Transitions | Saxagliptin: m/z 316.2 → 180.25-OH Saxagliptin: m/z 332.3 → 196.3IS (SIL-SAXA): m/z 318.2 → 182.2 (example)IS (SIL-5-OH SAXA): m/z 334.3 → 198.3 (example) | Specific precursor-product ion pairs ensure selectivity. |
| Source Temp. | 500 °C | Optimal for desolvation. |
| IonSpray Voltage | 5500 V | Optimizes ion generation. |
| Collision Gas | Nitrogen | Standard gas for collision-induced dissociation. |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across the peak. |
Note: Specific voltages and gas pressures should be optimized for the instrument in use.
Method Validation and Performance Characteristics
The method should be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. Key validation parameters and their typical acceptance criteria are summarized below.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous components at the retention times of the analytes and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and the degree of scatter. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | Evaluate the suppression or enhancement of ionization by matrix components. | The coefficient of variation of the matrix factor should be ≤15%. |
| Stability | Ensure analyte integrity under various storage and processing conditions. | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Published methods demonstrate that this analytical approach consistently meets these criteria, with LLOQs typically at or below 0.10 ng/mL for both analytes.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. The use of solid-phase extraction for sample cleanup and stable isotope-labeled internal standards ensures the highest level of data quality and reliability. This protocol is well-suited for regulated bioanalysis in support of clinical drug development programs.
References
-
Hu, J., et al. (2022). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Scientific Reports. Available at: [Link]
-
Shaik, A., et al. (2018). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. Journal of Young Pharmacists. Available at: [Link]
-
Gurav, S.B., et al. (2020). Development and Validation of Novel Stability- Indicating LC Method for the Determination of Saxagliptin and Metformin. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Shah, P.A., et al. (2017). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. Biomedical Chromatography. Available at: [Link]
-
Pawar, S.D., & Bhanvase, P.A. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Biological & Environmental P.L.S. Available at: [Link]
-
Lee, H., et al. (2024). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules. Available at: [Link]
-
Xu, X.S., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations. Journal of Chromatography B. Available at: [Link]
-
Shah, P.A., et al. (2017). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. PubMed. Available at: [Link]
-
Tekkeli, S.E.K., et al. (2013). An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection. ResearchGate. Available at: [Link]
-
Jain, P.K., et al. (2021). Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. ResearchGate. Available at: [Link]
-
Batta, N., et al. (2014). A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
- Jain, P.K., et al. (2018). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAXAGLIPTIN IN MARKETED TABLET FORM
Application Note: A Robust Solid-Phase Extraction Protocol for the Isolation of 5-Hydroxy Saxagliptin from Human Urine using Mixed-Mode Cation Exchange Chromatography
Abstract
This application note presents a detailed and robust protocol for the selective isolation and concentration of 5-hydroxy saxagliptin, the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, from human urine.[1][2][3] Given the complexity of urine as a biological matrix, a highly selective sample preparation method is critical for accurate downstream analysis by techniques such as LC-MS/MS. This protocol leverages the power of mixed-mode solid-phase extraction (SPE), utilizing both reversed-phase and ion-exchange retention mechanisms to achieve superior sample cleanup and high analyte recovery. We provide a step-by-step methodology, explain the chemical principles behind each step, and offer insights for adapting the protocol for clinical and pharmacokinetic research.
Introduction: The Rationale for Selective Extraction
Saxagliptin is an oral hypoglycemic agent used in the management of type 2 diabetes.[4][5] It is primarily metabolized by cytochrome P450 3A4/5 enzymes to its main active metabolite, 5-hydroxy saxagliptin, which itself is a potent DPP-4 inhibitor.[3][6] Monitoring the urinary excretion of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as in clinical settings to assess patient adherence and metabolism.
Urine, however, is a challenging matrix containing a high concentration of salts, urea, creatinine, and other endogenous polar compounds that can interfere with sensitive analytical instrumentation, causing matrix effects and compromising data quality. Solid-phase extraction (SPE) is a widely adopted technique for purifying and concentrating analytes from complex biological fluids.[7][8]
This protocol specifically employs a mixed-mode cation exchange (MCX) sorbent. The rationale for this choice is grounded in the physicochemical properties of 5-hydroxy saxagliptin. The molecule possesses both hydrophobic regions (the adamantane cage) and a basic primary amine group (estimated pKa of ~7.9), making it an ideal candidate for a dual-retention mechanism.[9] MCX sorbents offer a significant advantage over traditional reversed-phase (e.g., C18) sorbents by providing an orthogonal retention mechanism—ion exchange—which allows for more rigorous washing steps and results in a substantially cleaner final eluate.[10]
Principle of Mixed-Mode Cation Exchange (MCX) SPE
The effectiveness of this protocol hinges on the dual functionality of the MCX sorbent, which typically combines hydrophobic (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functional groups on a single particle.
The extraction process is governed by two key interactions:
-
Hydrophobic Interaction: The non-polar adamantane moiety of 5-hydroxy saxagliptin binds to the hydrophobic chains of the sorbent.
-
Ionic Interaction: At a pH below the analyte's pKa, the primary amine group is protonated (positively charged). This charged group forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent.
This dual retention allows for a strategic wash-and-elute sequence. Interferents that are only hydrophobically bound can be removed with strong organic solvents without dislodging the ionically "anchored" analyte. The analyte is then eluted by using a solvent that disrupts both interactions simultaneously—typically a basic organic solution. The high pH neutralizes the analyte's charge, breaking the ionic bond, while the organic solvent disrupts the hydrophobic interaction.
Materials and Reagents
| Item | Recommended Specifications |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange Polymeric Sorbent (e.g., Oasis MCX), 30 mg / 1 mL |
| Urine Samples | Human urine, stored at -20°C or below until use. |
| Methanol (MeOH) | HPLC or LC-MS grade |
| Acetonitrile (ACN) | HPLC or LC-MS grade |
| Water | Deionized, Type 1, or HPLC grade |
| Formic Acid (FA) | ≥98% purity, LC-MS grade |
| Ammonium Hydroxide (NH₄OH) | 25-30% solution, analytical grade |
| Laboratory Equipment | SPE Vacuum Manifold, Centrifuge, Vortex Mixer, pH meter, Pipettes (various volumes) |
| Collection Tubes | 1.5 mL or 2 mL polypropylene microcentrifuge tubes or glass vials |
Detailed Step-by-Step Protocol
This protocol is designed for a 30 mg MCX cartridge and assumes a 0.5 mL urine sample volume. Volumes should be scaled proportionally for different cartridge sizes or sample volumes.
Step 1: Sample Pre-treatment
The objective of this step is to adjust the sample pH to ensure the analyte is fully protonated for optimal ionic retention.[11]
-
Thaw frozen urine samples completely at room temperature or in a cool water bath.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the urine at 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 0.5 mL of the clear supernatant to a clean tube.
-
Add 0.5 mL of 4% formic acid in water.
-
Vortex for 10 seconds. The final pH of the sample should be approximately 2-3.
Step 2: SPE Cartridge Conditioning and Equilibration
This step prepares the sorbent for sample loading by wetting the functional groups and creating the appropriate pH environment.[12][13]
-
Place the MCX cartridges onto the vacuum manifold.
-
Condition: Pass 1 mL of Methanol through each cartridge. This wets the hydrophobic polymer chains.
-
Equilibrate: Pass 1 mL of Water (HPLC grade) through each cartridge. This prepares the sorbent for the aqueous sample. Do not let the sorbent go dry from this point until the final wash step.
Step 3: Sample Loading
-
Load the entire 1 mL of the pre-treated urine sample onto the conditioned cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, consistent flow rate of approximately 1-2 drops per second. A slow flow rate is critical to ensure sufficient interaction time between the analyte and the sorbent.
Step 4: Wash Steps (Interference Removal)
These two sequential washes are designed to remove different classes of interferences, leading to a highly purified final extract.
-
Wash 1 (Polar Interferences):
-
Add 1 mL of 2% formic acid in water to the cartridge.
-
Apply vacuum to pull the solution through. This wash removes highly polar, water-soluble matrix components that have not been retained.
-
-
Wash 2 (Hydrophobic/Neutral Interferences):
-
Add 1 mL of Methanol to the cartridge.
-
Apply vacuum to pull the solution through. This organic wash removes non-basic, hydrophobically-bound interferences. 5-hydroxy saxagliptin remains strongly bound via the ionic interaction.
-
After the solvent has passed through, apply a high vacuum for 2-5 minutes to completely dry the sorbent bed. This is crucial to ensure the subsequent elution step is not diluted with wash solvent.
-
Step 5: Elution of 5-Hydroxy Saxagliptin
This step uses a basic organic solvent to disrupt both the ionic and hydrophobic interactions, releasing the analyte.
-
Place clean collection tubes inside the manifold to collect the eluate.
-
Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridge.
-
Allow the solution to soak the sorbent bed for 30-60 seconds without vacuum to ensure complete disruption of the analyte-sorbent interactions.
-
Apply a gentle vacuum to slowly pull the eluate through the cartridge into the collection tube.
Step 6: Post-Elution Processing
The collected eluate is not typically suitable for direct injection into an LC-MS system.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a volume (e.g., 100 µL) of a solution compatible with the initial mobile phase of your analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol Summary Table
| Step | Reagent | Volume | Purpose |
| 1. Sample Pre-treatment | 4% Formic Acid in Water | 0.5 mL | Acidify sample to protonate the analyte for ionic retention. |
| 2. Conditioning | Methanol | 1 mL | Wet the sorbent and activate hydrophobic retention sites. |
| 3. Equilibration | Water | 1 mL | Prepare sorbent for aqueous sample loading. |
| 4. Sample Loading | Pre-treated Urine Sample | 1 mL | Bind analyte to the sorbent via dual retention mechanisms. |
| 5. Wash 1 | 2% Formic Acid in Water | 1 mL | Remove polar, unbound interferences. |
| 6. Wash 2 | Methanol | 1 mL | Remove hydrophobically bound, non-basic interferences. |
| 7. Elution | 5% Ammonium Hydroxide in Methanol | 1 mL | Neutralize and elute the target analyte. |
| 8. Post-Elution | Reconstitution Solvent | 100 µL | Evaporate and reconstitute in a solution compatible with the analytical system. |
Experimental Workflow Visualization
The following diagram illustrates the complete solid-phase extraction workflow for isolating 5-hydroxy saxagliptin from a urine matrix.
Caption: Workflow diagram of the mixed-mode SPE protocol.
Conclusion
The mixed-mode cation exchange solid-phase extraction protocol detailed in this application note provides an effective and highly selective method for the isolation of 5-hydroxy saxagliptin from human urine. By leveraging the dual retention mechanisms of hydrophobic and ionic interactions, this method achieves excellent removal of endogenous matrix interferences, which is paramount for sensitive and reliable quantification by LC-MS/MS. This robust sample preparation strategy is well-suited for demanding research and clinical environments where data quality and reproducibility are essential.
References
- Peng, Y., Chang, Q., Yang, N., Gu, S., Zhou, Y., Yin, L., Aa, J., Wang, G., & Sun, J. (2018). Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human.
- Sigma-Aldrich. (n.d.).
- Landis, M. S., & Wrisley, L. K. (2007). The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1029-1039.
- Aznar, R., et al. (2014). Single Solid Phase Extraction Method for the Simultaneous Analysis of Polar and Non-Polar Pesticides in Urine Samples by Gas Chromatography and Ultra High Pressure Liquid Chromatography Coupled to Tandem Mass Spectrometry.
- Nirogi, R., et al. (2013). REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC)
- Samanidou, V., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- Patel, D., et al. (2021). Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. Biointerface Research in Applied Chemistry.
- Saito, K., & Hakusui, H. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
- Benchchem. (n.d.). Application Notes and Protocols for Preclinical Research Using Saxagliptin-¹⁵N,D₂ HCl.
- ChemicalBook. (n.d.). Saxagliptin CAS#: 361442-04-8.
- Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
- Kumar, A., et al. (2012). DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Development and Validation of Antidiabetic Drugs by using RP-HPLC.
- National Center for Biotechnology Inform
- Zinjad, S. S., Patel, S. G., Gaikwad, D. D., & Jadhav, S. L. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Journal of Drug Delivery and Therapeutics, 9(4), 274-278.
- Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method.
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
- Raynie, D. E. (2014). Understanding and Improving Solid-Phase Extraction.
- Batta, A., et al. (2021). saxagliptin: a systematic review on its pharmacological potential and analytical aspects.
- Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample.
- Cayman Chemical. (n.d.). 5-hydroxy Saxagliptin (hydrochloride).
- National Center for Biotechnology Information. (n.d.). Saxagliptin Hydrochloride. PubChem.
- Kumar, P., et al. (2016). A Validated High Performance Liquid Chromatography Method for the Determination of Saxagliptin and Metformin in Bulk and Pharmac. IOSR Journal.
- International Journal of Pharmaceutical Research and Applications. (2023).
- ChemicalBook. (2025). Saxagliptin.
- Wikipedia. (n.d.). Saxagliptin.
- Li, W., et al. (2020). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Journal of Pharmacokinetics and Pharmacodynamics.
- Santa Cruz Biotechnology. (n.d.). Saxagliptin.
- Li, W., et al. (2020). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus.
- Kiziltas, M. V., & Erturk, S. (2015). An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection.
- Teva Pharmaceuticals Industries Ltd. (2013). Polymorphs of saxagliptin hydrochloride and processes for preparing them.
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Saxagliptin | 361442-04-8 [chemicalbook.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Saxagliptin - Wikipedia [en.wikipedia.org]
- 6. Saxagliptin CAS#: 361442-04-8 [m.chemicalbook.com]
- 7. The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. aurorabiomed.com [aurorabiomed.com]
Application Note: Chiral Separation of 5-Hydroxy Saxagliptin Isomers by HPLC
Abstract & Introduction
Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] Upon administration, it is metabolized to its major active metabolite, 5-hydroxy saxagliptin.[2][3] Both saxagliptin and its 5-hydroxy metabolite possess multiple chiral centers, leading to the potential existence of several stereoisomers.[4][5] Regulatory agencies worldwide, including the FDA and EMA, mandate the characterization and control of stereoisomers in drug substances, as different enantiomers can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[6][7][8]
The inactive enantiomer of a chiral drug is typically treated as an impurity and must be controlled within strict limits.[7][9] Therefore, a robust and validated analytical method for the chiral separation of 5-hydroxy saxagliptin is critical for quality control in bulk drug manufacturing, formulation development, and metabolic studies.
This application note presents a systematic approach to developing a reliable chiral HPLC method for the separation of 5-hydroxy saxagliptin isomers. We detail a column and mobile phase screening strategy, an optimized analytical protocol, and key validation parameters based on International Conference on Harmonisation (ICH) guidelines.[10][11]
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The success of this separation relies on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, are among the most versatile and widely used for resolving a broad range of chiral compounds.[12][13][14]
Chiral recognition is achieved through transient, stereoselective interactions between the analyte enantiomers and the chiral selector. The helical structure of the polysaccharide derivatives creates chiral grooves or cavities where analyte molecules can bind.[12][15] The separation mechanism is a combination of several interactions:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., hydroxyl, amine) and carbamate groups on the CSP.
-
Dipole-Dipole Interactions: Occur between polar functional groups.
-
Steric Interactions (Inclusion): The analyte fits into the chiral cavities of the polysaccharide polymer. The difference in how each enantiomer's three-dimensional structure fits within these cavities is often the primary driver of separation.[16]
-
π-π Interactions: Between aromatic rings of the analyte and the CSP.
The sum of these differential energy interactions results in one enantiomer being retained longer on the column than the other, thus enabling their separation.[16]
HPLC Method Development Strategy
A systematic screening approach is the most efficient strategy for developing a chiral separation method, as enantioselectivity is often difficult to predict.[17] The process involves screening a set of diverse chiral columns with different mobile phase systems.
Chiral Stationary Phase (CSP) Screening
The initial screening should include both amylose- and cellulose-based CSPs, as their selectivity can be complementary.
-
Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD / IA
-
Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) - Chiralcel OD / IB
Immobilized versions of these phases (e.g., IA, IB, IC) offer greater solvent compatibility and robustness compared to coated phases (e.g., AD, OD).[12][15]
Mobile Phase Screening
Screening should be conducted in both Normal Phase (NP) and Polar Organic (PO) modes.
-
Normal Phase (NP):
-
Primary Solvents: n-Hexane or n-Heptane.
-
Alcohol Modifier: Isopropanol (IPA) or Ethanol (EtOH). A common starting point is a 90:10 (v/v) mixture of alkane/alcohol.
-
Basic Additive: A small amount (0.1% - 0.5%) of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) is crucial for basic analytes like 5-hydroxy saxagliptin to improve peak shape and prevent tailing.[18]
-
-
Polar Organic (PO) Mode:
-
Primary Solvents: Acetonitrile (ACN) or Methanol (MeOH).
-
Additives: Trifluoroacetic acid (TFA) and/or TEA (e.g., 0.1% each) can be used to improve peak shape and ionization if using LC-MS.[19] A buffered mobile phase, such as a borate buffer as used for the similar compound vildagliptin, can also be effective.[10]
-
The following diagram illustrates the logical workflow for method development.
Caption: Logical workflow for chiral HPLC method development.
Recommended Analytical Protocol
This protocol is a robust starting point derived from the method development strategy. The normal phase mode often provides superior selectivity for compounds of this class.
Instrumentation & Materials
-
HPLC System: A quaternary or binary HPLC system with a UV or PDA detector.
-
Reagents: HPLC-grade n-Heptane, 2-Propanol (IPA), and Diethylamine (DEA).
-
Standard: Reference standard of racemic 5-hydroxy saxagliptin.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® IA-3, 250 x 4.6 mm) |
| Mobile Phase | n-Heptane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 212 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Causality Behind Choices:
-
Column: Amylose-based CSPs often show excellent recognition for molecules with multiple hydrogen bonding sites and chiral centers.[15]
-
Mobile Phase: The Heptane/IPA mixture provides good solubility and interaction kinetics. The 0.1% DEA is critical to ensure the primary and secondary amine groups of the analyte are deprotonated, leading to sharp, symmetrical peaks.[18][20]
-
Temperature: 25 °C is a stable starting point. Lowering the temperature can sometimes increase resolution but may also increase backpressure and run time.[21]
-
Wavelength: 212 nm is selected based on the UV absorbance maxima for saxagliptin and related structures, providing good sensitivity.[22][23]
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 5 mg of racemic 5-hydroxy saxagliptin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified.[24] Inject the working standard solution in six replicates and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for both peaks |
| %RSD for Peak Area | ≤ 2.0% for the average of the two enantiomer peaks |
These criteria ensure that the separation is adequate for accurate quantification and that the system is precise.[9][11]
Experimental Workflow and Data Presentation
The following diagram outlines the complete experimental procedure from sample preparation to final reporting.
Caption: Step-by-step experimental and data analysis workflow.
Expected Results & Validation Summary
A successful separation will yield two well-resolved, symmetric peaks. The method should be validated according to ICH Q2(R1) guidelines.[10] Key validation parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Typical Concentration Range/Levels | Acceptance Criteria |
| Specificity | Analyze diluent, placebo, and spiked samples | No interference at the retention times of the enantiomers. |
| Linearity | LOQ to 150% of the impurity specification limit (e.g., 0.15%) | Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer.[22] |
| Limit of Quantitation (LOQ) | Determined by S/N ratio or standard deviation of response | S/N ratio ≥ 10; precision (%RSD) and accuracy (%recovery) within acceptable limits.[20] |
| Accuracy (% Recovery) | Spiked at LOQ, 100%, and 150% of the specification limit | 90.0% to 110.0% for the minor enantiomer.[11] |
| Precision (Repeatability) | Six preparations at 100% of the specification limit | %RSD ≤ 10% for the minor enantiomer.[11] |
| Robustness | Deliberate small variations in flow rate, temperature, mobile phase composition | Resolution (Rs) should remain ≥ 1.5; %RSD of results should not be significantly affected.[20] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | Incorrect mobile phase composition; High temperature. | Decrease the percentage of alcohol (IPA) in the mobile phase. Decrease the column temperature in 5 °C increments. |
| Peak Tailing (T > 2.0) | Insufficient or degraded basic additive; Column overload. | Increase DEA concentration to 0.2%. Prepare fresh mobile phase. Reduce sample concentration. |
| No Peaks Eluting | Strong sample solvent; Incorrect mobile phase. | Ensure the sample is dissolved in the mobile phase. Verify mobile phase composition and column installation. |
| Variable Retention Times | Inadequate column equilibration; Leaks; Temperature fluctuations. | Equilibrate the column for at least 30 minutes. Check system for leaks. Ensure stable column temperature.[21] |
Conclusion
The described HPLC method provides a reliable and robust strategy for the chiral separation of 5-hydroxy saxagliptin isomers. By employing an amylose-based chiral stationary phase with a normal-phase solvent system, baseline resolution can be achieved, allowing for accurate quantification of the enantiomeric purity. The method is suitable for validation according to ICH guidelines and can be implemented for routine quality control analysis in pharmaceutical development and manufacturing.
References
-
Srinivas, C., Qureshi, H.K., & Veeresham, C. (2021). Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. American Journal of Analytical Chemistry, 12, 429-439. [Link]
-
PubChem. (n.d.). (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Allmpus. (n.d.). Saxagliptin (R,R,R,R)-Isomer. Retrieved from [Link]
-
Mondal, S., et al. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Bulletin of Environment, Pharmacology and Life Sciences, 9(9), 22-29. [Link]
-
Kumar, C. V., et al. (2016). A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase. American Journal of Analytical Chemistry, 7, 737-748. [Link]
-
Dong, M. W. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America. [Link]
-
Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
Vuppalapati, S., et al. (2019). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography-Ultraviolet Method. Journal of Young Pharmacists, 11(4), 369-374. [Link]
-
Liu, Y., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 10, 16258. [Link]
-
Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(4), 342-347. [Link]
-
Peng, Y., et al. (2018). Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human. Journal of Chromatography B, 1081-1082, 109-117. [Link]
-
Upadhyay, N. K., et al. (2016). Structure of saxagliptin and 5-hydroxy saxagliptin. ResearchGate. Retrieved from [Link]
-
Sreenivas, G., et al. (2020). Stability indicating HPLC method for the simultaneous determination of dapagliflozin and saxagliptin in bulk and tablet dosage form. Future Journal of Pharmaceutical Sciences, 6(1), 1-8. [Link]
-
Pustam, A. N., et al. (2015). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Chirality, 27(11), 785-794. [Link]
-
Scriba, G. K. E., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7069. [Link]
-
Sahoo, S., et al. (2023). Development and Validation of an RP-HPLC Method for Simultaneous Estimation of Saxagliptin and Metformin in Bulk and Pharmaceutical Dosage Forms Based on Quality by Design. ResearchGate. [Link]
-
PubChem. (n.d.). Saxagliptin. National Center for Biotechnology Information. Retrieved from [Link]
-
Mori, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5398-5406. [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2089. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5649. [Link]
-
Alam, M. S., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(2), 165-171. [Link]
-
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Retrieved from [Link]
-
Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6617. [Link]
-
Wang, C., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 27(17), 5489. [Link]
-
Ramulu, K., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(6), 339-345. [Link]
-
Mondal, S., et al. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 10(7), 3505-11. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). Chiral Purity in Drug Analysis. ResearchGate. [Link]
Sources
- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile | C18H25N3O3 | CID 23645678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. scirp.org [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. bepls.com [bepls.com]
- 23. jddtonline.info [jddtonline.info]
- 24. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Use of Radiolabeled 5-Hydroxy Saxagliptin in Preclinical Research
Introduction: The Significance of 5-Hydroxy Saxagliptin in Type 2 Diabetes Research
Saxagliptin is a highly potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key regulator of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By preventing the degradation of these hormones, saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon production, making it an effective therapeutic agent for type 2 diabetes mellitus.[1][3][4][5] Preclinical and clinical studies have consistently demonstrated its efficacy in improving glycemic control.[6][7][8]
A critical aspect of saxagliptin's pharmacology is its metabolism by cytochrome P450 3A4/5 (CYP3A4/5) to a major active metabolite, 5-hydroxy saxagliptin.[2][9][10][11] This metabolite is not only abundant in circulation but is also a potent and selective DPP-4 inhibitor, contributing significantly to the overall therapeutic effect of the parent drug.[12][13][14] In fact, 5-hydroxy saxagliptin is approximately half as potent as saxagliptin in inhibiting DPP-4.[13][15] Understanding the absorption, distribution, metabolism, and excretion (ADME) of both saxagliptin and 5-hydroxy saxagliptin is therefore paramount for a comprehensive evaluation of the drug's efficacy and safety profile.
Radiolabeling is an indispensable tool in drug development for quantitatively tracking the fate of a drug and its metabolites in the body.[16][17][18][][20] The use of radiolabeled compounds allows for sensitive and precise measurements in complex biological matrices, providing invaluable data for pharmacokinetic and toxicological assessments.[17][21][22] This document provides detailed application notes and protocols for the use of radiolabeled 5-hydroxy saxagliptin in preclinical studies, with a focus on enabling researchers to conduct robust and reliable experiments.
The Rationale for Radiolabeling 5-Hydroxy Saxagliptin
The decision to use radiolabeled 5-hydroxy saxagliptin in preclinical studies is driven by the need for a comprehensive understanding of its pharmacokinetic profile and tissue distribution. While analytical techniques like LC-MS/MS are powerful for identifying and quantifying known analytes, radiolabeling offers a more holistic view by tracking all drug-related material, including both the parent compound and all of its metabolites, known and unknown.[22][23]
The most commonly used radioisotope for this purpose is Carbon-14 (¹⁴C), due to its long half-life and the fact that its presence in a molecule does not alter the compound's biochemical properties.[16][21] The synthesis of [¹⁴C]-labeled saxagliptin has been described, and similar synthetic routes can be adapted for the production of [¹⁴C]5-hydroxy saxagliptin.[24] The stable incorporation of the ¹⁴C label ensures that the radiotracer accurately reflects the in vivo behavior of the molecule.
Metabolic Pathway of Saxagliptin to 5-Hydroxy Saxagliptin
The primary metabolic pathway for saxagliptin involves hydroxylation to form 5-hydroxy saxagliptin, a reaction catalyzed by CYP3A4 and CYP3A5 enzymes.[10]
Caption: Metabolic conversion of Saxagliptin.
Preclinical Applications of Radiolabeled 5-Hydroxy Saxagliptin
The use of radiolabeled 5-hydroxy saxagliptin can provide critical data in several key areas of preclinical drug development:
-
Pharmacokinetics: Determining the absorption, bioavailability, plasma concentration-time profile, and clearance of the active metabolite.
-
Tissue Distribution: Quantifying the extent and localization of the metabolite in various organs and tissues.
-
Mass Balance and Excretion: Characterizing the routes and rates of elimination of the metabolite from the body.
-
Target Engagement: Assessing the binding of the metabolite to the DPP-4 enzyme in target tissues.
Experimental Protocol: Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution Analysis
Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique that provides a comprehensive and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body of an animal.[25][26][27][28] This protocol outlines the key steps for a QWBA study using [¹⁴C]5-hydroxy saxagliptin in rodents.
I. Study Design and Animal Dosing
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats). The use of pigmented rodents (e.g., Long-Evans rats) can be considered to assess potential binding to melanin.[25]
-
Radiolabeled Compound: Synthesize [¹⁴C]5-hydroxy saxagliptin with a high specific activity and radiochemical purity (>98%).[24]
-
Dose Formulation: Prepare a dosing solution of [¹⁴C]5-hydroxy saxagliptin in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The dose should be selected based on previous pharmacokinetic and toxicology data.
-
Administration: Administer a single oral or intravenous dose of the radiolabeled compound to the animals.
-
Time Points: Select a series of time points for sample collection to capture the absorption, distribution, and elimination phases (e.g., 0.5, 2, 8, 24, 48, and 120 hours post-dose).[25]
II. Sample Collection and Processing
-
Sacrifice and Freezing: At each designated time point, euthanize the animals and immediately freeze the carcasses by immersion in a mixture of hexane and solid carbon dioxide (-70°C).[25][28]
-
Embedding: Embed the frozen carcasses in a carboxymethylcellulose (CMC) medium.
-
Sectioning: Using a cryomicrotome, collect thin (e.g., 40 µm) whole-body sections onto adhesive tape.[25]
-
Drying: Freeze-dry the sections to prevent the diffusion of the radiolabeled compound.
III. Autoradiography and Imaging
-
Exposure: Expose the dried sections to a phosphor imaging plate in a lead-lined cassette. The exposure time will depend on the administered dose and the specific activity of the radiolabeled compound.
-
Imaging: Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.
-
Quantification: Include a set of radioactive standards of known concentrations on each imaging plate to generate a standard curve for the quantification of radioactivity in the tissue sections.[25]
IV. Data Analysis and Interpretation
-
Image Analysis: Use specialized software to analyze the autoradiograms and quantify the concentration of radioactivity (expressed as µg equivalents of [¹⁴C]5-hydroxy saxagliptin per gram of tissue) in various organs and tissues.
-
Data Presentation: Summarize the quantitative data in a tabular format to facilitate comparison across different tissues and time points.
-
Interpretation: Analyze the tissue distribution profile to identify potential sites of accumulation and to understand the kinetics of the metabolite in different organs. This information is crucial for assessing potential off-target effects and for informing human dosimetry calculations.[27][29]
Illustrative Experimental Workflow
Caption: QWBA experimental workflow diagram.
Quantitative Data Presentation
The following table provides an example of how to present quantitative tissue distribution data from a QWBA study.
| Tissue | 2 hours (µg eq/g) | 8 hours (µg eq/g) | 24 hours (µg eq/g) |
| Blood | 1.25 | 0.85 | 0.15 |
| Liver | 5.60 | 3.20 | 0.50 |
| Kidney | 10.80 | 6.50 | 1.20 |
| Pancreas | 2.10 | 1.50 | 0.30 |
| Brain | 0.05 | 0.02 | < LOQ |
| Muscle | 0.80 | 0.50 | 0.10 |
LOQ: Limit of Quantification
Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of the experimental results, the following measures should be implemented:
-
Radiochemical Purity: The radiochemical purity of [¹⁴C]5-hydroxy saxagliptin should be confirmed before each study using appropriate analytical methods (e.g., HPLC with radiometric detection).
-
Method Validation: The QWBA method should be validated to demonstrate its accuracy, precision, and linearity.
-
Inclusion of Controls: Control animals (receiving vehicle only) should be included to assess background levels of radioactivity.
-
Compliance with Regulatory Guidelines: All animal studies should be conducted in compliance with relevant regulatory guidelines, such as those from the FDA and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[30][31][32][33]
Conclusion
The use of radiolabeled 5-hydroxy saxagliptin is a powerful and essential approach in the preclinical development of saxagliptin. The detailed protocols and application notes provided in this document are intended to guide researchers in designing and executing robust studies to elucidate the pharmacokinetic and dispositional properties of this critical active metabolite. The data generated from these studies will contribute to a more complete understanding of the overall pharmacological profile of saxagliptin and will be instrumental in supporting its continued clinical use for the treatment of type 2 diabetes.
References
-
The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Current Pharmaceutical Design. Available from: [Link]
-
Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. Organic Process Research & Development. Available from: [Link]
-
Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Therapeutics and Clinical Risk Management. Available from: [Link]
-
The synthesis of (14)C-labeled, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
-
The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. ResearchGate. Available from: [Link]
-
Pharmacokinetics With Radiolabelled Compounds. Pharmaron. Available from: [Link]
-
Saxagliptin: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. Available from: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics. Available from: [Link]
-
Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition. Available from: [Link]
-
Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology. Available from: [Link]
-
Quantitative Whole-Body Autoradiography (QWBA). QPS. Available from: [Link]
-
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. FDA. Available from: [Link]
-
Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Available from: [Link]
-
Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology. Available from: [Link]
-
FDA sheds light on conducting human radiolabeled mass balance studies. RAPS. Available from: [Link]
-
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. FDA. Available from: [Link]
-
What Exactly Is Radiolabeling?. Moravek. Available from: [Link]
-
What is the mechanism of action of saxagliptin (DPP-4 inhibitor)?. Dr.Oracle. Available from: [Link]
-
Unlocking The Future Of Drug Development: How The FDA's New Radiolabeled Mass-Balance Study Guidance Is Changing The Game. Shudarsana. Available from: [Link]
-
Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology. Available from: [Link]
-
Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Postgraduate Medicine. Available from: [Link]
-
Saxagliptin for type 2 diabetes. Expert Opinion on Pharmacotherapy. Available from: [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Tehran University Medical Journal. Available from: [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. Diabetes Care. Available from: [Link]
-
Applications of Radiolabeling in Biological Research and Innovati. Journal of Nuclear Medicine & Radiation Therapy. Available from: [Link]
-
FDA Draft Guidance: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Regulations.gov. Available from: [Link]
-
QWBA Studies. Frontage Laboratories. Available from: [Link]
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. European Journal of Drug Metabolism and Pharmacokinetics. Available from: [Link]
-
Efficacy and Safety of Saxagliptin as Add-On Therapy in Type 2 Diabetes. The Annals of Pharmacotherapy. Available from: [Link]
-
DPP4 Inhibition: Insights from the Bench and Recent Clinical Studies. Current Atherosclerosis Reports. Available from: [Link]
-
Quantitative whole body autoradiography (QWBA) and imaging mass spectrometry (IMS): can IMS replace QWBA to support regulated drug discovery and development. Bioanalysis. Available from: [Link]
-
Quantitative Whole-Body Autoradiography. ResearchGate. Available from: [Link]
-
DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. Available from: [Link]
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. PubMed. Available from: [Link]
-
saxagliptin: a systematic review on its pharmacological potential and analytical aspects. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. Molecules. Available from: [Link]
-
DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. Available from: [Link]
-
Saxagliptin: the evidence for its place in the treatment of type 2 diabetes mellitus. Core Evidence. Available from: [Link]
Sources
- 1. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saxagliptin: the evidence for its place in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.com [medicine.com]
- 10. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Saxagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. moravek.com [moravek.com]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The synthesis of (14)C-labeled, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 26. qps.com [qps.com]
- 27. bioanalysis-zone.com [bioanalysis-zone.com]
- 28. researchgate.net [researchgate.net]
- 29. QWBA Studies • Frontage Laboratories [frontagelab.com]
- 30. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]
- 31. FDA sheds light on conducting human radiolabeled mass balance studies | RAPS [raps.org]
- 32. fda.gov [fda.gov]
- 33. Unlocking The Future Of Drug Development: How The FDA’s New Radiolabeled Mass-Balance Study Guidance Is Changing The Game - सुदर्शन [shudarsana.com]
Application of 5-Hydroxy Saxagliptin as a Reference Standard in Pharmacokinetic Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Metabolite Quantification in Pharmacokinetics
In the development of new chemical entities, a thorough understanding of the parent drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. For many drugs, metabolism results in the formation of pharmacologically active metabolites that contribute significantly to the overall therapeutic effect and safety profile. Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, is a prime example.[1][2][3] Following oral administration, saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to its major active metabolite, 5-hydroxy saxagliptin.[4][5][6][7]
This active metabolite is not a minor component; its systemic exposure can be approximately 2- to 3-fold higher than that of the parent drug.[8] While its potency as a DPP-4 inhibitor is about half that of saxagliptin, its substantial concentration necessitates its accurate quantification in pharmacokinetic (PK) studies to fully characterize the total pharmacological activity and to ensure a comprehensive assessment of the drug's efficacy and safety.[8][9][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-hydroxy saxagliptin as a reference standard in pharmacokinetic studies, focusing on the underlying scientific principles and providing robust, field-proven protocols.
Characterization and Qualification of 5-Hydroxy Saxagliptin as a Reference Standard
The reliability of any pharmacokinetic study hinges on the quality of the reference standards used for calibration and quality control. A reference standard must be of high purity and well-characterized to ensure the accuracy and reproducibility of the bioanalytical data. The qualification of 5-hydroxy saxagliptin as a reference standard is a critical prerequisite for its use in regulated bioanalytical studies and should be conducted in accordance with international guidelines such as those from the ICH and FDA.[11][12][13][14][15][16]
A comprehensive certificate of analysis (CoA) for the 5-hydroxy saxagliptin reference standard should include the following information:
-
Identity Confirmation: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity Assessment: Determination of purity by a high-performance liquid chromatography (HPLC) method, typically with UV detection. Purity should ideally be ≥95%.[17]
-
Potency Determination (Assay): Quantification of the active moiety, often by a mass balance approach or a quantitative NMR (qNMR) method.
-
Physicochemical Properties: Information on appearance, solubility, and moisture content.
Caption: Workflow for the qualification of 5-hydroxy saxagliptin as a reference standard.
Protocol for a Typical Pharmacokinetic Study: Bioanalytical Method Using LC-MS/MS
The simultaneous quantification of saxagliptin and 5-hydroxy saxagliptin in biological matrices, most commonly plasma, is efficiently achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][18][19][20][21][22] This technique offers high sensitivity, selectivity, and throughput, making it the gold standard for bioanalysis in pharmacokinetic studies.
Preparation of Stock and Working Solutions
The accuracy of the entire assay is founded on the precise preparation of stock and working solutions of the 5-hydroxy saxagliptin reference standard.
-
Step 1: Stock Solution Preparation: Accurately weigh a suitable amount of the 5-hydroxy saxagliptin reference standard and dissolve it in a suitable solvent (e.g., 80% acetonitrile in water) to prepare a stock solution of a known concentration (e.g., 1.0 mg/mL).[8]
-
Step 2: Working Solution Preparation: Perform serial dilutions of the stock solution with the appropriate solvent to prepare a series of working solutions at various concentrations. These working solutions will be used to spike the biological matrix for the preparation of calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
Calibration standards and QC samples are prepared by spiking a blank biological matrix (e.g., human plasma) with known amounts of the 5-hydroxy saxagliptin working solutions.
-
Step 1: Calibration Curve (CC) Preparation: A series of calibration standards are prepared by spiking blank plasma with the working solutions to create a concentration range that covers the expected in-vivo concentrations. A typical dynamic range for 5-hydroxy saxagliptin could be 0.2 ng/mL to 100 ng/mL.[18]
-
Step 2: Quality Control (QC) Sample Preparation: QC samples are prepared at a minimum of three concentration levels: low, medium, and high. These are prepared from a separate stock solution than the calibration standards to ensure an independent assessment of the assay's accuracy and precision.
Sample Preparation from Biological Matrix
The goal of sample preparation is to extract 5-hydroxy saxagliptin from the complex biological matrix and remove potential interferences before LC-MS/MS analysis. Common techniques include protein precipitation (PPT) and solid-phase extraction (SPE).
Protocol for Protein Precipitation (PPT):
-
To 50 µL of plasma sample (calibration standard, QC, or study sample) in a 1.5 mL centrifuge tube, add 10 µL of an internal standard (IS) working solution.[8] A stable isotope-labeled version of 5-hydroxy saxagliptin is the ideal internal standard.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase, and inject an aliquot into the LC-MS/MS system.[8]
LC-MS/MS Analysis
The following table summarizes a typical set of LC-MS/MS parameters for the analysis of 5-hydroxy saxagliptin. These parameters should be optimized in the laboratory to achieve the desired performance.
| Parameter | Typical Conditions |
| LC System | UPLC/UHPLC system for high resolution and speed |
| Column | Reversed-phase C18 column (e.g., ACQUITY HSS C18, 1.7 µm, 2.1 x 100 mm)[21] |
| Mobile Phase A | 0.1% Acetic acid in 5 mM ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Flow Rate | 0.4 mL/min[21] |
| Column Temperature | 40°C[21] |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition | 332.3 > 196.2[21] |
| Internal Standard | Stable isotope-labeled 5-hydroxy saxagliptin |
Data Analysis and Interpretation in Pharmacokinetic Studies
The concentration-time data obtained for 5-hydroxy saxagliptin from the bioanalytical assay are crucial for calculating key pharmacokinetic parameters. These parameters, in conjunction with those of the parent drug, provide a complete picture of the drug's behavior in the body.
Key pharmacokinetic parameters for 5-hydroxy saxagliptin include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the metabolite observed in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total systemic exposure to the metabolite over a given time interval.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the metabolite to decrease by half.
The accurate determination of these parameters for 5-hydroxy saxagliptin is essential for:
-
Assessing the Contribution of the Metabolite to Overall Efficacy: By understanding the exposure and potency of 5-hydroxy saxagliptin, its contribution to the therapeutic effect can be evaluated.
-
Evaluating Drug-Drug Interactions: Since saxagliptin is a substrate of CYP3A4/5, co-administration with inhibitors or inducers of this enzyme can alter the formation of 5-hydroxy saxagliptin, impacting the overall pharmacokinetics and pharmacodynamics.[5]
-
Informing Dosing Recommendations in Special Populations: In patients with renal or hepatic impairment, the clearance of both the parent drug and its active metabolite may be altered, necessitating dose adjustments.[4][23]
-
Supporting Bioequivalence Studies: In the development of generic formulations or fixed-dose combinations, demonstrating bioequivalence for both the parent drug and its major active metabolite is often required.[24][25][26]
Caption: Simplified metabolic pathway of saxagliptin to 5-hydroxy saxagliptin.
Conclusion
The use of a well-characterized 5-hydroxy saxagliptin reference standard is indispensable for the accurate and reliable quantification of this major active metabolite in pharmacokinetic studies. The protocols and principles outlined in this application note provide a robust framework for researchers to generate high-quality bioanalytical data. A comprehensive understanding of the exposure and disposition of both saxagliptin and 5-hydroxy saxagliptin is critical for a complete assessment of the drug's clinical pharmacology, ensuring the development of safe and effective therapeutic regimens. Adherence to regulatory guidelines on bioanalytical method validation is paramount to ensure the integrity of the data submitted for regulatory approval.
References
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology. [Link]
-
Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. LabRulez LCMS. [Link]
-
Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. PubMed. [Link]
-
Saxagliptin Monograph for Professionals. Drugs.com. [Link]
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. PubMed. [Link]
-
(PDF) Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. ResearchGate. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. PubMed. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Structure of saxagliptin and 5-hydroxy saxagliptin. ResearchGate. [Link]
-
LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. PubMed. [Link]
-
Bioequivalence of saxagliptin/metformin immediate release (IR) fixed-dose combination tablets and single-component saxagliptin and metformin IR tablets in healthy adult subjects. PubMed. [Link]
- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
-
M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy. PubMed Central. [Link]
-
Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Waters Corporation. [Link]
-
Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. PubMed. [Link]
-
The synthesis of (14)C-labeled, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite. PubMed. [Link]
-
Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS An. Waters Corporation. [Link]
-
Bioequivalence Study. ClinicalTrials.gov. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PubMed Central. [Link]
-
Center for Drug Evaluation and Research Application Number: 22-350. accessdata.fda.gov. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Quantification of Saxagliptin Hydrochloride in Human Plasma and Dosage Forms by HPLC-MS/MS Method and Its Application to a. Omics Online. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
-
Bioequivalence of saxagliptin/dapagliflozin fixed-dose combination tablets compared with coadministration of the individual tablets to healthy subjects. National Institutes of Health. [Link]
-
Bioequivalence of Saxagliptin/Metformin Immediate Release (IR) Fixed-Dose Combination Tablets and Single-Component Saxagliptin and Metformin IR Tablets in Healthy Adult Subjects. ResearchGate. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Contract Pharma. [Link]
-
Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4-Mediated Metabolism of Saxagliptin. PubMed Central. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
(PDF) Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy. ResearchGate. [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. LinkedIn. [Link]
-
Bioequivalence of saxagliptin/metformin immediate release (IR) fixed-dose combination tablets and single-component saxagliptin and metformin IR tablets in healthy adult subjects. Cochrane Library. [Link]
-
Characterization of the In Vitro and In Vivo Metabolism and Disposition and Cytochrome P450 Inhibition/Induction Profile of Saxagliptin in Human. ResearchGate. [Link]
-
saxagliptin: a systematic review on its pharmacological potential and analytical aspects. ResearchGate. [Link]
-
Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. National Institutes of Health. [Link]
-
Development and Validation of Novel Stability- Indicating LC Method for the Determination of Saxagliptin and Metformin. Indian Journal of Pharmaceutical Education and Research. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. SAXagliptin Monograph for Professionals - Drugs.com [drugs.com]
- 5. Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. worldwide.com [worldwide.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. lcms.cz [lcms.cz]
- 22. researchgate.net [researchgate.net]
- 23. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioequivalence of saxagliptin/metformin immediate release (IR) fixed-dose combination tablets and single-component saxagliptin and metformin IR tablets in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bioequivalence of saxagliptin/dapagliflozin fixed‐dose combination tablets compared with coadministration of the individual tablets to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Note: In Vitro Permeability Assessment of 5-hydroxy saxagliptin using Caco-2 Cells
Introduction and Scientific Rationale
Saxagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] Following oral administration, it is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to its major active metabolite, 5-hydroxy saxagliptin, which is approximately half as potent as the parent compound.[1][3][4] Understanding the intestinal permeability of both the parent drug and its major metabolites is fundamental to characterizing the overall absorption, distribution, metabolism, and excretion (ADME) profile and predicting oral bioavailability.
The Biopharmaceutics Classification System (BCS) is a framework used to classify drug substances based on their aqueous solubility and intestinal permeability. The parent drug, saxagliptin, is classified as a BCS Class III substance, characterized by high solubility and low permeability.[5][6][7] This classification underscores that intestinal permeability is the rate-limiting step for its absorption.[5] Therefore, a robust assessment of the permeability of its primary active metabolite, 5-hydroxy saxagliptin, is critical for a comprehensive understanding of its contribution to the overall pharmacological effect.
The Caco-2 cell monolayer is the gold-standard in vitro model for predicting human intestinal permeability, recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[8][9][10] Derived from a human colorectal carcinoma, these cells spontaneously differentiate into a polarized monolayer when cultured on semi-permeable supports, exhibiting morphological and functional characteristics of small intestine enterocytes.[11][12][13] These characteristics include the formation of tight intercellular junctions, a well-defined apical brush border, and the expression of key uptake and efflux transporters, making the model suitable for studying various absorption mechanisms, including passive diffusion and active transport.[8][]
This application note provides a comprehensive, field-proven protocol for performing a bidirectional permeability assay of 5-hydroxy saxagliptin using the Caco-2 cell model. We will detail the entire workflow, from cell culture and monolayer validation to the final calculation and interpretation of the apparent permeability coefficient (Papp), ensuring a scientifically rigorous and self-validating experimental system.
Core Principles of the Caco-2 Assay
The Polarized Monolayer
When seeded onto a microporous membrane filter insert (e.g., a Transwell® system), Caco-2 cells proliferate and differentiate over approximately 21 days.[8][] This process results in a single layer of cells connected by tight junctions, creating two distinct compartments: an apical (AP) compartment, mimicking the intestinal lumen, and a basolateral (BL) compartment, mimicking the bloodstream.[13]
Mechanisms of Transport
A compound can traverse the Caco-2 monolayer via several routes:
-
Transcellular Pathway: Passive diffusion directly through the lipid bilayer of the cells. This route is favored by lipophilic compounds.
-
Paracellular Pathway: Passive diffusion through the tight junctions between the cells. This route is generally restricted to small, hydrophilic molecules.
-
Active Transport: Carrier-mediated processes that can either facilitate uptake from the apical side (influx) or actively pump the compound back into the lumen (efflux).[8] Prominent efflux transporters expressed in Caco-2 cells include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[]
Key Assay Parameters
-
Apparent Permeability Coefficient (Papp): This is the primary quantitative output, representing the rate of flux of a compound across the cell monolayer under steady-state conditions.[11] It is calculated in centimeters per second (cm/s).
-
Efflux Ratio (ER): Determined by performing the transport experiment in both directions (AP→BL and BL→AP). The ER is the ratio of Papp(BL→AP) to Papp(AP→BL). An ER value greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters.[11]
-
Mass Recovery: This calculation determines the percentage of the initial compound recovered from all compartments at the end of the experiment. Low recovery (<80%) can indicate issues such as nonspecific binding to the apparatus, partitioning into the cell monolayer, or metabolic instability.[8]
Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| Caco-2 Cells | ATCC (Cat# HTB-37) | In vitro intestinal model |
| Dulbecco's Modified Eagle Medium (DMEM) | High glucose, with L-glutamine | Base cell culture medium |
| Fetal Bovine Serum (FBS) | Heat-inactivated, qualified | Provides essential growth factors |
| Penicillin-Streptomycin Solution (100X) | 10,000 U/mL Penicillin, 10,000 µg/mL Strep. | Prevents bacterial contamination |
| MEM Non-Essential Amino Acids (NEAA) Solution (100X) | Standard cell culture grade | Supports cell growth and differentiation |
| Trypsin-EDTA (0.25%) | Standard cell culture grade | Cell detachment for subculturing |
| Phosphate-Buffered Saline (PBS) | Ca²⁺/Mg²⁺-free, sterile | Washing cell monolayers |
| Hanks' Balanced Salt Solution (HBSS) | With Ca²⁺, Mg²⁺, HEPES buffer | Transport buffer for the permeability assay |
| Transwell® Permeable Supports | Polycarbonate, 0.4 µm pore, 12mm diameter | Culture inserts for forming the polarized monolayer |
| 12-well Companion Plates | Sterile, tissue-culture treated | Housing for Transwell® inserts |
| 5-hydroxy saxagliptin | Analytical standard (≥95% purity) | Test compound |
| Atenolol, Propranolol, Digoxin | Analytical standards | Low permeability, high permeability, and P-gp efflux controls |
| Lucifer Yellow (LY) | Lithium salt | Paracellular integrity marker |
| Acetonitrile, Formic Acid, Ammonium Acetate | LC-MS grade | Mobile phase and sample preparation for analysis |
| EVOM™ Voltohmmeter with STX2 Electrode | World Precision Instruments | Measurement of Transepithelial Electrical Resistance (TEER) |
Detailed Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Maintenance
Causality: Proper cell culture technique is paramount for generating a robust and reproducible cell model. Contamination or improper handling can lead to poor monolayer formation and unreliable data.
-
Thawing Cells: Rapidly thaw a cryopreserved vial of Caco-2 cells in a 37°C water bath.[15] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10-20% FBS, 1% Pen-Strep, 1% NEAA).[12][16] Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seeding in Flasks: Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintenance: Change the culture medium every 2-3 days.[16]
-
Subculturing (Passaging): When cells reach 80-90% confluency, wash the monolayer with sterile PBS. Add 3-5 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[17] Neutralize the trypsin with 7-10 mL of complete growth medium and split the cells at a ratio of 1:4 to 1:6 into new flasks. Do not use cells beyond passage 50 for permeability assays.
Protocol 2: Seeding Caco-2 Cells on Transwell® Inserts
Causality: Seeding cells on a semi-permeable support is the critical step that allows them to differentiate and form the polarized AP and BL compartments necessary for a transport study.[12]
-
Place 12 mm Transwell® inserts into a 12-well companion plate.
-
Prepare a single-cell suspension of Caco-2 cells from a sub-confluent flask as described in Protocol 1.4.
-
Seed the cells onto the apical side of the inserts at a density of 6 x 10⁴ cells/cm².
-
Add 0.5 mL of complete growth medium to the apical compartment and 1.5 mL to the basolateral compartment.[12]
-
Incubate the plates at 37°C, 5% CO₂. Change the medium in both compartments every 2-3 days for 21-25 days to allow for full differentiation.
Protocol 3: Monolayer Integrity Assessment
Causality: This is a mandatory quality control step to validate that the cell monolayer is intact and that the tight junctions have formed properly. Leaky monolayers produce artificially high permeability values.[8][18]
-
TEER Measurement: On the day of the experiment, allow the plates to equilibrate to room temperature for 30 minutes. Using an EVOM™ voltohmmeter, measure the TEER value of each insert. Subtract the resistance of a blank insert (containing medium only) and multiply by the surface area of the membrane (1.12 cm² for a 12 mm insert) to obtain the final value in Ω·cm².
-
Acceptance Criterion: TEER values should be ≥300 Ω·cm².[18]
-
-
Lucifer Yellow (LY) Leakage Test: After the transport experiment, incubate the monolayers with 100 µM Lucifer Yellow in the apical compartment for 1 hour. Measure the concentration of LY that has permeated into the basolateral compartment.
-
Acceptance Criterion: The apparent permeability of LY should be <0.5 x 10⁻⁶ cm/s, indicating minimal paracellular leakage.[8]
-
Protocol 4: Bidirectional Permeability Assay
Causality: Measuring transport in both directions is essential to determine if a compound is subject to active efflux, a key mechanism that can limit oral absorption.
-
Preparation: Prepare a dosing solution of 5-hydroxy saxagliptin (e.g., 10 µM) and control compounds (Atenolol 10 µM, Propranolol 10 µM, Digoxin 10 µM) in pre-warmed (37°C) HBSS transport buffer.
-
Monolayer Washing: Gently aspirate the culture medium from both AP and BL compartments. Wash the monolayers twice with pre-warmed HBSS.
-
Initiate Transport (AP→BL):
-
Add 0.5 mL of the dosing solution to the apical (donor) compartment.
-
Add 1.5 mL of fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C on an orbital shaker (50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral compartment. Replace the volume with fresh, pre-warmed HBSS. Take a sample from the donor compartment at T=0 and T=final.
-
-
Initiate Transport (BL→AP):
-
Add 1.5 mL of the dosing solution to the basolateral (donor) compartment.
-
Add 0.5 mL of fresh HBSS to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the AP→BL direction.
-
-
Sample Processing: Immediately after collection, mix samples with an equal volume of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like Vildagliptin) to precipitate proteins and stop any enzymatic activity.[4] Centrifuge and transfer the supernatant for LC-MS/MS analysis.
Protocol 5: Analytical Quantification by LC-MS/MS
Causality: A sensitive and specific analytical method is required to accurately quantify the low concentrations of the compound that permeate the monolayer. LC-MS/MS is the industry standard for this application.[19][20][21]
-
Chromatography: Use a C18 reversed-phase column (e.g., ACQUITY HSS C18, 1.7 µm, 2.1 x 100 mm).[22]
-
Mobile Phase: Employ a gradient elution using Mobile Phase A (e.g., 0.1% formic acid or 10 mM ammonium formate in water) and Mobile Phase B (acetonitrile).[21][22]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard. For 5-hydroxy saxagliptin, a common transition is m/z 332.3 → 196.2.[22][23]
-
Quantification: Generate a calibration curve using standards of known concentrations prepared in the same matrix as the samples to determine the concentrations in the experimental samples.
Data Analysis, Presentation, and Interpretation
Calculation of Key Parameters
-
Apparent Permeability Coefficient (Papp): The cumulative amount of compound transported into the receiver chamber is plotted against time. The slope of the linear portion of this curve represents the flux (dQ/dt). Papp (cm/s) = (dQ/dt) / (A × C₀) Where:
-
Efflux Ratio (ER): ER = Papp (BL→AP) / Papp (AP→BL)
-
Percent Recovery: % Recovery = 100 × [(Cf,donor × Vdonor) + (Cf,receiver × Vreceiver)] / (C₀ × Vdonor) Where:
-
Cf and V are the final concentration and volume of the respective compartments.
-
Data Presentation
Summarize the quantitative results in a clear, tabular format.
| Compound | Papp (AP→BL) (x 10⁻⁶ cm/s) | Papp (BL→AP) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery | Permeability Class |
| 5-hydroxy saxagliptin | (Example: 0.85) | (Example: 1.87) | (Example: 2.2) | (>80%) | Low |
| Propranolol (High Perm) | >10.0 | >10.0 | ~1.0 | >80% | High |
| Atenolol (Low Perm) | <1.0 | <1.0 | ~1.0 | >80% | Low |
| Digoxin (Efflux Sub) | <1.0 | >5.0 | >5.0 | >80% | Low (Efflux) |
Interpretation of Results
-
Permeability Classification: Classify the permeability of 5-hydroxy saxagliptin based on its Papp (AP→BL) value. A common classification scheme is:
-
Efflux Liability: An ER > 2 suggests that 5-hydroxy saxagliptin is a substrate of an efflux transporter. This would imply that its absorption in vivo may be limited not just by passive diffusion but also by being actively pumped out of the intestinal cells. Further studies using specific inhibitors (e.g., verapamil for P-gp) can be conducted to identify the specific transporter(s) involved.[11]
Visualized Workflows and Models
Caption: High-level workflow for the Caco-2 permeability assay.
Caption: Permeability classification based on Papp values.
References
-
Title: Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma Source: PubMed URL: [Link]
-
Title: Protocol for Caco-2 cell culture Source: Protocol Online URL: [Link]
-
Title: Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS An Source: Waters Corporation URL: [Link]
-
Title: Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis Source: LabRulez LCMS URL: [Link]
-
Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]
-
Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]
-
Title: Onglyza; INN: saxagliptin Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study Source: ResearchGate URL: [Link]
-
Title: Caco-2 Cell Line - The Impact of Food Bioactives on Health Source: NCBI Bookshelf URL: [Link]
-
Title: BCS DATABASE (K-Z) Source: Pharma Specialists URL: [Link]
-
Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Caco-2 Cell Culture Protocol Source: Ainslie Lab @ UNC URL: [Link]
-
Title: LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects Source: PubMed URL: [Link]
-
Title: Caco-2 Cell Line Source: Elabscience URL: [Link]
-
Title: Demonstrating suitability of the Caco-2 cell model for BCS-based biowaiver according to the recent FDA and ICH harmonised guidelines Source: PubMed URL: [Link]
-
Title: Optimization of Protocol for Maintaining and Freezing Caco-2 Cells Source: ResearchGate URL: [Link]
-
Title: Evaluation of the appropriate time range for estimating the apparent permeability coefficient (P(app)) in a transcellular transport study Source: PubMed URL: [Link]
-
Title: A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Permeability assessment of drug substances using in vitro and ex vivo screening techniques Source: National Institutes of Health (NIH) URL: [Link]
-
Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]
-
Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Saxagliptin | C18H25N3O2 | CID 11243969 Source: PubChem - NIH URL: [Link]
-
Title: Biopharmaceutics Review - NDA 200-678 Source: accessdata.fda.gov URL: [Link]
-
Title: Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus Source: BMC Pharmacology and Toxicology URL: [Link]
Sources
- 1. Saxagliptin | 361442-04-8 [chemicalbook.com]
- 2. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. BCS DATABASE (K-Z) [pharmaspecialists.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Demonstrating suitability of the Caco-2 cell model for BCS-based biowaiver according to the recent FDA and ICH harmonised guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 15. elabscience.com [elabscience.com]
- 16. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 17. protocol-online.org [protocol-online.org]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Elucidation of 5-Hydroxy Saxagliptin Using a Multi-dimensional NMR Spectroscopy Workflow
An Application Guide
Abstract
This application note provides a detailed protocol and theoretical framework for the definitive structural elucidation of 5-hydroxy saxagliptin, the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. In drug development and metabolic studies, the precise characterization of metabolites is a regulatory and scientific necessity. While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous determination of molecular structure, including stereochemistry and regiochemistry.[1][2][3] We present a systematic workflow employing one-dimensional (1D) and two-dimensional (2D) NMR techniques to confirm the molecular connectivity of 5-hydroxy saxagliptin, with a particular focus on verifying the site of hydroxylation on the adamantane moiety. This guide is intended for researchers in pharmaceutical sciences, drug metabolism, and analytical chemistry.
Introduction: The Analytical Challenge
Saxagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[4][5] It is metabolized in vivo primarily by cytochrome P450 3A4/5 (CYP3A4/5) to form 5-hydroxy saxagliptin.[5][6] This metabolite is also pharmacologically active, contributing to the overall therapeutic effect.[5][7] Therefore, confirming its structural integrity is paramount.
The metabolic transformation introduces a hydroxyl group onto the adamantane ring of the parent molecule. The core analytical challenge is to confirm not only the presence of this new functional group but also its exact position. NMR spectroscopy is uniquely suited for this task, providing through-bond and through-space correlation data that function as a molecular GPS, pinpointing the location of every atom relative to its neighbors.[1][8][9]
Figure 1. Chemical structures of Saxagliptin (left) and its primary active metabolite, 5-hydroxy saxagliptin (right), showing the metabolic hydroxylation at the C5 position of the adamantane ring.
The NMR Strategy: A Multi-Technique Approach
The structural elucidation of a novel or modified small molecule is rarely accomplished with a single experiment. A suite of NMR experiments is employed, each providing a unique piece of the structural puzzle. The combination of these datasets creates a self-validating system, ensuring high confidence in the final structure assignment.[2][10]
-
1D ¹H NMR (Proton NMR): This is the starting point for any analysis. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the relative number of protons in each environment (integration), and the number of adjacent protons (scalar coupling or multiplicity).[11]
-
1D ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its functional group type (e.g., aliphatic, olefinic, carbonyl, etc.).
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment maps all proton-proton (¹H-¹H) scalar couplings within the molecule.[12][13] It is exceptionally powerful for tracing out contiguous spin systems, such as the protons on the azabicyclo[3.1.0]hexane ring system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[13][14][15] It is the primary tool for assigning carbon signals that have attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular framework. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[2][13][16] These "long-range" correlations are used to connect the individual spin systems and identify quaternary (non-protonated) carbons.
Detailed Experimental Protocol
This section outlines a field-proven methodology for preparing a sample of 5-hydroxy saxagliptin and acquiring the necessary high-quality NMR data.
Sample Preparation
Meticulous sample preparation is the foundation of high-quality NMR data.[17][18] The goal is a homogeneous solution free of particulate matter, which can degrade the magnetic field homogeneity and thus the spectral resolution.
Materials:
-
5-hydroxy saxagliptin sample (Target: 5-10 mg)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D) or Methanol-d₄ (CD₃OD, 99.8% D)
-
High-precision 5 mm NMR tubes (e.g., Norell 507-HP or equivalent)
-
Glass vial, pipette, and vortex mixer
Protocol:
-
Weighing: Accurately weigh 5-10 mg of the 5-hydroxy saxagliptin sample into a clean, dry glass vial. The higher end of this range is preferable for obtaining a high signal-to-noise ¹³C spectrum and clear 2D correlations in a reasonable timeframe.[17][18]
-
Solvent Selection: DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of polar organic molecules. Its residual proton signal appears around 2.50 ppm, which is typically clear of most analyte signals.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex the vial for 30-60 seconds to ensure the sample is fully dissolved. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Transfer: Carefully transfer the clear solution into the 5 mm NMR tube using a pipette. Avoid introducing any solid material.
-
Final Check: The solvent height in the tube should be approximately 4.5 to 5 cm, ensuring it fills the detection region of the NMR coil. Cap the tube securely.
NMR Data Acquisition
The following parameters are suggested for a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
| Experiment | Key Purpose | Typical Acquisition Parameters |
| ¹H NMR | Proton chemical shifts, integrals, multiplicities | Scans: 16-32, Relaxation Delay (d1): 2s |
| ¹³C NMR | Carbon chemical shifts, carbon count | Scans: 1024-2048, Relaxation Delay (d1): 2s |
| gCOSY | ¹H-¹H through-bond connectivity (2-3 bonds) | Scans: 2-4, Points in F1: 256-512 |
| gHSQC | ¹H-¹³C one-bond correlation | Scans: 4-8, Points in F1: 256 |
| gHMBC | ¹H-¹³C multiple-bond correlation (2-3 bonds) | Scans: 16-32, Points in F1: 256, Long-range J optimized for 8 Hz |
Step-by-Step Structural Elucidation Workflow
The following section describes the logical process of interpreting the acquired NMR spectra to assemble the structure of 5-hydroxy saxagliptin.
Caption: Key HMBC correlations confirming the molecular structure.
Expected NMR Data Summary
The following table presents the anticipated chemical shifts for 5-hydroxy saxagliptin based on its structure and published data for similar adamantane derivatives. [19][20][21]Actual values may vary slightly based on solvent and concentration.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| Adamantane Moiety | |||
| C1-CH | ~1.5-1.7 | ~30-35 | C3, C5-OH, C7, C=O |
| C5-OH | (quaternary) | ~68-72 | - |
| CH₂ groups | ~1.6-2.2 | ~35-48 | Adjacent C, C1, C5-OH |
| CH groups | ~2.1-2.3 | ~28-32 | Adjacent C |
| Linker | |||
| α-CH | ~3.3-3.5 | ~60-65 | C=O, C1 (Adamantane) |
| C=O | (quaternary) | ~172-175 | - |
| Azabicyclo[3.1.0]hexane | |||
| CH-CN | ~4.9-5.1 | ~35-40 | C=O, CN |
| CH₂/CH groups | ~0.8-3.6 | ~13-60 | Adjacent C, CN, C=O |
| CN | (quaternary) | ~119-122 | - |
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal method for the complete structural assignment of 5-hydroxy saxagliptin. This workflow not only confirms the overall molecular framework but also definitively establishes the position of the metabolic hydroxylation on the adamantane ring. The application of this robust analytical strategy is essential for advancing drug metabolism studies and meeting the stringent requirements of regulatory agencies, ensuring the safety and efficacy of pharmaceutical products.
References
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23645678, (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]
-
Upadhyay, N. K., Rathore, C., Sapra, S., & Negi, P. (2016). Structure of saxagliptin and 5-hydroxy saxagliptin. ResearchGate. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Wishart, D. S. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 1277, 203–229.
- Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(10), 1239–1252.
-
LibreTexts Chemistry. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
- Andreassen, T., Giskeødegård, G. F., & Bathen, T. F. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 52(7), 359-365.
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
- Duddeck, H., & Hollowood, F. (1977).
- Nikolova, P., & Dimitrov, V. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(11), 1058-1065.
-
LibreTexts Chemistry. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
- Su, H., et al. (2012). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition, 40(7), 1345-1355.
-
Organic Spectroscopy International. (2015, March 28). SAXAGLIPTIN. Retrieved from [Link]
- Espina, R. D., & Roongta, V. A. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 94(47), 16345–16352.
- Wishart, D. S. (2011). NMR Spectroscopy for Metabolomics Research. Current Protocols in Chemical Biology, 3(3), 123-146.
- Gkazitzide, M., et al. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
-
Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
- Andreassen, T., Giskeødegård, G. F., & Bathen, T. F. (2014).
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
Request PDF. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
- Mitrev, Y., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Dr. S. K. Singh, Department of Chemistry, DDU Gorakhpur University. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]
- Kumar, A. (2017). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 6(11), 21966-21975.
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
- Li, Y., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. European Journal of Drug Metabolism and Pharmacokinetics.
- da Silva, A. F. C., et al. (2017). Characterization of linagliptin using analytical techniques. Drug Analysis Research, 1(2), 30-37.
- Harris, R. K., et al. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 343, 107291.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49800073, Saxagliptin Hydrochloride. Retrieved from [Link]
- Nagana Gowda, G. A., & Raftery, D. (2017). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 1641, 71-93.
- Fort, R. C., Jr., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. Journal of the American Chemical Society, 86(19), 4194–4195.
Sources
- 1. bionmr.unl.edu [bionmr.unl.edu]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. emerypharma.com [emerypharma.com]
- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 12. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. bionmr.unl.edu [bionmr.unl.edu]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. kbfi.ee [kbfi.ee]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 5-hydroxy saxagliptin in Biological Samples
Here is the technical support center guide for improving the stability of 5-hydroxy saxagliptin in biological samples.
Welcome to the technical support guide for ensuring the bioanalytical stability of 5-hydroxy saxagliptin. As the major active metabolite of saxagliptin, accurate quantification of 5-hydroxy saxagliptin is critical for robust pharmacokinetic and pharmacodynamic (PK/PD) modeling.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability challenges encountered during sample collection, processing, and storage.
Understanding the Challenge: The Pre-analytical Vulnerability of 5-hydroxy saxagliptin
The stability of any analyte in a biological matrix is a critical pre-analytical variable that can significantly impact the accuracy of quantitative analysis.[4] Biological samples such as plasma are complex environments containing active enzymes and exhibiting pH shifts that can compromise analyte integrity ex vivo.[5][6] While 5-hydroxy saxagliptin has demonstrated acceptable stability under highly controlled conditions—for instance, for at least 401 days at -20°C in one study[7][8] and through three freeze-thaw cycles in another[9][10]—deviations in sample handling protocols are a primary source of analytical variability and error.
The primary drivers of instability for metabolites in biological samples include:
-
Enzymatic Degradation: Residual enzymatic activity in plasma can alter the structure of an analyte post-collection.[5][6]
-
Temperature Fluctuations: Delays in processing at room temperature can accelerate degradation.[11][12][13] Conversely, improper freezing or repeated freeze-thaw cycles can also compromise sample integrity.[12][14]
-
pH Variations: The pH of biological fluids can change during storage and processing, which can catalyze both enzymatic and non-enzymatic degradation pathways.[4][5] Forced degradation studies on the parent drug, saxagliptin, have shown it is particularly labile to hydrolytic stress under acidic and alkaline conditions.[15][16][17]
This guide provides structured troubleshooting advice and validated protocols to mitigate these risks, ensuring the data you generate is both accurate and reproducible.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My quality control (QC) samples show consistently low recovery for 5-hydroxy saxagliptin, but the parent drug, saxagliptin, appears stable. What is the most likely cause?
A: This scenario strongly suggests metabolite-specific degradation occurring after sample collection. The primary suspect is enzymatic activity in the plasma that selectively affects the metabolite.
-
Causality: While both parent and metabolite may be stable once proteins are precipitated or the sample is frozen, the metabolite may be more susceptible to enzymatic alteration during the initial handling phase when the sample is still fresh.[5][6]
-
Immediate Actions:
-
Review Time-to-Freeze: Scrutinize the time elapsed between blood collection and centrifugation, and between plasma separation and freezing. This period is critical. Delays, especially at room temperature, can lead to significant analyte loss.[11][12][18]
-
Implement Rapid Cooling: Immediately after collection, place blood tubes in an ice bath while awaiting centrifugation. Process plasma in a pre-chilled centrifuge (4°C).[19]
-
Consider Enzyme Inhibitors: If cooling measures are insufficient, the use of specific enzyme inhibitors may be necessary. While not standard for saxagliptin analysis, for analytes susceptible to esterases or other enzymes, inhibitors like phenylmethylsulfonyl fluoride (PMSF) or dichlorvos (DDVP) can be added to collection tubes.[6] This would require method re-validation.
-
Q2: I'm observing high variability in my results from a multi-site clinical trial. How can I diagnose if pre-analytical sample handling is the root cause?
A: High inter-site variability is a classic sign of inconsistent pre-analytical procedures. A systematic audit of the entire sample lifecycle is required.
-
Causality: Each deviation from a standardized protocol—from the type of collection tube used to the shipping temperature—can introduce variability that compromises the final dataset.[11][13][20]
-
Diagnostic Checklist:
-
Collection Tubes: Confirm all sites are using the exact same type of collection tube, including the same anticoagulant and manufacturer. Different additives can influence sample pH and stability.[12]
-
Processing Delays: Are all sites adhering to the same maximum time allowed from collection to centrifugation and from centrifugation to freezing? Request processing logs from each site.
-
Centrifugation Parameters: Verify that centrifuge speed and temperature are consistent.
-
Storage and Shipping: Confirm that all sites are storing samples at a consistent, monitored temperature (ideally -80°C) and that samples remain frozen solid during shipment (e.g., packed with sufficient dry ice).[14][20][21] Transporting samples after they have been processed and frozen is best practice to avoid freeze-thaw cycles.[20]
-
Q3: My 5-hydroxy saxagliptin concentrations are dropping significantly after just one freeze-thaw cycle, even though some literature suggests it should be stable for up to three. Why is this happening?
A: This indicates that either the initial stability assessment was flawed or your current freeze-thaw procedure is too harsh.
-
Causality: The definition of a "freeze-thaw cycle" can vary. A slow thaw on a lab bench for several hours is more detrimental than a rapid thaw in a water bath followed by immediate processing on ice. Furthermore, not aliquoting samples is a major source of degradation.[14][22] Repeatedly accessing a master sample tube exposes the entire sample to temperature fluctuations.
-
Corrective Actions:
-
Mandatory Aliquoting: The single most effective way to prevent freeze-thaw degradation is to divide the initial plasma sample into multiple smaller aliquots for single-use analysis.[14][22] This ensures the master sample remains untouched.
-
Standardize Thawing: Implement a consistent, rapid thawing protocol. For example, thaw tubes in a 4°C water bath until just thawed, then immediately transfer to an ice bath for processing.
-
Re-validate Stability: Perform a new freeze-thaw stability experiment using your exact laboratory procedure and with QC samples containing both saxagliptin and 5-hydroxy saxagliptin to confirm the number of cycles your samples can tolerate.[23]
-
Q4: Can my choice of anticoagulant (e.g., EDTA vs. Heparin) impact the stability of 5-hydroxy saxagliptin?
A: Yes, absolutely. The anticoagulant is not an inert component and can influence the stability of analytes.
-
Causality: Anticoagulants can alter the biochemical environment of the plasma. For example, they can chelate metal ions that may be cofactors for degrading enzymes or subtly alter the sample pH. The matrix used for method validation must be the same as the matrix of the study samples, including the anticoagulant.[24]
-
Recommendations:
-
Consistency is Key: The most important factor is to use the same anticoagulant for all study samples, calibration standards, and QC samples.
-
Validation: During method development, it is wise to assess analyte stability in different types of plasma (e.g., K2-EDTA, Sodium Heparin) to select the one that provides the best stability.
-
Acidification: Some protocols preemptively acidify the plasma (e.g., with formic acid) immediately after separation.[25] This can help neutralize pH differences between samples and inactivate pH-sensitive enzymes. If you implement this, it must be done consistently for all samples.
-
Frequently Asked Questions (FAQs)
-
What is the optimal storage temperature for plasma samples containing 5-hydroxy saxagliptin?
-
How should I handle whole blood stability?
-
Whole blood stability is a critical and often overlooked parameter. The analyte should be stable for the duration between sample collection and centrifugation. This should be formally assessed by spiking the analyte and metabolite into fresh whole blood and keeping it at room temperature for a defined period (e.g., up to 2 hours) before processing and analysis.[23]
-
-
What are the key stability assessments required by regulatory agencies like the FDA and EMA?
-
Regulatory guidelines (such as the ICH M10 guidance) require a comprehensive evaluation of stability under various conditions that mimic sample handling in a clinical trial.[24][26] This includes:
-
Freeze-Thaw Stability: Assesses degradation after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for the anticipated duration of sample processing.[27][28]
-
Long-Term Stability: Confirms stability at the intended storage temperature for a period that exceeds the time from sample collection to the final analysis.[27]
-
Post-Preparative (Autosampler) Stability: Ensures the processed extract is stable in the autosampler for the expected duration of the analytical run.[9][27]
-
-
-
Should QC samples be prepared with both the parent drug and the metabolite?
-
Yes. To accurately assess stability and potential interferences, matrix-based stability assessments (bench-top, freeze-thaw, long-term) should be performed with samples spiked with both the parent drug and its major metabolites at concentrations expected in study samples.[23]
-
Data & Visualization
Summary of Recommended Sample Handling Conditions
| Parameter | Recommendation | Rationale |
| Anticoagulant | K2-EDTA (recommended) or Sodium Heparin | Must be consistent across all study, QC, and calibration samples. |
| Initial Handling | Place on wet ice immediately after collection. | Minimizes enzymatic activity from the moment of collection.[18] |
| Time to Centrifugation | Within 30-60 minutes of collection. | Reduces the window for temperature and enzyme-related degradation.[20] |
| Centrifugation | 3000 x g for 10 minutes at 4°C.[19][21] | Ensures clean separation of plasma while maintaining low temperature. |
| Plasma Processing | Transfer plasma to labeled cryovials on ice. | Avoids contamination from buffy coat and maintains low temperature. |
| Aliquoting | Mandatory. Create single-use aliquots. | Prevents degradation from repeated freeze-thaw cycles of the master sample.[14][22] |
| Storage Temperature | -80°C for long-term storage. | Maximizes long-term stability and is considered best practice.[14][20][21] |
| Thawing Procedure | Rapidly thaw in a 4°C water bath, then move to ice. | Minimizes time spent at intermediate temperatures where degradation can occur. |
Diagrams
Caption: Critical checkpoints in the sample handling workflow.
Caption: A decision tree for diagnosing stability issues.
Gold-Standard Experimental Protocols
Protocol 1: Blood Sample Collection and Handling
-
Preparation: Label pre-chilled K2-EDTA vacuum tubes with subject ID and timepoint. Keep tubes on wet ice until use.
-
Collection: Collect venous blood directly into the chilled K2-EDTA tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Immediate Cooling: Place the tube immediately back into the wet ice container.
-
Transport: Transport the sample on wet ice to the processing laboratory. The time from collection to centrifugation should not exceed 60 minutes.
Protocol 2: Plasma Processing and Stabilization
-
Pre-cool Equipment: Set the centrifuge to 4°C before receiving samples. Keep pipette tips, and empty microcentrifuge tubes/cryovials on ice.
-
Centrifugation: Balance the centrifuge and spin the blood tubes at approximately 3000 x g for 10 minutes at 4°C to separate plasma.
-
Plasma Aspiration: Working quickly in a chilled environment (e.g., on a cold block or on ice), carefully aspirate the supernatant (plasma) using a fresh pipette tip for each sample. Avoid disturbing the buffy coat (the white layer of cells between the plasma and red blood cells).
-
Pooling (if necessary): Transfer plasma into a pre-chilled, labeled polypropylene tube.
Protocol 3: Aliquoting and Long-Term Storage
-
Aliquoting: From the main plasma tube, immediately dispense the plasma into pre-labeled, single-use cryovials. The volume of each aliquot should be sufficient for one analytical run.
-
Snap Freezing: Tightly cap the cryovials and place them in a freezer rack. Immediately place the rack in a -80°C freezer. Avoid slow freezing in the main compartment of a -20°C freezer.
-
Documentation: Record the storage location, date, time, and sample details in the laboratory inventory system.
-
Sample Retrieval: When ready for analysis, retrieve only the number of aliquots needed. Thaw as per the standardized protocol and never refreeze a thawed aliquot.
By adhering to these rigorous protocols and utilizing the troubleshooting guide, you can significantly enhance the stability of 5-hydroxy saxagliptin in your biological samples, leading to more reliable and accurate bioanalytical results.
References
- Waters Corporation. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis.
- LabRulez LCMS. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. LabRulez LCMS.
- Yin, P., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. MDPI.
- Polaka, S., et al. (n.d.).
- Wojnicz, A., & Tarka, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Xu, X. S., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma.
- Yin, P., et al. (n.d.). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. OUCI.
- El-Bagary, R. I., et al. (2013). An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection.
- Klančar, U., et al. (2020). Prediction of saxagliptin stability using a new approach based on Partial Least Squares and Design of Experiments.
- Creative Proteomics. (n.d.). Guide to Blood Sample Handling for Proteomics and Metabolomics Studies.
- European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency.
- Li, X., et al. (2021). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus.
- Bararpour, N., et al. (2021). An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites, 11(9), 583.
- Chen, J., & Hsieh, Y. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.
- RCSB PDB. (n.d.). Saxagliptin. RCSB PDB-101.
- Yin, P., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review.
- BioPharma Services Inc. (n.d.). BA Method Validation: Active Metabolites. BioPharma Services Inc..
- Creative Proteomics. (n.d.). Guidelines for Metabolomics Sample Collection.
- El-Gowelli, H. M., et al. (2021).
- WuXi AppTec DMPK. (2024). Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec.
- Xu, X. S., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. PubMed.
- U.S. Food and Drug Administration. (2022).
- Boulton, D. W., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(10), 1239-1253.
- Licea Perez, H., et al. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601.
- Klančar, U., et al. (2020). Prediction of saxagliptin stability using a new approach based on Partial Least Squares and Design of Experiments. Pharmaceutical Development and Technology, 25(10), 1260-1270.
- MtoZ Biolabs. (n.d.). How to Collect and Process Blood Samples for Metabolomics Testing. MtoZ Biolabs.
- International Council for Harmonisation. (2022).
- Wojnicz, A., & Tarka, P. (2019). Supplementary material: Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?
- Metabolon. (n.d.).
- Li, X., et al. (2021). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology.
- Al-Shdefat, R., et al. (2021). Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. Biointerface Research in Applied Chemistry.
- Sreenivas, N., et al. (2012). Development and Validation of Simple Stability Indicating RP-HPLC Method for Analysis of Saxagliptin and its Formulations.
- Shah, R. P., et al. (2014). LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products.
- Perpar, M., et al. (2019). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. MDPI.
- Giske, J., et al. (2018). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites, 8(2), 23.
- Just-Nørregaard, S., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 236.
- Shah, R. P., et al. (2014).
- Batta, N., et al. (2021). saxagliptin: a systematic review on its pharmacological potential and analytical aspects. Journal of Applied Pharmaceutical Science.
- Cayman Chemical. (n.d.). 5-hydroxy Saxagliptin (hydrochloride). Cayman Chemical.
- Kumar, P., et al. (2014). A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study.
- Kumar, P., et al. (2014). A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study. PubMed.
- Jampala, R., et al. (2019). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. Journal of Young Pharmacists, 11(2), 153-158.
- Al-Shdefat, R., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5403.
Sources
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guide to Blood Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 15. omicsonline.org [omicsonline.org]
- 16. researchgate.net [researchgate.net]
- 17. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Collect and Process Blood Samples for Metabolomics Testing | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 22. metabolon.com [metabolon.com]
- 23. biopharmaservices.com [biopharmaservices.com]
- 24. database.ich.org [database.ich.org]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. fda.gov [fda.gov]
- 27. omicsonline.org [omicsonline.org]
- 28. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in the chromatography of 5-hydroxy saxagliptin
Welcome to the technical support resource for the chromatographic analysis of 5-hydroxy saxagliptin. As a Senior Application Scientist, I have designed this guide to move beyond simple checklists and provide you with the underlying scientific principles to diagnose and resolve poor peak shape. This resource is structured as a series of frequently encountered problems, offering not just solutions, but the causal logic behind them.
Section 1: Understanding the Analyte: 5-Hydroxy Saxagliptin
Effective troubleshooting begins with understanding the analyte's chemical nature. 5-hydroxy saxagliptin is the major active metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor, saxagliptin.[1][2] Its structure contains key functional groups that dictate its chromatographic behavior.
Chemical Structure and Properties
5-hydroxy saxagliptin is a basic compound, featuring a primary amine group.[3][4] This basicity is the single most critical factor influencing its peak shape in reversed-phase HPLC, making it susceptible to interactions that cause peak tailing.
Section 2: General Troubleshooting Workflow
Before diving into specific issues, it's crucial to follow a logical diagnostic sequence. Changing multiple parameters at once can obscure the root cause. The following workflow provides a systematic approach to identifying and resolving peak shape problems.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common peak shape abnormalities in a question-and-answer format.
Q1: My 5-hydroxy saxagliptin peak is tailing significantly. What is the cause and how do I fix it?
Peak tailing is the most frequent issue for basic compounds like 5-hydroxy saxagliptin. It compromises peak integration and reduces resolution.
Answer: The overwhelming cause of peak tailing for basic analytes is secondary ionic interactions with the stationary phase.
-
Primary Cause: Silanol Interactions
-
Mechanism: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (approx. 3-7), some of these silanols deprotonate to become negatively charged (Si-O⁻).[5][6] The basic amine group on your analyte is protonated in the acidic mobile phase (R-NH3⁺). This creates a strong ionic attraction between the positive analyte and the negative sites on the stationary phase, which is a stronger retention mechanism than the intended reversed-phase interaction. This secondary interaction slows the elution of a fraction of the analyte molecules, resulting in a "tail".[7][8]
-
Solution 1: Adjust Mobile Phase pH. The most effective strategy is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, the high concentration of protons (H⁺) keeps the silanols in their neutral (Si-OH) form, eliminating the unwanted ionic interaction.[9][10]
-
Action: Use a buffered mobile phase or add an acidic modifier. A common choice is 0.1% formic acid in water/acetonitrile, which typically brings the pH to around 2.8.[10]
-
-
Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are manufactured with high-purity silica, which has fewer metal impurities that can create highly acidic silanol sites.[5] Furthermore, they employ "end-capping," a process that chemically bonds a small, inert group (like a trimethylsilyl group) to many of the residual silanols, effectively shielding them from interaction with the analyte.[6]
-
Action: If you are using an older column (e.g., Type A silica), switch to a modern, end-capped, high-purity silica column (Type B).
-
-
-
Secondary Cause: Extra-Column Volume
-
Mechanism: Excessive volume between the injector and the detector, particularly in tubing and fittings, can cause the analyte band to spread, leading to broader and potentially tailing peaks.[6]
-
Action: Ensure all tubing is of a narrow internal diameter (e.g., 0.005") and has been cut cleanly with flat ends. Minimize the length of tubing between the injector, column, and detector. Use appropriate zero-dead-volume fittings.[6]
-
Q2: My peak looks like a "shark fin" (fronting). What does this mean?
Peak fronting is less common than tailing but is usually a straightforward problem to diagnose and solve.[11]
Answer: Peak fronting is almost always a symptom of column overload.[11][12][13]
-
Primary Cause: Mass Overload
-
Mechanism: The stationary phase has a finite number of sites available for interaction. When you inject too much analyte mass (either from high concentration or large volume), all the accessible sites become saturated. The excess analyte molecules have nowhere to bind, so they travel through the column at the speed of the mobile phase without being retained, eluting earlier than the retained molecules and causing the characteristic fronting shape.[11] Importantly, this does not damage the column.[11][12]
-
Solution: Reduce the amount of sample injected onto the column.
-
Action 1 (Preferred): Dilute your sample. A simple 1-in-10 dilution will often completely resolve the issue.[11]
-
Action 2: Reduce the injection volume (e.g., from 10 µL to 2 µL).
-
-
-
Secondary Cause: Sample Solvent Incompatibility
-
Mechanism: If your sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than your initial mobile phase, the sample band will not focus properly at the head of the column. This can distort the peak shape, sometimes causing fronting.[12]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that will fully dissolve the analyte.
-
Q3: My peak is split or has a significant shoulder. What are the potential issues?
Split peaks suggest that the analyte is entering or moving through the column as two or more distinct bands.
Answer: This can be caused by physical problems at the column inlet, chemical equilibria during separation, or co-elution with an impurity.
-
Cause 1: Disruption at the Column Inlet
-
Mechanism: A partial blockage of the inlet frit from sample particulates or precipitated buffer salts can create channels in the flow path. This causes the sample to be distributed unevenly onto the stationary phase, creating a split peak. A void or channel in the packed bed at the column inlet will have the same effect.
-
Solution: Protect the analytical column.
-
Action 1 (Preventative): Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter.[14] Use an in-line filter and a guard column before your analytical column to catch particulates and strongly retained matrix components.[15]
-
Action 2 (Diagnostic): If you suspect an inlet blockage, you can try backflushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
-
-
-
Cause 2: Mobile Phase pH Close to Analyte pKa
-
Mechanism: If the pH of your mobile phase is very close to the pKa of the analyte's amine group, the analyte can exist as a mixture of its protonated (charged, R-NH3⁺) and neutral (uncharged, R-NH2) forms. These two forms will have different retention times, which can result in a broadened or split peak.[16]
-
Solution: Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic state.[16] For a basic amine like 5-hydroxy saxagliptin, this reinforces the recommendation to use an acidic mobile phase (e.g., pH 2.5-3.5).
-
-
Cause 3: Co-elution with an Impurity
-
Mechanism: Saxagliptin and its metabolite can degrade under certain stress conditions (e.g., acid or base hydrolysis, oxidation).[17][18][19] A peak shoulder may not be a distortion of your main peak, but rather a closely eluting, unresolved degradation product or impurity.
-
Solution: Improve the selectivity of the method.
-
Action: Try adjusting the gradient slope or the organic modifier (e.g., switching from acetonitrile to methanol, or vice-versa) to alter the selectivity and resolve the two peaks.
-
-
Section 4: Data & Protocols Summary
Table 1: Example Starting HPLC Method Parameters for Saxagliptin Analogs
This table consolidates typical parameters found in the literature for the analysis of saxagliptin and its related compounds.[17][20][21][22]
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity, End-Capped C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Phosphate Buffer (pH adjusted to 2.5-3.5) | Low pH suppresses silanol ionization, ensuring symmetrical peaks for basic analytes.[10][21] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Elution Mode | Gradient or Isocratic | Gradient elution is often used for separating the parent drug from its metabolites and degradation products.[19] |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 210 - 220 nm | Wavelength at which the analytes show strong absorbance.[17] |
| Column Temp. | 25 - 40 °C | Controls retention time reproducibility and can improve peak shape. |
Experimental Protocols
Protocol 1: Preparation of Acidified Mobile Phase (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a 1 L clean glass mobile phase bottle.
-
Using a calibrated pipette, carefully add 1.0 mL of high-purity formic acid to the water.
-
Seal the bottle and mix thoroughly by inversion.
-
Prepare the organic mobile phase (Mobile Phase B) similarly by adding 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile or methanol.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or in-line degasser) before use to prevent pump issues and baseline noise.[14]
Protocol 2: General Column Cleaning and Regeneration
This protocol is a general guideline. Always consult your specific column's care and use manual first.
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition but without any buffer salts (e.g., 80:20 Water:Acetonitrile). This removes precipitated salts.
-
Flush with 100% Organic: Flush with 20 column volumes of 100% Acetonitrile or Methanol. This removes strongly retained non-polar compounds.
-
Flush with Isopropanol (Optional, for highly adsorbed compounds): Flush with 20 column volumes of 100% Isopropanol.
-
Return to Initial Conditions: Flush with 100% organic solvent (Step 3) again, then gradually re-introduce your initial mobile phase composition and allow the column to equilibrate until the baseline is stable.
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Journal of Chemical and Pharmaceutical Research.
- Oxford Academic.
- ResearchGate. (2025, August 6).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- LCGC North America. (2023, November 1).
- RSC Publishing. (2014, August 15).
- Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- PubChem - NIH. (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile | C18H25N3O3 | CID 23645678.
- Chrom Tech, Inc. (2025, October 28).
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- Cayman Chemical. 5-hydroxy Saxagliptin (hydrochloride).
- PerkinElmer.
- International Journal of Pharmaceutical Research & Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Bulletin of Environment, Pharmacology and Life Sciences. Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method.
- Biotage. (2023, January 24).
- ChemicalBook. (2025, October 14). Saxagliptin.
- Shimadzu.
- International Journal of Trend in Scientific Research and Development. Development and Validation of an HPLC Method for the Analysis of Saxagliptin in Bulk powder.
- LCGC International.
- ResearchGate. (2025, April 28). development and validation of rp-hplc method for determination of saxagliptin hydrochloride in bulk and tablet dosage form.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- BLD Pharm. 841302-24-7|5-Hydroxy saxagliptin.
- ResearchGate. (2025, August 9). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma.
- Indian Journal of Pharmaceutical Education and Research.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Saxagliptin | 361442-04-8 [chemicalbook.com]
- 3. (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile | C18H25N3O3 | CID 23645678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 841302-24-7|5-Hydroxy saxagliptin|BLD Pharm [bldpharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. labcompare.com [labcompare.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. ijtsrd.com [ijtsrd.com]
- 21. researchgate.net [researchgate.net]
- 22. archives.ijper.org [archives.ijper.org]
Technical Support Center: Optimization of 5-Hydroxy Saxagliptin Extraction from Plasma
Welcome to the technical support center for the bioanalysis of 5-hydroxy saxagliptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of this key active metabolite from plasma. Our focus is on troubleshooting common challenges to ensure the development of robust, reproducible, and accurate bioanalytical methods.
The quantification of drug metabolites like 5-hydroxy saxagliptin is critical for understanding the overall pharmacokinetic profile and efficacy of the parent drug, saxagliptin.[1] Achieving high and consistent extraction recovery is the foundational step for reliable quantification. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to solve problems effectively. All methodologies discussed are framed within the validation standards set by regulatory bodies.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the extraction of 5-hydroxy saxagliptin from plasma.
Q1: My extraction recovery for 5-hydroxy saxagliptin is consistently low (<70%). What are the primary causes and how can I improve it?
Answer:
Low recovery is a frequent challenge that can stem from multiple stages of the extraction process. The key is to systematically identify the source of analyte loss.[4]
Potential Causes & Troubleshooting Steps:
-
Suboptimal Extraction Technique: The chosen method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—may not be ideal for the physicochemical properties of 5-hydroxy saxagliptin.
-
Troubleshooting: If you are using PPT, which is known for being fast but less clean, consider switching to SPE.[5] A mixed-mode SPE sorbent (like Oasis MCX) has been shown to be highly effective, yielding recoveries of around 71% for 5-hydroxy saxagliptin by leveraging both hydrophobic and ion-exchange interactions for a more specific capture and cleaner extract.[6]
-
-
Incorrect pH: The ionization state of 5-hydroxy saxagliptin is pH-dependent. Failure to control the pH can lead to poor partitioning in LLE or inefficient binding/elution in SPE.
-
Troubleshooting: For LLE, adjust the sample pH to be at least 2 units above the pKa of the amine group to ensure it is in its neutral form, facilitating extraction into an organic solvent. Conversely, for cation-exchange SPE, the sample should be acidified to ensure the amine is protonated (positively charged) for effective binding to the sorbent.
-
-
Inappropriate Solvent Choice (LLE & PPT): The polarity and composition of the organic solvent are critical.
-
Troubleshooting for LLE: If using a non-polar solvent like hexane, recovery will be poor. A more polar solvent is required. Ethyl acetate has been successfully used for saxagliptin extraction.[7] For 5-hydroxy saxagliptin, which is more polar than the parent drug, consider a more polar solvent system or a salt-assisted LLE (SALLE) approach to enhance partitioning.[5]
-
Troubleshooting for PPT: While acetonitrile is widely used and effective for precipitating plasma proteins[1][8][9], the ratio of solvent to plasma is crucial. A low ratio (e.g., 1:1) may not cause complete protein crashing, trapping the analyte in the protein pellet. Increase the ratio to at least 3:1 (solvent:plasma).[10] Adding 0.1% formic acid to the acetonitrile can improve protein precipitation efficiency.[9]
-
-
Analyte Instability: 5-hydroxy saxagliptin may be susceptible to degradation during sample processing.
-
Troubleshooting: Evaluate bench-top stability by leaving QC samples at room temperature for varying durations before extraction.[1] If instability is observed, minimize processing time and keep samples on ice. The stability of saxagliptin and its metabolite has been demonstrated at room temperature for 4 hours and at 4°C for 12 hours, which should be sufficient for most extraction protocols.[1]
-
Below is a logical workflow for troubleshooting low recovery.
Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects are a major concern in LC-MS/MS bioanalysis, arising from co-eluting endogenous components (like phospholipids) that interfere with the ionization of the target analyte.[11][12][13] This can compromise accuracy and precision.
Potential Causes & Troubleshooting Steps:
-
Insufficient Sample Cleanup: PPT is notoriously prone to leaving behind phospholipids and other matrix components.[5][12]
-
Troubleshooting: The most effective solution is to improve the selectivity of your sample preparation.
-
Switch to SPE: Solid-phase extraction, particularly with a mixed-mode sorbent, is excellent for removing interferences. The wash steps can be optimized to remove phospholipids while retaining 5-hydroxy saxagliptin.[6]
-
Use Phospholipid Removal Plates: If you must use PPT, consider a secondary cleanup step with a phospholipid removal plate (e.g., HybridSPE-PPT), which specifically targets and removes these interfering lipids.[12]
-
-
-
Poor Chromatographic Separation: If matrix components co-elute with 5-hydroxy saxagliptin, they will interfere with ionization in the MS source.
-
Troubleshooting: Modify your LC method. Adjust the gradient to be shallower, allowing more time for the analyte to separate from matrix components. Experiment with a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may offer different selectivity for both the analyte and interferences.
-
-
Inadequate Internal Standard (IS): A good internal standard should co-elute with the analyte and experience the same matrix effects, thus compensating for signal variations.
-
Troubleshooting: The best choice is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-hydroxy saxagliptin-15N-d2).[14] A SIL-IS is chemically identical and will behave identically during extraction and ionization, providing the most reliable correction for both recovery variability and matrix effects. If a SIL-IS is unavailable, choose a structural analog that elutes very close to the analyte.
-
Quantitative Assessment of Matrix Effect:
To properly address this issue, you must first quantify it. The post-extraction spike method is the industry standard.[11]
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak area in post-spiked matrix) / (Peak area in neat solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) | A value close to 1.0 indicates the IS is effectively compensating for the matrix effect. |
| Coefficient of Variation (%CV) | Calculated from the IS-Normalized MF across at least 6 different lots of plasma. | Per regulatory guidelines, the %CV should be ≤15%.[15] |
Q3: My results show high variability between replicate extractions. What causes poor precision?
Answer:
Poor precision or reproducibility points to inconsistent execution of the extraction protocol. Automation can significantly reduce this, but if working manually, meticulous technique is paramount.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Pipetting: Inaccurate or inconsistent volumes of plasma, internal standard, or solvents will lead to variability.
-
Troubleshooting: Ensure all pipettes are calibrated regularly. Use reverse pipetting for viscous fluids like plasma. Pre-wet the pipette tip with the solvent before dispensing.
-
-
Incomplete or Inconsistent Vortexing/Mixing: If the sample and extraction solvent are not mixed thoroughly, the extraction will be incomplete and variable.
-
Variable Evaporation and Reconstitution: If using an evaporation step (common after LLE or some SPE protocols), inconsistent dryness or incomplete redissolving of the analyte can introduce significant error.
-
Troubleshooting: Avoid drying samples to complete harshness, as this can make reconstitution difficult. Ensure the reconstitution solvent is appropriate (it should be similar in composition to the initial mobile phase) and that samples are vortexed thoroughly for several minutes to ensure complete dissolution.
-
-
SPE Channeling or Inconsistent Flow: In SPE, if the solvent or sample flows too quickly or creates channels through the sorbent bed, interaction time is reduced, leading to inconsistent recovery.
-
Troubleshooting: Ensure a slow, consistent flow rate by using a vacuum manifold with a gauge or a positive pressure manifold. Make sure the sorbent is properly conditioned and never allowed to go dry before the sample is loaded (unless specified by the protocol).
-
Optimized Extraction Protocols: A Comparative Overview
The choice of extraction method is a trade-off between speed, cost, recovery, and cleanliness of the final extract.
| Method | Typical Recovery for 5-OH Saxagliptin | Matrix Effect | Pros | Cons | Best For |
| Protein Precipitation (PPT) | >90%[8] | High | Fast, simple, inexpensive, high recovery[9][10] | "Dirty" extract, high matrix effects, potential for analyte loss via co-precipitation[5] | High-throughput screening, early discovery |
| Liquid-Liquid Extraction (LLE) | >80%[7] | Moderate | Cleaner extract than PPT, good recovery | Labor-intensive, requires solvent evaporation/reconstitution, uses larger solvent volumes | Methods where phospholipids are a known interference and SPE is not available |
| Solid-Phase Extraction (SPE) | 70-100%[6][14] | Low | Cleanest extract, lowest matrix effect, high selectivity, amenable to automation | Higher cost, more complex method development | Regulated bioanalysis, clinical sample analysis, when high sensitivity and accuracy are required |
Detailed Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the simultaneous extraction of saxagliptin and 5-hydroxy saxagliptin from human plasma.[6] It provides a highly selective and clean extract, minimizing matrix effects.
Rationale for Key Steps:
-
Pre-treatment (Acidification): Adding formic acid ensures that the secondary amine on 5-hydroxy saxagliptin is protonated (positively charged), which is essential for its retention on the cation-exchange sorbent.
-
Wash 1 (Aqueous): The acidic aqueous wash removes polar interferences without disrupting the ionic bond between the analyte and the sorbent.
-
Wash 2 (Organic): The methanol wash removes less polar, non-specifically bound interferences like lipids.
-
Elution (Basic/Organic): The ammonium hydroxide neutralizes the charge on the analyte's amine group, breaking the ionic bond with the sorbent. The organic solvent then elutes the now-neutral analyte from the reversed-phase backbone of the sorbent.
References
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. (n.d.). SpringerLink. [Link]
-
An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection. (2013). ResearchGate. [Link]
-
Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. (n.d.). Waters Corporation. [Link]
-
Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. (2018). Turkish Journal of Pharmaceutical Sciences. [Link]
-
Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. (2024). MDPI. [Link]
-
Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study. (2013). PubMed. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). National Institutes of Health (NIH). [Link]
-
Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. (2012). PubMed. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2010). National Institutes of Health (NIH). [Link]
-
A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study. (2014). ResearchGate. [Link]
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. (2010). ResearchGate. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (2010). American Chemical Society. [Link]
-
SIMULTANEOUS ESTIMATION OF SAXAGLIPTIN AND DAPAGLIFLOZIN IN HUMAN PLASMA BY VALIDATED HPLC-UV METHOD. (2018). JournalAgent. [Link]
-
Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). CliniChrom. [Link]
-
Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency (PMDA). [Link]
-
Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry. (2010). ResearchGate. [Link]
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022). National Institutes of Health (NIH). [Link]
-
Matrix Effects in LSMS Analysis of Plasma Samples. (2005). Chromatography Forum. [Link]
-
Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. (2014). ResearchGate. [Link]
-
Importance of Matrix Effects in LC–MS/MS Bioanalysis. (2013). Taylor & Francis Online. [Link]
-
Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]
-
Guideline on Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation (ICH). [Link]
-
Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. (n.d.). Agilent Technologies. [Link]
Sources
- 1. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinichrom.com [clinichrom.com]
- 10. agilent.com [agilent.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
Navigating the Matrix: A Technical Support Guide to Overcoming Ion Suppression in the ESI-MS Quantification of 5-Hydroxy Saxagliptin
Welcome to the technical support center for the bioanalysis of 5-hydroxy saxagliptin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression during Electrospray Ionization Mass Spectrometry (ESI-MS) quantification. Ion suppression is a common yet formidable obstacle in LC-MS, leading to compromised sensitivity, accuracy, and reproducibility.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate and mitigate these matrix effects effectively.
Understanding the Challenge: The "Why" Behind Ion Suppression
Before diving into troubleshooting, it's crucial to understand the mechanisms of ion suppression. In ESI-MS, your analyte of interest (5-hydroxy saxagliptin) and co-eluting matrix components from your biological sample (e.g., plasma, urine) compete for ionization in the ESI source.[2][3] This competition can lead to a reduction in the ionization efficiency of your analyte, resulting in a suppressed signal.[2][3][4] The primary culprits in biological matrices are often phospholipids, salts, and endogenous metabolites.[5][6] Several theories explain this phenomenon, including:
-
Competition for Droplet Surface: Analytes and matrix components vie for access to the surface of the ESI droplets, where ionization primarily occurs.
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[1]
-
Gas-Phase Reactions: In the gas phase, interactions between analyte ions and neutral matrix molecules can lead to a loss of charge and, consequently, a reduced signal.[7]
The following diagram illustrates the fundamental process of ion suppression in the ESI source.
Caption: The Mechanism of Ion Suppression in ESI-MS.
Troubleshooting Guides: A Question-and-Answer Approach
This section is structured to address specific issues you might encounter during your experiments.
Issue 1: Low or No Signal for 5-Hydroxy Saxagliptin
Q1: I'm not seeing a signal, or the signal is much lower than expected for my 5-hydroxy saxagliptin standards prepared in the matrix. How can I confirm if ion suppression is the cause?
A1: The first step is to definitively identify if ion suppression is occurring. A post-column infusion experiment is the gold standard for this purpose.[8][9][10] This technique allows you to visualize the regions in your chromatogram where co-eluting matrix components are suppressing the signal.
Experimental Protocol: Post-Column Infusion Study
-
Preparation:
-
Prepare a standard solution of 5-hydroxy saxagliptin in your mobile phase at a concentration that gives a stable and moderate signal.
-
Prepare a blank matrix sample (e.g., plasma from an untreated subject) that has undergone your standard sample preparation procedure.
-
-
Instrumentation Setup:
-
Use a syringe pump to continuously infuse the 5-hydroxy saxagliptin solution into the LC flow path after the analytical column but before the ESI source. A "T" connector is used for this purpose.
-
Set the infusion flow rate to a low value (e.g., 5-10 µL/min) to minimize dilution of the LC eluent.
-
-
Execution:
-
Begin the infusion and allow the signal for 5-hydroxy saxagliptin to stabilize, creating a steady baseline in your mass spectrometer's data acquisition software.
-
Inject the prepared blank matrix extract onto the LC column and start your chromatographic run.
-
-
Interpretation:
-
Monitor the baseline of the infused 5-hydroxy saxagliptin signal. A significant drop in the baseline indicates a region of ion suppression.[8][9][11] The retention time of this drop corresponds to the elution of ion-suppressing components from your matrix. If the retention time of 5-hydroxy saxagliptin falls within this suppression zone, you have confirmed the cause of your low signal.
-
The following diagram illustrates the workflow for a post-column infusion experiment.
Caption: Workflow for a Post-Column Infusion Experiment.
Issue 2: Poor Reproducibility and Accuracy in Quantification
Q2: My calibration curve for 5-hydroxy saxagliptin is non-linear, and the precision and accuracy of my quality control samples are outside the acceptable limits defined by regulatory guidelines. What are the likely causes and solutions?
A2: This is a classic symptom of variable matrix effects.[12][13] While ion suppression is a major contributor, it's the variability of this suppression from sample to sample that wreaks havoc on reproducibility.[4] The solution lies in a multi-pronged approach focusing on sample preparation, chromatography, and the use of an appropriate internal standard.
Step 1: Re-evaluate and Optimize Your Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte.[5] For 5-hydroxy saxagliptin in plasma, here's a comparison of common techniques:
| Sample Preparation Technique | Procedure | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Often results in significant ion suppression due to co-extraction of phospholipids and other endogenous components.[1][10] |
| Liquid-Liquid Extraction (LLE) | Extraction of the analyte into an immiscible organic solvent. | Provides a cleaner extract than PPT, reducing matrix effects.[1] | Can be more time-consuming and requires optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Offers the cleanest extracts and can significantly reduce ion suppression.[5][14] | More expensive and requires method development to select the appropriate sorbent and elution conditions. |
Recommendation: If you are currently using PPT, consider switching to LLE or, ideally, SPE to achieve a cleaner sample extract.[5] A well-developed SPE method can dramatically improve the quality of your data.
Step 2: Optimize Chromatographic Separation
The aim is to chromatographically separate 5-hydroxy saxagliptin from the ion-suppressing regions you identified in your post-column infusion experiment.
-
Modify the Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous component can alter selectivity. The choice and concentration of mobile phase additives are also critical. While additives like formic acid can improve peak shape, high concentrations can cause ion suppression.[1][15]
-
Adjust the Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change the Analytical Column: If mobile phase and gradient adjustments are insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to achieve a different elution order.
Step 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS, such as 5-hydroxy saxagliptin-d4, is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[1][12][16] A SIL-IS is chemically identical to the analyte and will co-elute, meaning it will experience the same degree of ion suppression.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression is normalized, leading to improved accuracy and precision.[12][16] It is important to note that even with a SIL-IS, significant ion suppression can still impact the overall sensitivity of the assay.
The following decision tree can guide your troubleshooting process for poor reproducibility.
Caption: Decision Tree for Troubleshooting Poor Reproducibility.
Frequently Asked Questions (FAQs)
Q: Can I just dilute my sample to reduce ion suppression? A: While diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression, it also dilutes your analyte.[3] This can compromise the sensitivity of your assay, especially for samples with low concentrations of 5-hydroxy saxagliptin. Dilution can be a useful strategy if your analyte concentrations are high, but it is often not a viable solution for trace-level quantification.
Q: Are there any instrumental parameters I can adjust to minimize ion suppression? A: Yes, optimizing the ESI source parameters can have an impact. Experiment with the nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage.[17] Sometimes, a slight adjustment can improve the desolvation process and reduce the impact of matrix components. Additionally, some mass spectrometer source geometries are designed to be more resistant to ion suppression.[1]
Q: I've heard that Atmospheric Pressure Chemical Ionization (APCI) is less prone to ion suppression than ESI. Should I switch? A: APCI can be less susceptible to ion suppression for certain analytes because it involves a gas-phase ionization mechanism that is less affected by the properties of the liquid droplets.[1][3] However, the suitability of APCI depends on the chemical properties of 5-hydroxy saxagliptin. ESI is generally preferred for polar molecules like 5-hydroxy saxagliptin. Switching ionization techniques should be considered as a later-stage troubleshooting step if other methods fail.
Q: My lab is developing a method for both saxagliptin and 5-hydroxy saxagliptin. Will the same strategies for addressing ion suppression work for both? A: While the general principles will be the same, the extent of ion suppression can be analyte-specific.[13] It is crucial to evaluate the matrix effects for both saxagliptin and its 5-hydroxy metabolite independently.[18] You may find that they elute in different regions of ion suppression or are affected to different degrees. A robust method will require optimization for both compounds.
Q: Where can I find regulatory guidance on assessing matrix effects? A: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on bioanalytical method validation, including the assessment of matrix effects.[19][20][21] It is essential to consult these guidelines to ensure your method meets the required standards for accuracy, precision, and reliability.[19][22][23]
References
- Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122.
- IROA Technologies. (n.d.). Internal Standards for Metabolomics.
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Stahnke, H., Kittlaus, S., & Unger, K. K. (2012). Ion Suppression: A Major Concern in Mass Spectrometry.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Biochemistry.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Frontage Labs. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry, 18(1), 49-58.
- Dolan, J. W. (2003). Ion Suppression in LC-MS-MS Analysis. LCGC North America, 21(5), 432-438.
- Ryska, M. (2016).
- BenchChem. (2025). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- YouTube. (2025). Troubleshooting ion suppression in LC-MS analysis.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration. (2001).
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- González-Antuña, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(16), 6125–6133.
- Bjørk, M. K., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.
- Gao, X., et al. (2012). Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study.
- Sandle, T. (2023).
- ResearchGate. (n.d.). Ion suppression investigation by post-column infusion experiments in positive MRM detection mode.
- ResearchGate. (n.d.). Post-column infusion experiment for evaluation of ion suppression....
- Li, Y., et al. (2022). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Scientific Reports, 12(1), 1-11.
- ResearchGate. (n.d.). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
- DergiPark. (n.d.). Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms.
- Istanbul University Press. (n.d.). Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms.
- AMiner. (n.d.). A Study of Ion Suppression Effects in Electrospray Ionization from Mobile Phase Additives and Solid-Phase Extracts.
- Peng, Y., et al. (2018). Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human.
- Biointerface Research in Applied Chemistry. (2021).
- Klont, F. A., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(10), 2187–2195.
- ResearchGate. (n.d.). Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study.
- ChemRxiv. (n.d.).
- Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405.
- Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20.
- Analyst. (2020). Recent Developments in LC-MS.
- Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Shah, P. A., et al. (2017). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. Journal of pharmaceutical and biomedical analysis, 134, 1-9.
- BenchChem. (n.d.). Technical Support Center: Minimizing Ion Suppression in ESI-MS Analysis of Vildagliptin.
- Xu, Y., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 883-884, 147-155.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. eijppr.com [eijppr.com]
- 14. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iroatech.com [iroatech.com]
- 17. iris.unife.it [iris.unife.it]
- 18. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pharmacompass.com [pharmacompass.com]
- 21. fda.gov [fda.gov]
- 22. moh.gov.bw [moh.gov.bw]
- 23. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: Method Refinement for Low-Level Detection of 5-Hydroxy Saxagliptin
Welcome to the dedicated technical support resource for the bioanalysis of 5-hydroxy saxagliptin. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of achieving sensitive and robust low-level detection of this active metabolite. Here, we address common challenges encountered during method development and sample analysis, providing not just solutions, but the scientific rationale behind them. Our aim is to empower you with the expertise to troubleshoot effectively and ensure the integrity of your data, grounded in established scientific principles and regulatory standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter. We will move from common, simpler problems to more complex analytical challenges.
Section 1: Sensitivity and Signal Intensity Issues
Low signal intensity at the LLOQ is a frequent hurdle in bioanalysis. The root causes can be multifaceted, spanning from sample preparation to instrument settings. A systematic approach is crucial for diagnosis.
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low signal intensity.
In-Depth Troubleshooting Steps:
-
Mass Spectrometer Tuning and Optimization:
-
Rationale: The foundation of sensitivity in LC-MS/MS is optimal tuning of the mass spectrometer for the specific analyte. This ensures the most efficient generation, transmission, and detection of the ions of interest.
-
Protocol:
-
Prepare a fresh, neat solution of 5-hydroxy saxagliptin (e.g., 10-100 ng/mL in 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer.
-
Optimize the precursor ion (Q1) and product ion (Q3) for the most intense and stable signal. Common transitions for 5-hydroxy saxagliptin are in positive ion mode. For instance, a transition of m/z 332.3 > 196.2 has been reported.[1][2]
-
Systematically optimize collision energy (CE) and other source-dependent parameters (e.g., declustering potential, source temperature, gas flows).
-
-
-
Chromatographic Peak Shape and Retention:
-
Rationale: A sharp, symmetrical chromatographic peak concentrates the analyte into a narrow band, maximizing the signal-to-noise ratio. Poor peak shape (e.g., broad or tailing peaks) dilutes the signal.
-
Protocol:
-
Ensure your analytical column is appropriate for the analyte. A C18 or a related reversed-phase column is commonly used.[3][4]
-
Optimize the mobile phase composition. For 5-hydroxy saxagliptin, a mobile phase of acetonitrile or methanol with an ammonium acetate or ammonium formate buffer is typical.[5][6] The buffer concentration and pH can significantly impact peak shape.
-
Adjust the gradient profile to ensure the peak is sharp and has a suitable retention time.
-
-
-
Sample Extraction and Recovery:
-
Rationale: Inefficient extraction of 5-hydroxy saxagliptin from the biological matrix (e.g., plasma) will directly lead to a lower concentration being injected into the LC-MS/MS system.
-
Protocol:
-
Evaluate the efficiency of your chosen extraction method (e.g., protein precipitation, solid-phase extraction). Protein precipitation with acetonitrile is a common starting point due to its simplicity.[3][7]
-
To quantify recovery, compare the peak area of an analyte-spiked plasma sample that has undergone extraction with a post-extraction spiked blank plasma sample at the same concentration.
-
If recovery is low (<80%), consider optimizing the protein precipitation (e.g., solvent-to-plasma ratio) or switching to a more selective method like solid-phase extraction (SPE). Mixed-mode SPE has been shown to be effective.[1][2]
-
-
Non-specific binding (NSB) to labware (e.g., plastic tubes, well plates) is a significant challenge for certain compounds, especially at low concentrations where the surface area to analyte mass ratio is high.
Strategies to Minimize Non-Specific Binding:
-
Rationale: NSB occurs when the analyte adsorbs to surfaces, reducing the amount available for analysis. This can be addressed by modifying the sample environment and using inert materials. One study specifically highlights the need to carefully control the sample pre-treatment process to disrupt non-specific binding of saxagliptin and its metabolite at lower concentrations.[3]
-
Protocols:
-
Use of Silanized or Low-Binding Labware: Switch to polypropylene tubes or plates specifically designed for low binding. In some cases, silanized glass vials may be necessary.
-
Adjusting Sample pH: Modify the pH of your sample and reconstitution solvent to a range where 5-hydroxy saxagliptin is ionized, which can reduce hydrophobic interactions with plastic surfaces.
-
Addition of Organic Solvents: Prepare standards and store samples in a solution containing a higher percentage of organic solvent (e.g., acetonitrile) if stability allows.
-
Inclusion of a "Blocker" Protein: In some instances, adding a small amount of a non-interfering protein (like bovine serum albumin) to the reconstitution solvent can coat the surfaces of the vials and reduce analyte binding.
-
Section 2: Matrix Effects and Ion Suppression/Enhancement
Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components from the biological matrix. This can lead to either ion suppression (reduced signal) or ion enhancement (increased signal), compromising data quality.
Diagnosing and Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects.
In-Depth Protocols:
-
Qualitative Assessment (Post-Column Infusion):
-
Rationale: This technique directly visualizes regions of ion suppression or enhancement in the chromatogram.
-
Protocol:
-
Infuse a constant flow of a 5-hydroxy saxagliptin neat solution into the mass spectrometer post-column.
-
Inject a blank, extracted plasma sample onto the LC column.
-
Monitor the 5-hydroxy saxagliptin MRM transition. A stable baseline is expected. Any significant dip or rise in this baseline indicates ion suppression or enhancement, respectively, from the eluting matrix components.
-
-
-
Quantitative Assessment:
-
Rationale: This provides a numerical value for the extent of the matrix effect.
-
Protocol:
-
Prepare a set of samples by spiking 5-hydroxy saxagliptin into the mobile phase (Set A).
-
Extract blank plasma and then spike the same concentrations of 5-hydroxy saxagliptin into the extracted matrix (Set B).
-
The matrix factor is calculated as the ratio of the peak area of Set B to Set A. A value close to 1 indicates minimal matrix effect. Regulatory guidelines, such as those from the FDA and EMA, provide acceptance criteria.[8][9][10][11]
-
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: If protein precipitation was used, switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can more effectively remove phospholipids and other interfering substances.[5][12]
-
Chromatographic Separation: Adjust the LC gradient to separate the 5-hydroxy saxagliptin peak from the regions of significant ion suppression identified during post-column infusion.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., 5-hydroxy saxagliptin-15N-d2) is chemically identical to the analyte and will be affected by matrix effects in the same way.[4][5] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.
-
Section 3: Method Validation and Stability
Ensuring the stability of 5-hydroxy saxagliptin throughout the sample lifecycle is critical for accurate quantification.
Key Stability Experiments:
| Stability Test | Conditions | Rationale | Acceptance Criteria (Typical) |
| Freeze-Thaw Stability | Minimum of 3 cycles from storage temperature (e.g., -80°C) to room temperature. | Simulates the effect of retrieving samples from storage and thawing for analysis.[7] | Mean concentration within ±15% of nominal. |
| Short-Term (Bench-Top) Stability | At room temperature for a duration that mimics sample handling time (e.g., 4-24 hours). | Ensures the analyte is stable during sample preparation.[7] | Mean concentration within ±15% of nominal. |
| Long-Term Stability | At the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study duration. | Confirms the analyte does not degrade over the course of the study.[3] | Mean concentration within ±15% of nominal. |
| Post-Preparative (Autosampler) Stability | In the autosampler at a controlled temperature (e.g., 4°C) for the expected duration of an analytical run. | Verifies that the processed sample is stable while awaiting injection.[7] | Mean concentration within ±15% of nominal. |
Protocol for Stability Assessment:
-
Prepare low and high concentration quality control (QC) samples in the relevant biological matrix.
-
Analyze a baseline set of these QC samples (T=0).
-
Subject replicate sets of QCs to the stability conditions outlined in the table above.
-
Analyze the stressed QCs and compare the mean concentrations to the nominal values. The results should fall within the acceptance criteria as per regulatory guidelines.[10][11]
Key Method Parameters for 5-Hydroxy Saxagliptin Analysis
The following table summarizes typical parameters from validated LC-MS/MS methods reported in the literature. This can serve as a starting point for your method development.
| Parameter | Typical Values/Conditions | Reference(s) |
| LC Column | C18, dC18, CN, HILIC Amide | [3][4][6][12] |
| Mobile Phase A | 5-10 mM Ammonium Acetate or Ammonium Formate in water, sometimes with 0.1% formic or acetic acid. | [4][5][6] |
| Mobile Phase B | Acetonitrile or Methanol | [4][5][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6][12] |
| MRM Transition (m/z) | Precursor: ~332.2 - 332.3; Product: ~196.2 | [1][2] |
| Sample Preparation | Protein Precipitation (Acetonitrile), Solid-Phase Extraction (SPE) | [3][5][7][12] |
| Internal Standard | 5-hydroxy saxagliptin-15N-d2 or other stable isotope-labeled analog. | [4][5] |
| Linearity Range | LLOQ as low as 0.2 ng/mL up to 100 ng/mL | [3][12] |
References
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. (n.d.). Scientific Reports. [Link]
-
Xu, X. S., Demers, R., Gu, H., Christopher, L. J., Su, H., Cojocaru, L., ... & Arnold, M. E. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations. Journal of Chromatography B, 889, 77-86. [Link]
-
A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study. (2014). ResearchGate. [Link]
-
Batta, N., Pilli, N. R., Derangula, V. R., Vurimindi, H. B., Damaramadugu, R., & Yejella, R. P. (2015). A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study. Drug research, 65(03), 133-140. [Link]
-
Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2017). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. Biomedical Chromatography, 31(3), e3809. [Link]
-
Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. (2018). Indian Journal of Pharmaceutical Education and Research. [Link]
-
De Meulder, M., & De Vries, R. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 161, 10-18. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. (2013). Bioanalysis Zone. [Link]
-
Peng, Y., Chang, Q., Yang, N., Gu, S., Zhou, Y., Yin, L., ... & Sun, J. (2018). Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography-electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human. Journal of Chromatography B, 1081, 109-117. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Medicines Agency. [Link]
-
ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography-Ultraviolet Method. (2019). National Institutes of Health. [Link]
-
Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin. (2014). Scientific Research Publishing. [Link]
-
Stability-indicating liquid chromatographic method for determination of saxagliptin and structure elucidation of the major degradation products using LC-MS. (2015). Journal of Chromatographic Science. [Link]
-
Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS An. (n.d.). Waters Corporation. [Link]
-
DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. (2012). OMICS International. [Link]
-
Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. (n.d.). LabRulez LCMS. [Link]
-
Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography-electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human. (2018). Xi'an Jiaotong University. [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAXAGLIPTIN IN MARKETED TABLET FORMULATION. (n.d.). AWS. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]
-
5-Hydroxy-saxagliptin. (n.d.). Acanthus Research. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Saxagliptin and 5-Hydroxy Saxagliptin
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals focused on achieving optimal chromatographic resolution between saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin. This resource is designed to provide practical, in-depth guidance in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting scenarios. Our approach is grounded in fundamental chromatographic principles to empower you to not only solve immediate separation challenges but also to build robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when developing a separation method for saxagliptin and its hydroxylated metabolite.
Question 1: What makes the separation of saxagliptin and 5-hydroxy saxagliptin challenging?
Answer: The primary challenge lies in their high structural similarity. 5-hydroxy saxagliptin is the result of the hydroxylation of the adamantane group on the parent saxagliptin molecule.[1][2][3] This single addition of a hydroxyl group (-OH) results in a minor change in polarity and molecular weight (315.4 g/mol for saxagliptin vs. 331.4 g/mol for 5-hydroxy saxagliptin), making them chemically very alike.[2][3] In reversed-phase chromatography, where separation is primarily driven by hydrophobicity, these two compounds will have very similar retention times, often leading to poor resolution or co-elution.
Question 2: What is a recommended starting point for an HPLC/UPLC method development?
Answer: A robust starting point for separating saxagliptin and its metabolite is a reversed-phase C18 column.[4][5][6][7] These columns are versatile and effective for separating compounds with moderate hydrophobicity. A typical starting method would involve a gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium formate or phosphate buffer) and an organic modifier (typically acetonitrile or methanol).[4][5][8][9]
Here is a baseline set of parameters derived from validated methods:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Provides a good balance of efficiency and backpressure. Smaller particles (e.g., <2 µm in UPLC) offer higher resolution.[4] |
| Mobile Phase A | 10 mM Ammonium Formate or Phosphate Buffer, pH 2.5-4.5 | Buffering is crucial for peak shape and reproducible retention of ionizable compounds like saxagliptin.[10] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[11] |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over 5-15 minutes. | A gradient is essential to elute both the more polar metabolite and the parent compound with good peak shape in a reasonable time. |
| Flow Rate | 0.4 - 1.0 mL/min | Dependent on column dimensions. |
| Column Temp. | 30-45 °C | Elevated temperatures can improve peak shape and reduce viscosity, but should be used with caution to avoid analyte degradation.[4][10] |
| Detection | UV at ~210 nm or Mass Spectrometry (MS) | Saxagliptin has a UV absorbance around 212 nm.[6][7] MS detection (e.g., UPLC-MS/MS) offers superior sensitivity and specificity.[4][5] |
Question 3: Why is the mobile phase pH so critical for this separation?
Answer: The pH of the mobile phase is a powerful tool for optimizing the selectivity between saxagliptin and 5-hydroxy saxagliptin. Both molecules contain a primary amine group, making them ionizable. By adjusting the pH, you can alter the degree of ionization of this functional group. Changes in the ionization state affect the overall polarity of the molecules and their interaction with the stationary phase, which can significantly alter their retention times and potentially increase the separation factor (alpha).[12][13] Operating at a pH well below the pKa of the amine group (typically pH 2.5-4.5) ensures consistent protonation, leading to more stable retention times and better peak shapes.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental issues you may face.
Issue 1: Poor Resolution or Complete Co-elution of Peaks
You observe a single broad peak or two peaks with a resolution value (Rs) significantly less than 1.5.
Causality: This is the most common issue and indicates that the current chromatographic conditions do not provide sufficient selectivity (α) or efficiency (N) to distinguish between the two structurally similar molecules.[14][11][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Step-by-Step Protocol:
-
Assess Retention: First, ensure your compounds are being adequately retained on the column. The capacity factor (k') should ideally be between 2 and 10.[12] If peaks are eluting too early (k' < 2), decrease the initial percentage of your organic modifier (e.g., acetonitrile) in the mobile phase.[11] This increases retention and allows more time for the column to perform the separation.
-
Optimize Selectivity (α): This is the most impactful parameter for separating closely related compounds.[12][13]
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter interactions with the stationary phase and improve selectivity.[14][16]
-
Adjust pH: Methodically adjust the pH of your aqueous mobile phase. Small changes can lead to significant shifts in retention time and selectivity.
-
Change Stationary Phase: If modifying the mobile phase is insufficient, the interaction between your analytes and the stationary phase may not be selective enough. Consider a column with a different chemistry. For instance, a phenyl-hexyl or biphenyl phase can offer alternative pi-pi interactions that may differentiate the two compounds better than a standard C18.[14]
-
-
Increase Efficiency (N): If you have some separation but it's not baseline, increasing column efficiency can sharpen the peaks and improve resolution.[12][13]
-
Use a longer column.
-
Switch to a column with smaller particle sizes (e.g., 3 µm to 1.8 µm).
-
Optimize the flow rate.
-
Issue 2: Peak Tailing
The peaks, particularly for saxagliptin, are asymmetrical with a pronounced tail.
Causality: Peak tailing for basic compounds like saxagliptin is often caused by secondary interactions with acidic silanol groups on the silica backbone of the stationary phase. It can also be caused by column overload or an inappropriate mobile phase pH.
Troubleshooting Protocol:
-
Check pH: Ensure the mobile phase pH is low enough (typically < 4.0) to keep the primary amine on saxagliptin fully protonated. This minimizes interactions with free silanols.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, reducing the potential for tailing.
-
Lower Sample Concentration: Inject a more dilute sample to rule out mass overload as the cause.
-
Add an Ionic Modifier: A small concentration of an amine modifier like triethylamine (TEA) to the mobile phase can competitively bind to active silanol sites, improving peak shape. However, be aware that TEA is not MS-friendly. For MS applications, formic acid or ammonium formate in the mobile phase can serve a similar purpose.
Issue 3: Irreproducible Retention Times
You observe significant shifts in retention times between injections or runs.
Causality: This issue usually points to a lack of system stability or improperly prepared mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time variability.
Step-by-Step Protocol:
-
Ensure Column Equilibration: Before the first injection and between runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-20 column volumes.
-
Verify Mobile Phase Preparation: Inconsistently prepared mobile phase is a common culprit.
-
Use a calibrated pH meter.
-
Accurately measure solvent volumes.
-
Ensure the buffer is fully dissolved and the final mobile phase is thoroughly mixed and degassed.
-
-
Control Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.
-
System Check: Inspect the HPLC/UPLC system for leaks, and check pump performance to ensure a stable, pulse-free flow.
Part 3: Advanced Techniques
Question: Are there alternative chromatographic techniques that could enhance separation?
Answer: Yes. If conventional reversed-phase HPLC provides insufficient resolution, Supercritical Fluid Chromatography (SFC) is an excellent alternative.[17][18]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[19] It offers different selectivity compared to RPLC because the separation mechanism involves different interactions.[17] SFC can be particularly effective for separating polar compounds and provides the advantages of faster analysis times and reduced organic solvent consumption.[18][19] It is a powerful tool for both analytical and preparative separation of structurally similar compounds.[20]
References
- Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. LabRulez LCMS.
- Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS An.
- Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs on YouTube.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Bulletin of Environment, Pharmacology and Life Sciences.
- Structure of saxagliptin and 5-hydroxy saxagliptin.
- Analytical Method Development of Saxagliptin HCl by RP-HPLC. Journal of Drug Delivery and Therapeutics.
- Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- SFC–MS Versus RPLC–MS for Drug Analysis in Biological Samples. Taylor & Francis Online.
- Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology.
- 12.
- New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozinin Bulk and Pharmaceutical Dosage Formulations. International Journal of Pharmaceutical and Biological Archives.
- Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. Biointerface Research in Applied Chemistry.
- Saxagliptin.
- (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- What is Supercritical Fluid Chromatography (SFC)
- Using SFC to Improve Separation Workflows for Drug Analysis and Purification.
- What Is Supercritical Fluid Chromatography (SFC)?. Chemistry For Everyone on YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile | C18H25N3O3 | CID 23645678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. lcms.cz [lcms.cz]
- 6. bepls.com [bepls.com]
- 7. jddtonline.info [jddtonline.info]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromtech.com [chromtech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Adsorptive Losses of 5-Hydroxy Saxagliptin
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-hydroxy saxagliptin. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of analyte loss due to adsorption in analytical workflows. As a senior application scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring robust and reproducible results.
I. Understanding the Challenge: Why Does 5-Hydroxy Saxagliptin Adsorb?
Before troubleshooting, it's crucial to understand the physicochemical properties of 5-hydroxy saxagliptin that make it prone to adsorptive losses. 5-hydroxy saxagliptin is the major active metabolite of saxagliptin, an inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] Its structure, containing hydroxyl and amine functionalities, makes it a polar and potentially basic compound.[3][4] This polarity is a double-edged sword: while it aids solubility in aqueous media, it also makes the molecule "sticky," leading to non-specific binding (NSB) to various surfaces encountered during analysis.
Non-specific binding is the adherence of an analyte to surfaces through non-covalent forces like electrostatic (ionic) and hydrophobic interactions.[5] This can occur at every step of your workflow, from sample collection and storage to injection and chromatographic separation, leading to poor recovery, inaccurate quantification, and reduced sensitivity.
II. Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm seeing low and inconsistent recovery of 5-hydroxy saxagliptin. What are the most likely causes?
Low and variable recovery is a classic symptom of adsorptive losses. The primary culprits are the materials your sample comes into contact with.
Answer: The issue likely stems from interactions between 5-hydroxy saxagliptin and active surfaces in your analytical workflow. The main mechanisms are:
-
Ionic Adsorption: Standard borosilicate glass surfaces are rich in silanol groups (Si-OH).[6] At a neutral or slightly acidic pH, these groups can be deprotonated (Si-O-), creating a negatively charged surface that strongly attracts positively charged analytes. As a basic compound, 5-hydroxy saxagliptin can be protonated and will bind ionically to these sites.
-
Hydrophobic Adsorption: While polar, 5-hydroxy saxagliptin also has non-polar regions (the adamantane cage) that can interact with hydrophobic surfaces. This is a common issue with polypropylene and other plastic labware.[6]
-
Metal Chelation: Stainless steel components within your HPLC/UPLC system (e.g., frits, tubing, column hardware) can have exposed metal oxides.[7] Analytes with functional groups capable of chelation, such as the hydroxyl and amine groups on 5-hydroxy saxagliptin, can bind to these metal sites, leading to peak tailing and analyte loss.[8]
This diagram illustrates the primary adsorption mechanisms at play.
Caption: Key Adsorption Mechanisms for 5-Hydroxy Saxagliptin.
FAQ 2: Which sample vials and plates should I use to minimize loss?
Your choice of sample container is a critical first line of defense against adsorption, which can happen surprisingly quickly—even within minutes of sample preparation.[9]
Answer: For a polar, basic compound like 5-hydroxy saxagliptin, standard glass vials are often a poor choice due to ionic interactions.
| Material | Pros | Cons | Recommendation for 5-Hydroxy Saxagliptin |
| Standard Borosilicate Glass | High chemical resistance, good for non-polar analytes. | High concentration of active silanol groups leads to ionic adsorption of basic compounds.[6] | Not Recommended. |
| Polypropylene (PP) | Reduces ionic adsorption compared to glass. Cost-effective. | Can lead to hydrophobic adsorption. Potential for leaching of plasticizers. | Good. Often a better starting point than glass. |
| Silanized (Deactivated) Glass | Silanol groups are capped with a silylating agent, creating a more inert, hydrophobic surface that minimizes ionic interactions.[10][11] | Can be more expensive. The deactivating layer can be damaged by harsh cleaning.[11] | Excellent. Highly recommended for trace-level analysis. |
| Reduced Surface Activity (RSA™) Glass | Manufacturing process minimizes surface activity without a coating, preventing pH shifts and basic compound adsorption.[12] | Premium price point. | Excellent. A superior alternative to standard glass. |
Troubleshooting Protocol: Evaluating Container Suitability
-
Prepare a low-concentration solution of 5-hydroxy saxagliptin (e.g., 1-10 ng/mL) in your initial sample diluent.
-
Aliquot this solution into different types of vials (e.g., standard glass, polypropylene, silanized glass).
-
Inject and analyze the sample from each vial type immediately after preparation (T=0).
-
Store the vials in the autosampler under your typical run conditions (e.g., 4°C).
-
Re-inject and analyze from each vial at set time points (e.g., 2, 8, 16 hours).[13]
-
Compare the peak areas. A stable peak area over time indicates minimal adsorptive loss. A significant decrease suggests adsorption to the container.
FAQ 3: My sample diluent is just mobile phase. Is this sufficient to prevent adsorption?
Relying solely on the mobile phase as a sample diluent can be a gamble, especially at low concentrations.
Answer: Not always. While using the mobile phase is a common practice, it may not be aggressive enough to prevent adsorption within the sample vial or during the injection process. The sample spends a significant amount of time in the vial before injection, where surface interactions can dominate.[9] A more robust sample diluent is often necessary.
Key Considerations for Your Sample Diluent:
-
pH Adjustment: The charge state of 5-hydroxy saxagliptin is pH-dependent. At a low pH (e.g., pH 2-3), the amine group will be protonated (positively charged), but the silanol groups on glass surfaces will also be protonated (neutral), thus reducing ionic interactions. Conversely, at a high pH (e.g., pH 8-9), the analyte may be more neutral, but silanols will be deprotonated (negatively charged). A slightly acidic pH is often a good starting point for reversed-phase chromatography of basic compounds.
-
Organic Content: Increasing the percentage of organic solvent (like acetonitrile or methanol) in your diluent can help disrupt hydrophobic interactions with plastic surfaces.
-
Ionic Strength: Adding a small amount of a salt (e.g., 10-50 mM ammonium formate or acetate) can help shield ionic interactions by providing competing ions that saturate the active sites on glass surfaces.[6]
Troubleshooting Protocol: Optimizing the Sample Diluent
-
Prepare stock solutions of 5-hydroxy saxagliptin.
-
Create a series of sample diluents to test. Start with your current mobile phase and then try variations:
-
Increase organic content (e.g., from 10% to 30% acetonitrile).
-
Adjust pH with a volatile acid/base compatible with your detection method (e.g., 0.1% formic acid for LC-MS).
-
Add a salt (e.g., 10 mM ammonium formate).
-
Combine adjustments (e.g., 30% acetonitrile with 0.1% formic acid).
-
-
Spike a low concentration of 5-hydroxy saxagliptin into each diluent.
-
Analyze the samples immediately and after a period of storage in the autosampler, as described in the previous protocol.
-
Select the diluent that provides the highest and most consistent peak area.
FAQ 4: I'm still seeing poor peak shape (tailing) and low recovery even after optimizing my sample handling. What's happening in my LC system?
If you have addressed vial and diluent issues, the problem likely lies within the LC system itself, particularly the column and any metal components in the flow path.
Answer: Adsorption is not limited to your sample containers. The stainless steel hardware of your column and LC system can be a significant source of analyte loss, especially for compounds that can chelate with metal ions.[7] Additionally, residual silanols on the silica-based stationary phase of your column can cause issues.
Workflow for Diagnosing and Mitigating On-System Adsorption
Caption: Workflow for Mitigating On-System Adsorption.
Step-by-Step Methodologies:
-
Column Conditioning/Passivation:
-
Why: New columns, or columns that have been sitting idle, can have highly active sites. A "priming" or "passivation" step can help deactivate these sites.
-
Protocol: Before analyzing your samples, perform several injections of a high-concentration standard or even a blank biological matrix extract (like plasma that has undergone protein precipitation). This effectively "coats" the active sites, making them unavailable for your low-concentration analytes.
-
-
Mobile Phase Modification:
-
Why: Additives can compete with your analyte for active sites on both the stationary phase and system hardware.
-
Protocol:
-
For ionic interactions: Ensure your mobile phase is appropriately buffered. For LC-MS, volatile buffers like ammonium formate or ammonium acetate at 10-20 mM are ideal. A low pH (e.g., 2.5-3.5 using formic acid) is often effective for basic compounds on a C18 column.[13][14]
-
For metal chelation: If you suspect metal interactions, consider adding a weak chelating agent to your mobile phase. While strong chelators like EDTA are not MS-friendly, low concentrations of additives like citric acid can sometimes improve peak shape for problematic compounds.[7] Always verify compatibility with your MS source.
-
-
-
Evaluate Column Chemistry:
-
Why: Not all C18 columns are created equal. The purity of the silica, the end-capping technology, and the bonding density all affect the number of residual silanols and the overall inertness.
-
Protocol:
-
Consider a column specifically marketed for good peak shape with basic compounds. These often feature advanced end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) that reduces silanol activity.
-
For a very polar molecule like 5-hydroxy saxagliptin, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be a viable alternative to reversed-phase, as it is designed for retaining polar compounds.[15]
-
-
-
Consider Bio-Inert Hardware:
-
Why: If you consistently work with chelating compounds, investing in a bio-inert or metal-free LC system can be a long-term solution.
-
Protocol: These systems replace standard stainless steel components with materials like PEEK or specially treated metals (Hybrid Surface Technology - HST) to minimize analyte-metal interactions from the injector to the detector.[7]
-
By systematically addressing each potential source of adsorption—from the vial to the detector—you can develop a robust and reliable analytical method for 5-hydroxy saxagliptin, ensuring the accuracy and integrity of your data.
References
-
Su, H., Boulton, D. W., et al. (2012). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition, 40(7), 1345-1356. Available at: [Link]
-
Drugs.com. (2025). Saxagliptin Tablets: Package Insert / Prescribing Info / MOA. Available at: [Link]
-
Patel, C. G., et al. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 50(9), 577-592. Available at: [Link]
-
RCSB PDB. (n.d.). Saxagliptin. PDB-101. Available at: [Link]
- Google Patents. (n.d.). EP1698394A2 - Deactivated surfaces for chromatographic separations and methods of making and using the same.
-
American Laboratory. (2012). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. Available at: [Link]
-
Fura, A., et al. (2009). Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections. Drug Metabolism and Disposition, 37(6), 1164-1171. Available at: [Link]
-
ResearchGate. (n.d.). An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection. Available at: [Link]
-
Hawach. (2025). Silanization vs. Other Surface Deactivation Methods Explained. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Adsorption can happen quickly in an autosampler vial. Available at: [Link]
-
Mastelf. (2025). Confused About HPLC Vials? Silanized vs. Deactivated Explained Simply. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. Biointerface Research in Applied Chemistry, 11(4), 11488-11497. Available at: [Link]
-
Springer. (n.d.). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Available at: [Link]
-
bepls. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Available at: [Link]
-
Chromatography Today. (n.d.). Glass Autosampler Vials Virtually Eliminate Surface Activity. Available at: [Link]
-
ResearchGate. (2025). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available at: [Link]
-
Vankova, B., et al. (2013). Suppression of peptide sample losses in autosampler vials. Journal of Chromatography A, 1296, 168-173. Available at: [Link]
-
Hawach. (2024). How to Minimize Adsorption in GC Headspace Vials Effectively. Available at: [Link]
-
Journal of Pharmaceutical Research International. (2021). Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. Available at: [Link]
-
AWS. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAXAGLIPTIN IN MARKETED TABLET FORMULATION. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Shimadzu. (n.d.). The Horror of Sample Adsorption to Containers (Part 1). Available at: [Link]
-
International Journal of Chemistry and Pharmaceutical Sciences. (2024). Analytical Method Development and Validation for the Ipragliflozine and Saxagliptin by using RP-HPLC in Pharmaceutical Dosage Forms as per ICH guidelines. Int. J. of Chem. and Pharm. Sci., 12(1), 26-33. Available at: [Link]
-
Creoptix. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Validated RP-HPLC Stability Indicating Method of Anti-Diabetic Active Pharmaceutical Ingredient; Saxagliptin Hydrochloride Dihydrate. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability indicating assay of Dapagliflozin and Saxagliptin. Available at: [Link]
-
Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile. PubChem. Available at: [Link]
-
PubChemLite. (n.d.). 5-hydroxy saxagliptin (C18H25N3O3). Available at: [Link]
-
LCGC International. (2023). Strongly Adsorbing Analytes: What, Why, and How to Fix It. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of Novel Stability- Indicating LC Method for the Determination of Saxagliptin and Metformin. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available at: [Link]
-
ResearchGate. (2025). Comprehensive review on saxagliptin: properties, characteristics, analytical methods and bio-analytical methods. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. Available at: [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. Available at: [Link]
Sources
- 1. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 4. (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile | C18H25N3O3 | CID 23645678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 6. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Adsorption of Analytes Occurs Rapidly in Autosampler Vials – Tips & Suggestions [mtc-usa.com]
- 10. Silanization vs. Other Surface Deactivation Methods Explained [hplcvials.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
Technical Support Center: Investigating Unexpected Metabolites in Forced Degradation Studies of Saxagliptin
Welcome to the technical support center for saxagliptin forced degradation studies. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering unexpected peaks or impurities during their experimental work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical challenges. This center is structured as a dynamic Q&A and troubleshooting guide to directly address the practical issues you face in the lab.
Section 1: Frequently Asked Questions (FAQs)
Here we address common foundational questions regarding the stability and degradation of saxagliptin.
Q1: What are the most common, expected degradation products of saxagliptin?
A1: Saxagliptin is known to be unstable, primarily due to an intramolecular cyclization reaction.[1][2] This reaction, where the primary amine attacks the nitrile group, forms a therapeutically inactive impurity known as Saxagliptin Cyclic Amidine (SCA) .[1][3] This cyclization is a thermodynamically favored process that can occur in both solid and solution states.[3] Once formed, SCA can further convert to its epimer, epi-Cyclic Amidine (ESCA) , a reaction catalyzed by hydroxide ions (OH⁻) and thus more prevalent at higher pH.[3][4]
Q2: My forced degradation study is on the drug substance (API) only, but I've read about other impurities. What might I be missing?
A2: This is a critical point. Stressing the API alone will reveal its intrinsic stability but may not predict all relevant impurities that form in the final drug product. A key example for saxagliptin is N-Formyl Saxagliptin (SFA) .[5] This impurity is often a result of interaction with formulation excipients. Specifically, polyethylene glycol (PEG), a common excipient, can degrade to produce formic acid.[5] The acidic micro-environment created by this process promotes the formylation of saxagliptin's primary amine, leading to SFA.[3] Therefore, if your final formulation contains excipients like PEG, you must conduct forced degradation on the drug product to uncover such interaction-based impurities.
Q3: What are the typical forced degradation conditions recommended for saxagliptin?
A3: Forced degradation studies for saxagliptin should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without completely destroying the molecule.[6] Saxagliptin has been shown to be labile under hydrolytic (acidic and alkaline) and oxidative conditions, while generally stable against photolytic and thermal stress.[7][8]
A typical set of stress conditions is summarized in the table below.
| Stress Condition | Typical Reagent & Conditions | Potential Degradants Observed |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C for several hours | DP-1, DP-2, DP-3, DP-4[8][9] |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH at room temp. or 60°C | SCA, ESCA, DP-1, DP-2, DP-3, DP-4[3][8][9] |
| Oxidative | 3-30% H₂O₂ at room temperature for up to 24 hours | DP-1, DP-4, DP-5, DP-6, DP-7[8][9] |
| Thermal | 60-80°C in solid state | Generally stable, minor degradation possible[7][8] |
| Photolytic | ICH Q1B conditions (UV/Vis light exposure) | Generally stable[7][8] |
| DP references correspond to degradation products identified by Sridhar et al.[8] |
Section 2: Troubleshooting Guide - "An Unexpected Peak Appeared"
This section provides a systematic workflow for investigating an unknown, unexpected peak that appears in your saxagliptin stress study chromatogram.
Initial Observation: A new peak is observed in my stressed sample chromatogram that is not present in the control.
This is the starting point for your investigation. The key is to systematically gather data to move from an unknown peak to a characterized structure.
Workflow for Investigating an Unexpected Metabolite
Caption: Workflow for identifying unexpected metabolites.
Step-by-Step Methodologies
Step 1: Verify Peak Purity and Specificity
-
Rationale: Before investing time in structural elucidation, you must confirm that you are dealing with a single, pure component and that it is adequately separated from saxagliptin and other known impurities.
-
Protocol:
-
PDA Analysis: If using a Photo Diode Array (PDA) detector, use the software's function to assess the peak purity across the entire peak. An inconsistent spectrum across the peak profile suggests co-elution.
-
Resolution Check: Calculate the USP resolution between your unknown peak and the nearest neighboring peaks. A resolution of >1.5 is generally required.
-
Troubleshooting Poor Separation/Peak Shape:
-
Problem: Tailing peaks, common for basic amines like saxagliptin on silica columns. This can hide small impurities under the tail of the main peak.
-
Solution: Modify the mobile phase. Increasing the buffer concentration or slightly lowering the pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) can protonate residual silanols on the column packing, reducing secondary interactions and improving peak shape.
-
Problem: Broad or split peaks.
-
Solution: This may indicate column degradation, a void at the column inlet, or sample solvent incompatibility. Ensure your sample is dissolved in the mobile phase (or a weaker solvent). If the problem persists, try a new column.
-
-
Step 2 & 3: Mass Confirmation (LC-MS) and Accurate Mass (HRMS)
-
Rationale: The mass-to-charge ratio (m/z) is the primary identifier for your unknown. Low-resolution MS can quickly tell you if the mass matches a known impurity, while high-resolution MS (like Q-TOF or Orbitrap) provides the elemental composition, which is crucial for identifying a truly novel compound.
-
Protocol:
-
Analyze the stressed sample using an LC-MS system, preferably with ESI in positive ion mode, as saxagliptin and its amine-containing metabolites ionize well.
-
Extract the ion chromatogram for the [M+H]⁺ of your unknown peak.
-
Initial Check: Compare the measured m/z against the masses of known saxagliptin impurities (see table below).
-
HRMS Analysis: If the mass is unknown, submit the sample for HRMS analysis to obtain an accurate mass measurement (to at least 4 decimal places). Use this to generate a list of possible elemental formulas.
-
| Compound | Formula | [M+H]⁺ (monoisotopic) |
| Saxagliptin (SAX) | C₁₈H₂₅N₃O₂ | 316.2023 |
| Cyclic Amidine (SCA/ESCA) | C₁₈H₂₅N₃O₂ | 316.2023 |
| N-Formyl Saxagliptin (SFA) | C₁₉H₂₅N₃O₃ | 344.1974 |
| DP-1 (Amide Hydrolysis) | C₁₈H₂₇N₃O₃ | 334.2131 |
| DP-2 (Nitrile Hydrolysis) | C₁₈H₂₆N₂O₄ | 335.1971 |
| DP-5 (N-Oxide) | C₁₈H₂₅N₃O₃ | 332.1974 |
| DP-6 (Mono-hydroxy) | C₁₈H₂₅N₃O₃ | 332.1974 |
Step 4 & 5: Tandem Mass Spectrometry (MS/MS) and Structure Proposal
-
Rationale: MS/MS provides the structural fingerprint of a molecule. By fragmenting the parent ion and analyzing the resulting daughter ions, we can deduce its core structure and the location of any modifications. Comparing the fragmentation pattern of the unknown to that of the parent drug is the most powerful tool for identification.
-
Protocol:
-
Perform an MS/MS experiment (product ion scan) on the [M+H]⁺ ion of your unknown metabolite.
-
Perform a parallel MS/MS experiment on the saxagliptin parent drug under the same conditions.
-
Analyze the Saxagliptin Fragmentation: The key fragmentation of saxagliptin involves the cleavage of the amide bond, typically yielding a prominent fragment from the adamantyl side chain.
-
Compare and Contrast:
-
Does the unknown's MS/MS spectrum retain key fragments from saxagliptin? If so, the modification is likely on a part of the molecule that remains intact.
-
Is there a mass shift in a key fragment? For example, if a fragment corresponding to the adamantyl portion shows a +16 Da shift, this strongly suggests hydroxylation on the adamantyl ring (as seen in DP-6).
-
Are there new fragment losses? A neutral loss of 16 Da could indicate an N-oxide.
-
-
Propose a Structure: Based on the elemental formula (from HRMS) and the fragmentation data, propose a putative structure for the metabolite.
-
Caption: Simplified Saxagliptin Fragmentation.
Step 6, 7 & 8: Mechanistic Investigation and Final Reporting
-
Rationale: Understanding how and why an impurity formed is crucial for control and mitigation. The conditions that produced the peak are your biggest clue.
-
Analysis:
-
Excipient Interaction: Did the peak only appear in the drug product stress study and not the API study? If so, investigate potential reactions with excipients. As noted, the presence of SFA is a classic indicator of an interaction with PEG degradation products.[5]
-
Condition Specificity: Did the peak only form under oxidative stress? This points towards N-oxides or hydroxylations. Did it only form in strong acid or base? This suggests a hydrolysis-driven pathway.
-
Propose a Mechanism: Based on the proposed structure and the conditions of its formation, outline a chemically plausible degradation pathway.
-
Report: Document all analytical data (HPLC, MS, HRMS, MS/MS) and the proposed structure and formation pathway in your final report. This is critical for regulatory filings and for building institutional knowledge.
-
By following this systematic, evidence-based workflow, you can confidently move from observing an anomalous peak to identifying and understanding the unexpected metabolites in your saxagliptin forced degradation studies.
References
-
Sridhar, L., Goutami, P., Darshan, D. V., Ramakrishna, K., Rao, R. N., & Prabhakar, S. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods, 6(20), 8212–8221. Available from: [Link]
-
Borkar, R. M., Raju, K., & Srinivas, R. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5369. Available from: [Link]
-
Kim, H., Lee, K. R., Lee, H. J., & Lee, H. S. (2021). Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats. Antioxidants, 10(11), 1775. Available from: [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Sridhar L., et al. (2014). LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. ResearchGate. Available from: [Link]
- Bristol-Myers Squibb Company. (2015). Stable pharmaceutical compositions of saxagliptin or salts thereof. Google Patents.
- Alembic Pharmaceuticals Limited. (2013). Stabilized pharmaceutical compositions of saxagliptin. Google Patents.
-
Goday, R., et al. (2022). Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. ResearchGate. Available from: [Link]
-
R Discovery. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Available from: [Link]
-
Pulusu, V. R., et al. (2018). Assessment of Structural Compatibility of Saxagliptin in Physical Mixtures with some excipient by Using HPLC. ResearchGate. Available from: [Link]
-
Likozar, B., et al. (2019). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. ResearchGate. Available from: [Link]
-
U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research - Application Number: 22-350. Available from: [Link]
-
Sridhar Lakshetti, et al. (2014). Summary of stress degradation of saxagliptin. ResearchGate. Available from: [Link]
- Teva Pharmaceutical Industries Ltd. (2013). Saxagliptin pharmaceutical formulations. Google Patents.
- Cadila Healthcare Limited. (2014). Solid oral compositions of saxagliptin. Google Patents.
- Teva Pharmaceutical Industries Ltd. (2018). Saxagliptin pharmaceutical formulations. Google Patents.
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2019). Formulation and Evaluation of Bilayer Tablet of Saxagliptin. Available from: [Link]
Sources
- 1. US20150250734A1 - Stable pharmaceutical compositions of saxagliptin or salts thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative potency of saxagliptin versus 5-hydroxy saxagliptin on DPP-4 inhibition
This guide provides an in-depth, objective comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitory potency of the anti-diabetic drug saxagliptin and its principal active metabolite, 5-hydroxy saxagliptin. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationship and pharmacological relevance of these two compounds.
Introduction: The Role of DPP-4 Inhibition in Glycemic Control
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gastrointestinal tract in response to food intake and act to stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[1][4] By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glycemic control in patients with type 2 diabetes mellitus.[1]
Saxagliptin is a potent, selective, and reversible competitive inhibitor of the DPP-4 enzyme.[4][5] Following oral administration, saxagliptin is metabolized primarily by the cytochrome P450 3A4/5 (CYP3A4/5) isoenzymes to form its major active metabolite, 5-hydroxy saxagliptin.[2][6] This guide will dissect the comparative potency of the parent drug and its metabolite, supported by experimental data, to provide a clear picture of their respective contributions to the overall therapeutic effect.
The Metabolic Pathway of Saxagliptin
The biotransformation of saxagliptin to 5-hydroxy saxagliptin is a key aspect of its pharmacology. The following diagram illustrates this metabolic conversion.
Caption: Metabolic conversion of saxagliptin to 5-hydroxy saxagliptin.
Comparative In Vitro Potency Against DPP-4
The cornerstone of evaluating DPP-4 inhibitors lies in their in vitro potency, typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher inhibitory potency.
Experimental data consistently demonstrates that saxagliptin is a more potent inhibitor of DPP-4 than its 5-hydroxy metabolite.[7][8] However, 5-hydroxy saxagliptin is itself a potent inhibitor, contributing significantly to the overall clinical efficacy.[1][7]
| Compound | Ki (nM) for human DPP-4 at 37°C | Dissociation Half-Life (t1/2) at 37°C (minutes) |
| Saxagliptin | 1.3 | 50 |
| 5-Hydroxy Saxagliptin | 2.6 | 23 |
Data sourced from Wang, A., et al. (2012).[7]
As the data indicates, saxagliptin exhibits a Ki value that is approximately two-fold lower than that of 5-hydroxy saxagliptin, confirming its superior in vitro potency.[1][7] Furthermore, saxagliptin displays a prolonged dissociation half-life from the DPP-4 enzyme, which is more than double that of its metabolite.[7][8] This slow dissociation contributes to a sustained inhibitory effect.[7][8]
Selectivity Profile
An important consideration for any enzyme inhibitor is its selectivity for the target enzyme over other related enzymes. Both saxagliptin and 5-hydroxy saxagliptin demonstrate a high degree of selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9.[2][7] Notably, 5-hydroxy saxagliptin exhibits even greater selectivity than the parent compound.[7]
| Compound | Selectivity for DPP-4 vs. DPP-8 (fold) | Selectivity for DPP-4 vs. DPP-9 (fold) |
| Saxagliptin | ~400 | ~75 |
| 5-Hydroxy Saxagliptin | ~950 | ~160 |
Data sourced from Wang, A., et al. (2012).[7]
This high selectivity minimizes the potential for off-target effects that could arise from the inhibition of other physiologically important proteases.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To ensure the trustworthiness and reproducibility of the potency data, a standardized in vitro DPP-4 inhibition assay is crucial. The following is a representative protocol for determining the IC50 values of test compounds.
Caption: Workflow for a typical in vitro DPP-4 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: All reagents, including serially diluted test compounds (saxagliptin and 5-hydroxy saxagliptin), recombinant human DPP-4 enzyme, and a fluorogenic substrate such as Gly-Pro-AMC, are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[9]
-
Incubation: The test compounds are pre-incubated with the DPP-4 enzyme in a 96-well microplate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[9]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.[9]
-
Kinetic Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a microplate reader.[9]
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the kinetic reads. The percent inhibition for each compound concentration is determined relative to a control reaction without any inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable nonlinear regression model.
Conclusion
References
-
Wang, A., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12(2). Available at: [Link]
-
Tahrani, A. A., et al. (2010). Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Clinical Medicine Insights: Endocrinology and Diabetes, 3, 13–25. Available at: [Link]
-
Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(10), 1239–1253. Available at: [Link]
-
Herman, G. A., et al. (2013). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes Therapy, 4(2), 431–442. Available at: [Link]
-
Wang, A., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research: Clinical Pharmacology and Biopharmaceutics Review(s) for Onglyza (saxagliptin). accessdata.fda.gov. Available at: [Link]
-
Patel, C. G., et al. (2021). saxagliptin: a systematic review on its pharmacological potential and analytical aspects. ResearchGate. Available at: [Link]
-
Li, M., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. ResearchGate. Available at: [Link]
-
Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. hopkinsguides.com. Available at: [Link]
-
Li, M., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). Pharmacology/Toxicology Review and Evaluation for QTERN (saxagliptin and dapagliflozin). accessdata.fda.gov. Available at: [Link]
-
Chen, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 896837. Available at: [Link]
-
U.S. Food and Drug Administration. (2009). Drug Approval Package: Onglyza (saxagliptin) Tablets. accessdata.fda.gov. Available at: [Link]
-
Aroor, A. R., et al. (2017). Dipeptidyl Peptidase-4 Inhibition With Saxagliptin Ameliorates Angiotensin II–Induced Cardiac Diastolic Dysfunction in Male Mice. Endocrinology, 158(11), 4012–4025. Available at: [Link]
-
Li, M., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. ScienceOpen. Available at: [Link]
-
RCSB Protein Data Bank. (n.d.). Saxagliptin. rcsb.org. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). ONGLYZA- saxagliptin tablet, film coated. DailyMed. Available at: [Link]
-
Tella, S. H., & Rendell, M. (2011). Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. Indian Journal of Endocrinology and Metabolism, 15(4), 238–246. Available at: [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2013). CDR Clinical Review Report: Onglyza (saxagliptin). cadth.ca. Available at: [Link]
-
Drugs.com. (n.d.). Saxagliptin Tablets: Package Insert / Prescribing Info / MOA. drugs.com. Available at: [Link]
-
LabRulez LCMS. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. labrulez.com. Available at: [Link]
Sources
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus – ScienceOpen [scienceopen.com]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for 5-Hydroxy Saxagliptin
Strategic Imperative: The 'Why' of Cross-Validation for 5-Hydroxy Saxagliptin
In modern drug development, particularly for globally conducted clinical trials, the bioanalysis of samples rarely occurs at a single site. The transfer of analytical methods between a sponsor's laboratory and a contract research organization (CRO), or between multiple CROs, is a standard operational necessity.[1][2] Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is extensively metabolized to its pharmacologically active metabolite, 5-hydroxy saxagliptin. Accurate quantification of both the parent drug and this active metabolite is critical for robust pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
When bioanalytical data from different laboratories are pooled for a regulatory submission, health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate proof that the analytical methods used across these sites yield comparable data.[3][4][5] This is the core purpose of cross-validation: to ensure the integrity and consistency of data, irrespective of where the analysis was performed.[6] This guide provides a comprehensive framework for designing, executing, and interpreting a cross-validation study for 5-hydroxy saxagliptin, grounded in regulatory principles and field-proven best practices.
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation now serves as the harmonized standard, superseding previous regional guidance and emphasizing the need to assess for systemic bias between methods.[7][8][9] A flawed or absent cross-validation can lead to the rejection of combined study data, jeopardizing a clinical program.
Designing the Cross-Validation Study: A Framework for Trust
A successful cross-validation study is built on a foundation of meticulous planning and a protocol agreed upon by all participating laboratories. The objective is to demonstrate that a given analytical method, when used in different laboratories, provides equivalent quantitative results for the same set of samples.
Foundational Elements of the Study Protocol
Before any samples are exchanged, a detailed protocol must be established. This document is the blueprint for the entire study and must be co-authored and signed by both the originating (transferring) and receiving laboratories.
Key Protocol Components:
-
Scope and Objective: Clearly define the methods, analytes (saxagliptin and 5-hydroxy saxagliptin), and laboratories involved.
-
Materials and Reagents: Specify sources and lot numbers for reference standards, internal standards, and critical reagents. To minimize variability, it is best practice for both labs to use the same lot of reference standards.[1]
-
Sample Sets: Detail the preparation of calibration standards and quality control (QC) samples. The study should include, at minimum, low, medium, and high QC samples, prepared in bulk by one laboratory.
-
Analytical Procedure: The standard operating procedure (SOP) for the analytical method must be shared and followed precisely by both laboratories.
-
Acceptance Criteria: The statistical criteria for passing the cross-validation must be pre-defined, based on current regulatory guidelines.[9][10]
The Cross-Validation Workflow
The process follows a logical sequence designed to eliminate variables and focus solely on the performance of the method in different hands.
Caption: High-level workflow for a typical inter-laboratory cross-validation study.
Comparative Analytical Methodologies: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of saxagliptin and 5-hydroxy saxagliptin in biological matrices due to its high sensitivity and selectivity.[11][12][13] We will compare two common sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Method A: Protein Precipitation (PPT)
Causality: PPT is a rapid and straightforward sample clean-up method. It is often the first choice due to its speed and low cost, making it suitable for high-throughput environments. The principle is to use a solvent, typically acetonitrile, to denature and precipitate plasma proteins, leaving the analytes of interest in the supernatant.[11]
Method B: Solid-Phase Extraction (SPE)
Causality: SPE provides a more thorough clean-up than PPT, leading to lower matrix effects and often achieving lower limits of quantification (LLOQ).[13][14] This is critical for studies requiring high sensitivity. A mixed-mode cation exchange cartridge is effective for extracting the basic amine structures of saxagliptin and its metabolite from plasma.[15]
Caption: Comparison of PPT and SPE sample preparation workflows.
Detailed Experimental Protocols
This protocol is applicable following sample preparation by either Method A or B.
-
Instrumentation: Use a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: Employ a C18 reversed-phase column (e.g., Waters ACQUITY HSS C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 1.0 minute.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
Data Analysis and Acceptance Criteria
The core of cross-validation is the statistical comparison of the results obtained from each laboratory. The acceptance criteria are derived directly from regulatory guidance to ensure an objective, self-validating assessment.[3][4]
Validation Parameters Summary
Before cross-validation, each laboratory must demonstrate that the method is fully validated in-house. The table below summarizes typical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria (per FDA/ICH M10) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (CV%) | Within-run and between-run CV% should be ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | Within-run and between-run mean concentration should be within ±15% of nominal (±20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix |
| Matrix Effect | CV% of the IS-normalized matrix factor should be ≤15% |
| Recovery | Should be consistent, precise, and reproducible |
Source: Based on FDA Bioanalytical Method Validation Guidance and ICH M10 Guideline.[3][8]
Cross-Validation Acceptance Criteria
For the inter-laboratory comparison, at least three replicates of the low, medium, and high QC samples are analyzed by each lab.
-
Between-Laboratory Precision and Accuracy: The mean concentration for each QC level from the receiving laboratory should be within ±15% of the nominal concentration. The precision (CV%) of the replicates at each level should not exceed 15%.
-
Comparative Analysis: The mean concentration of each QC level as determined by the receiving laboratory (Lab B) should be within ±15% of the mean concentration determined by the originating laboratory (Lab A). This is often expressed as the percentage difference or bias.
Formula for Percentage Difference: % Difference = [(Mean Conc. Lab B - Mean Conc. Lab A) / Mean Conc. Lab A] * 100
Hypothetical Cross-Validation Data
The following table presents a hypothetical data set for 5-hydroxy saxagliptin to illustrate the evaluation process.
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Lab A (ng/mL) | Mean Conc. Lab B (ng/mL) | % Difference (B vs. A) | Lab B Precision (CV%) | Status |
| Low QC | 1.50 | 1.45 | 1.52 | +4.8% | 6.2% | Pass |
| Mid QC | 75.0 | 77.2 | 74.9 | -3.0% | 4.5% | Pass |
| High QC | 150.0 | 148.5 | 161.2 | +8.5% | 5.1% | Pass |
Common Pitfalls and Troubleshooting
Even with a robust protocol, challenges can arise during a cross-validation study. Proactive identification and mitigation are key.
-
Instrumental Differences: While instruments may be from the same vendor, subtle differences in maintenance, source cleanliness, or detector sensitivity can cause discrepancies.[2][16] Solution: Perform a system suitability test before each run to ensure baseline instrument performance is comparable.
-
Reagent and Column Variability: Different lots of reagents or columns can introduce bias.[1][16] Solution: Use reagents and columns from the same lot number for the study, if possible. If not, this must be identified as a potential risk factor.
-
Analyst Technique: Minor variations in sample handling, pipetting, or integration of chromatograms can impact results.[2] Solution: A highly detailed SOP and pre-study training sessions are crucial. In case of failure, a joint review of the chromatography data by analysts from both labs can often identify discrepancies in peak integration.
-
Sample Stability: Degradation during shipping can lead to failure.[16] Solution: Ship samples on sufficient dry ice with a temperature logger to ensure sample integrity was maintained during transit.
Conclusion and Final Reporting
A successful cross-validation study provides documented evidence that an analytical method can be reliably transferred between laboratories, producing consistent and comparable data for 5-hydroxy saxagliptin. The final report should consolidate all experimental procedures, data from both laboratories, the statistical evaluation, and a clear statement on whether the method passed or failed the pre-defined acceptance criteria. This documentation is a critical component of the data package for regulatory review, ensuring the integrity of pharmacokinetic data derived from multi-site clinical trials.
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Method Transfer Between Laboratories: Challenges and Solutions Source: Lab Manager URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Getting it right: best practices for analytical method transfers Source: Manufacturing Chemist URL: [Link]
-
Title: Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma Source: PubMed URL: [Link]
-
Title: Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices Source: Pharmaguideline URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Source: Waters Corporation URL: [Link]
-
Title: A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study Source: PubMed URL: [Link]
-
Title: A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study Source: ResearchGate URL: [Link]
-
Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL: [Link]
-
Title: Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS Source: PubMed URL: [Link]
-
Title: Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10 Source: International Council for Harmonisation (ICH) URL: [Link]
Sources
- 1. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 2. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. capa.org.tw [capa.org.tw]
- 11. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
5-Hydroxy Saxagliptin: A Validated Biomarker for Enhanced Assessment of Saxagliptin Exposure
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of Type 2 Diabetes Mellitus (T2DM) treatment, saxagliptin stands as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Effective therapeutic drug monitoring and pharmacokinetic (PK) studies are paramount to optimizing its clinical utility and ensuring patient safety. While the measurement of the parent drug, saxagliptin, provides a direct assessment of its concentration, a more comprehensive understanding of the drug's total activity necessitates the inclusion of its major active metabolite, 5-hydroxy saxagliptin. This guide provides an in-depth validation of 5-hydroxy saxagliptin as a critical biomarker for total saxagliptin exposure, offering a comparative analysis against the sole measurement of the parent drug, supported by experimental data and established protocols.
The Central Role of Metabolism in Saxagliptin's Therapeutic Effect
Saxagliptin is extensively metabolized in the liver, primarily by cytochrome P450 3A4/5 (CYP3A4/5) enzymes, leading to the formation of several metabolites.[1] Among these, 5-hydroxy saxagliptin is the principal active metabolite, contributing significantly to the overall therapeutic effect.[1][3] Notably, the systemic exposure of 5-hydroxy saxagliptin in plasma is approximately three times higher than that of the parent drug, saxagliptin.[1] Although its potency is about half that of saxagliptin, its substantial concentration makes it a key player in the cumulative DPP-4 inhibition.[1][2]
This metabolic pathway underscores a crucial consideration for accurately assessing the drug's impact. Relying solely on the parent drug concentration may provide an incomplete picture of the total pharmacologically active moieties present and their collective effect on DPP-4.
Caption: Metabolic pathway of saxagliptin to its active metabolite, 5-hydroxy saxagliptin.
Comparative Analysis: Saxagliptin vs. 5-Hydroxy Saxagliptin as Biomarkers
The decision to monitor the parent drug, the active metabolite, or both, depends on the specific objectives of the study. Here, we compare the utility of saxagliptin and 5-hydroxy saxagliptin as biomarkers for drug exposure.
| Feature | Monitoring Saxagliptin Alone | Monitoring 5-Hydroxy Saxagliptin | Simultaneous Monitoring of Both |
| Directness of Measurement | High: Directly measures the administered compound. | Indirect: Measures a product of metabolism. | High: Measures both the administered drug and its major active metabolite. |
| Representation of Total Activity | Incomplete: Ignores the significant contribution of the active metabolite. | More Representative: Accounts for a larger portion of the total active drug exposure. | Most Comprehensive: Provides a complete picture of all major active moieties. |
| Impact of Metabolic Variability | High: Concentrations can be significantly altered by variations in CYP3A4/5 activity (e.g., drug-drug interactions, genetic polymorphisms).[3] | Reflects Metabolic Activity: Its concentration is a direct outcome of the metabolic process. | High: Allows for the assessment of the metabolic ratio, providing insights into individual metabolic capacity. |
| Clinical Relevance | Relevant, but potentially misleading if metabolite levels are high. | Highly Relevant: Its higher and more sustained concentrations may better correlate with the overall therapeutic effect and potential for adverse events. | Optimal: Provides the most accurate correlation with clinical outcomes by capturing the total drug-related activity. |
| Bioanalytical Complexity | Simpler: Requires a validated method for a single analyte. | Requires a specific validated method. | More Complex: Necessitates a validated method for the simultaneous quantification of two analytes. |
Key Insight: While monitoring saxagliptin alone is informative, the substantially higher exposure of the pharmacologically active 5-hydroxy saxagliptin makes its measurement crucial for a more accurate assessment of the total drug effect. For comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling and in clinical scenarios where factors influencing metabolism are a concern (e.g., co-administration of CYP3A4/5 inhibitors), the simultaneous measurement of both parent and metabolite is the gold standard.
Experimental Validation: A Robust Bioanalytical Approach
The reliable quantification of saxagliptin and 5-hydroxy saxagliptin in biological matrices is fundamental to their validation as biomarkers. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred method due to its high sensitivity, specificity, and throughput.[1][4]
Experimental Protocol: Simultaneous Quantification of Saxagliptin and 5-Hydroxy Saxagliptin in Human Plasma by UPLC-MS/MS
This protocol is based on established and validated methodologies.[4][5]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., deuterated saxagliptin and 5-hydroxy saxagliptin).
- Add 400 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
- Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 µm) is suitable.[4]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically in the range of 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
- MRM Transitions:
- Saxagliptin: m/z 316.2 → 180.2[1]
- 5-Hydroxy Saxagliptin: m/z 332.3 → 196.3[1]
3. Method Validation:
- The method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for linearity, accuracy, precision, selectivity, stability, and matrix effect.[5]
Validation Data Summary
The following table summarizes typical performance characteristics of a validated UPLC-MS/MS method for the simultaneous quantification of saxagliptin and 5-hydroxy saxagliptin.
| Validation Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |
| Linearity Range | 0.1 - 50 ng/mL | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by internal standard | Minimal and compensated by internal standard |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions | Stable under typical laboratory conditions |
Note: These are representative values and may vary depending on the specific instrumentation and laboratory conditions.
Decision Workflow for Biomarker Selection
The choice of biomarker(s) for assessing saxagliptin exposure should be guided by the research or clinical question at hand.
Caption: Decision workflow for selecting the appropriate biomarker strategy.
Conclusion and Future Perspectives
The validation of 5-hydroxy saxagliptin as a biomarker for saxagliptin exposure is unequivocally supported by its pharmacokinetic and pharmacodynamic profile. Its substantial contribution to the total active moiety necessitates its inclusion for a comprehensive assessment of saxagliptin's therapeutic effect, particularly in studies investigating metabolic variability and drug-drug interactions. While the measurement of the parent drug alone can be sufficient for routine screening, the simultaneous quantification of both saxagliptin and 5-hydroxy saxagliptin offers a more robust and clinically relevant approach.
Future research should continue to explore the clinical utility of the metabolic ratio of 5-hydroxy saxagliptin to saxagliptin as a potential predictor of individual patient response and as a tool for personalized medicine. The development of even more rapid and cost-effective bioanalytical methods will further facilitate the widespread adoption of this comprehensive monitoring strategy.
References
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology. [Link]
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. PubMed. [Link]
-
Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. LabRulez LCMS. [Link]
-
Recovery of observed saxagliptin and 5-hydroxysaxagliptin PK profiles... ResearchGate. [Link]
-
The Efficacy and Safety of Saxagliptin When Added to Metformin Therapy in Patients With Inadequately Controlled Type 2 Diabetes With Metformin Alone. National Institutes of Health. [Link]
-
Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy. PubMed Central. [Link]
-
Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. ResearchGate. [Link]
-
Efficacy and Safety of Saxagliptin as Add-On Therapy in Type 2 Diabetes. PubMed Central. [Link]
-
(PDF) Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. ResearchGate. [Link]
-
Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4-Mediated Metabolism of Saxagliptin. PubMed Central. [Link]
-
Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. Journal of Pharmaceutical Research International. [Link]
-
Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. National Institutes of Health. [Link]
-
Sitagliptin versus saxagliptin in decompensated type 2 diabetes mellitus patients. PAGEPress. [Link]
-
Bioanalytical method development for dapagliflozin and saxagliptin by RP-HPLC method. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Mean change of FPG from baseline (a. saxagliptin vs placebo; b.... ResearchGate. [Link]
Sources
- 1. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. ijper.org [ijper.org]
An In Vivo Comparative Analysis of the Pharmacokinetic Profiles of Saxagliptin and its Active Metabolite, 5-Hydroxy Saxagliptin
This guide provides a comprehensive in vivo comparison of the pharmacokinetic profiles of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, and its major active metabolite, 5-hydroxy saxagliptin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data to elucidate the distinct and overlapping characteristics of these two moieties.
Saxagliptin is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is mediated through the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, saxagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and reduced glucagon levels.[3][4]
A critical aspect of understanding the clinical efficacy and safety of saxagliptin lies in its metabolic fate. The primary metabolic pathway of saxagliptin involves hydroxylation to form 5-hydroxy saxagliptin, a metabolite that is also a potent DPP-4 inhibitor, approximately half as potent as the parent compound.[3][4] Therefore, the overall pharmacodynamic effect of saxagliptin administration is a composite of the activities of both the parent drug and this active metabolite.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of saxagliptin and 5-hydroxy saxagliptin have been characterized in healthy subjects and patients with type 2 diabetes.[3][4] The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds.
Absorption:
Following oral administration, saxagliptin is rapidly absorbed. The median time to reach maximum plasma concentration (Tmax) for saxagliptin is approximately 2 hours.[3] For its active metabolite, 5-hydroxy saxagliptin, the Tmax is around 4 hours.[3] The administration of saxagliptin with a high-fat meal can slightly delay the Tmax of saxagliptin by about 20 minutes and increase its total exposure (AUC) by 27%, though it can be administered with or without food.[3]
Distribution:
Both saxagliptin and 5-hydroxy saxagliptin exhibit negligible in vitro protein binding in human serum.[3] This characteristic suggests that their distribution is unlikely to be affected by changes in plasma protein concentrations that may occur in various disease states. The volume of distribution of saxagliptin indicates extravascular distribution.[5]
Metabolism:
The metabolism of saxagliptin is primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system.[1][3][6] This metabolic process leads to the formation of 5-hydroxy saxagliptin, the major active metabolite.[6] The catalytic efficiency of CYP3A4 in this conversion is about four times higher than that of CYP3A5.[6] Due to this metabolic pathway, co-administration of saxagliptin with strong inhibitors or inducers of CYP3A4/5 can alter its pharmacokinetics.[3][4]
Excretion:
Saxagliptin and its metabolite are eliminated through a combination of renal and hepatic clearance.[1] Approximately 75% of the administered dose is excreted in the urine, with saxagliptin and 5-hydroxy saxagliptin accounting for a significant portion of the excreted compounds.[2][6] The terminal half-life (t1/2) for saxagliptin is approximately 2.5 hours, while for 5-hydroxy saxagliptin, it is around 3.1 hours.[2]
Quantitative Pharmacokinetic Data Summary
The table below summarizes the key pharmacokinetic parameters for saxagliptin and 5-hydroxy saxagliptin following a single 5 mg oral dose in healthy subjects.
| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin | Reference |
| Cmax (ng/mL) | 24 | 47 | [3][4] |
| Tmax (hours) | 2 | 4 | [3] |
| AUC (ng·h/mL) | 78 | 214 | [3][4] |
| t1/2 (hours) | 2.5 | 3.1 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Metabolic Pathway of Saxagliptin
The following diagram illustrates the primary metabolic conversion of saxagliptin to its active metabolite, 5-hydroxy saxagliptin, mediated by CYP3A4/5 enzymes.
Caption: Metabolic conversion of saxagliptin.
Experimental Protocol for an In Vivo Pharmacokinetic Study
This section outlines a standardized protocol for conducting an in vivo pharmacokinetic study in an animal model, such as Sprague-Dawley rats, to compare the profiles of saxagliptin and 5-hydroxy saxagliptin.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of saxagliptin and 5-hydroxy saxagliptin following oral administration of saxagliptin.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Saxagliptin
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
-
Animal housing with a 12-hour light/dark cycle and access to food and water ad libitum
Methodology:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.[7]
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of saxagliptin (e.g., 10 mg/kg) via gavage.[8] A control group should receive the vehicle alone.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points.
-
Suggested time points: pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific UPLC-MS/MS method for the simultaneous quantification of saxagliptin and 5-hydroxy saxagliptin in plasma.[8]
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of both analytes.
-
Process the plasma samples (e.g., via protein precipitation or solid-phase extraction) and analyze them using the validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both saxagliptin and 5-hydroxy saxagliptin from the plasma concentration-time data.
-
Workflow Diagram for the In Vivo Pharmacokinetic Study:
Caption: In vivo pharmacokinetic study workflow.
Clinical and Research Implications
The distinct yet interconnected pharmacokinetic profiles of saxagliptin and 5-hydroxy saxagliptin have several important implications:
-
Composite Therapeutic Effect: The sustained presence of the active metabolite, 5-hydroxy saxagliptin, contributes significantly to the overall and prolonged DPP-4 inhibition observed after saxagliptin administration. This allows for a once-daily dosing regimen.[1]
-
Drug-Drug Interactions: The reliance on CYP3A4/5 for metabolism makes saxagliptin susceptible to interactions with strong inhibitors or inducers of these enzymes.[3] Such interactions can alter the plasma concentrations of both the parent drug and its active metabolite, potentially impacting efficacy and safety.
-
Renal Impairment: In patients with moderate to severe renal impairment, the systemic exposure to both saxagliptin and 5-hydroxy saxagliptin is increased.[1] This necessitates dose adjustments in this patient population to avoid potential adverse effects.
References
-
Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(10), 1239–1253. [Link]
-
U.S. Food and Drug Administration. (2017). ONGLYZA (saxagliptin) tablets, for oral use. Prescribing information.[Link]
-
Su, H., Boulton, D. W., Barros, A., Jr, Wang, L., Cao, K., Bonacorsi, S. J., Jr, Iyer, R. A., Humphreys, W. G., & Christopher, L. J. (2012). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug metabolism and disposition: the biological fate of chemicals, 40(7), 1345–1356. [Link]
-
Wikipedia. (2023). Saxagliptin. [Link]
-
Drugs.com. (2023). Saxagliptin Tablets: Package Insert / Prescribing Info / MOA. [Link]
-
Li, Y., Hong, Y., Wang, C., Wu, X., Sun, L., & Sun, Z. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC pharmacology & toxicology, 25(1), 35. [Link]
-
Fura, A., Khanna, A., Vyas, V., Koplowitz, B., Chang, S. Y., Caporuscio, C., Boulton, D. W., Christopher, L. J., Chadwick, K. D., Hamann, L. G., Humphreys, W. G., & Kirby, M. (2009). Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections. Drug metabolism and disposition: the biological fate of chemicals, 37(6), 1164–1171. [Link]
-
RCSB PDB. (n.d.). Saxagliptin. [Link]
-
Patel, C. G., & Boulton, D. W. (2017). Nonclinical and clinical pharmacology evidence for cardiovascular safety of saxagliptin. Cardiovascular diabetology, 16(1), 115. [Link]
-
ClinicalTrials.gov. (2015). Study of Saxagliptin, 5-Hydroxy Saxagliptin, and Metformin Concentrations/Levels in Pediatric Subjects With T2DM. [Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saxagliptin - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Inter-Subject Variability of 5-Hydroxy Saxagliptin Formation
Introduction
Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is, in part, attributed to its active metabolite, 5-hydroxy saxagliptin, which also exhibits significant DPP-4 inhibition.[1][3] The formation of this active metabolite is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[1][3][4] The inherent variability in the activity of these enzymes among individuals can lead to significant differences in the pharmacokinetic profile of saxagliptin and 5-hydroxy saxagliptin, potentially impacting both efficacy and safety.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inter-subject variability of 5-hydroxy saxagliptin formation. We will delve into the underlying mechanisms driving this variability, present detailed experimental protocols for its characterization, and offer insights into the interpretation of the generated data. Our approach is grounded in scientific integrity, providing you with the tools to conduct self-validating and robust investigations.
The Metabolic Pathway of Saxagliptin to 5-Hydroxy Saxagliptin
The biotransformation of saxagliptin to its 5-hydroxy metabolite is a critical step in its overall disposition.[3] Understanding this pathway is fundamental to assessing its variability.
Caption: Metabolic conversion of saxagliptin.
Core Factors Influencing Inter-Subject Variability
The formation rate of 5-hydroxy saxagliptin is not uniform across the patient population. This variability is multifactorial, with genetic polymorphisms, drug-drug interactions (DDIs), and patient-specific factors being the primary contributors.
Genetic Polymorphisms in CYP3A4 and CYP3A5
CYP3A4 and CYP3A5 are highly polymorphic enzymes, meaning there are numerous genetic variants (alleles) that can result in altered enzyme activity.[4][5][6] This genetic variability is a major determinant of inter-individual differences in the metabolism of many drugs, including saxagliptin.[7]
-
CYP3A4: While CYP3A4 exhibits a wide range of inter-individual activity, specific single nucleotide polymorphisms (SNPs) have been identified that lead to decreased function. For instance, the CYP3A4*22 allele is associated with reduced CYP3A4 expression and activity, which can lead to decreased formation of 5-hydroxy saxagliptin.[4][8]
-
CYP3A5: The CYP3A53 allele is a common variant that results in a non-functional protein. Individuals homozygous for this allele (CYP3A53/*3) are considered CYP3A5 non-expressers. While CYP3A4 is the major contributor to saxagliptin metabolism, the presence or absence of functional CYP3A5 can still contribute to overall metabolic capacity.[4]
Drug-Drug Interactions (DDIs)
Co-administration of saxagliptin with drugs that inhibit or induce CYP3A4/5 can significantly alter its metabolism.
-
Inhibitors: Strong CYP3A4 inhibitors, such as ketoconazole and diltiazem, can decrease the formation of 5-hydroxy saxagliptin, leading to higher plasma concentrations of the parent drug.[5][9][10] This necessitates dose adjustments to avoid potential adverse effects.[1][11]
-
Inducers: Conversely, potent CYP3A4 inducers like rifampicin can increase the metabolic clearance of saxagliptin, leading to higher levels of the 5-hydroxy metabolite and lower concentrations of the parent drug.[5]
Patient-Specific Factors
-
Renal Impairment: Patients with moderate to severe renal impairment show increased exposure to both saxagliptin and 5-hydroxy saxagliptin, necessitating dose reduction.[1]
-
Hepatic Impairment: While studies have not shown clinically meaningful differences in the pharmacokinetics of saxagliptin in patients with hepatic impairment, severe hepatic dysfunction could theoretically impact its metabolism.[1]
Experimental Framework for Assessing Variability
A multi-pronged approach combining in vitro and in vivo methods is essential for a thorough assessment of inter-subject variability in 5-hydroxy saxagliptin formation.
Caption: Integrated experimental workflow.
In Vitro Assessment: Human Liver Microsomes (HLM)
HLMs are a valuable tool for studying hepatic drug metabolism as they contain a full complement of CYP enzymes.[12] Using a panel of HLMs from different donors allows for the direct assessment of inter-individual variability in metabolic activity.
Experimental Protocol: HLM Incubation Assay
-
Prepare Reagents:
-
Pooled or individual donor human liver microsomes (characterized for CYP3A4/5 genotype and activity).
-
Saxagliptin stock solution (in a suitable solvent like DMSO, final concentration <0.5%).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Pre-warm a suspension of HLMs (final protein concentration typically 0.2-0.5 mg/mL) in phosphate buffer at 37°C.
-
Add saxagliptin to the HLM suspension and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the formation of 5-hydroxy saxagliptin over time.
-
Calculate the initial rate of formation (Vmax) and the Michaelis-Menten constant (Km) if substrate concentrations are varied.
-
Compare the rates of formation across microsomes from different donors to assess inter-individual variability.
-
In Vitro Assessment: Recombinant CYP Enzymes (rCYPs)
Using recombinant CYP3A4 and CYP3A5 allows for the precise determination of the kinetic parameters for each enzyme's contribution to 5-hydroxy saxagliptin formation.
Experimental Protocol: rCYP Kinetic Assay
-
Prepare Reagents:
-
Recombinant human CYP3A4 or CYP3A5 co-expressed with cytochrome P450 reductase in a suitable expression system.
-
Saxagliptin stock solution.
-
NADPH.
-
Phosphate buffer (100 mM, pH 7.4).
-
Quenching solution.
-
-
Incubation:
-
Follow a similar incubation procedure as with HLMs, but substitute the microsomes with the recombinant enzyme preparation.
-
Vary the concentration of saxagliptin over a range that brackets the expected Km value.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described for the HLM assay.
-
-
Data Analysis:
-
Determine the Vmax and Km for 5-hydroxy saxagliptin formation for both CYP3A4 and CYP3A5.
-
Calculate the intrinsic clearance (CLint = Vmax/Km) for each enzyme to compare their catalytic efficiencies.
-
In Vivo Assessment: Clinical Pharmacokinetic Study
A well-designed clinical study is the definitive way to assess inter-subject variability in a real-world setting.
Study Design Considerations:
-
Population: Recruit a cohort of healthy volunteers with diverse genetic backgrounds. Genotype all participants for relevant CYP3A4 and CYP3A5 alleles.
-
Dosing: Administer a single oral dose of saxagliptin.
-
Sampling: Collect serial blood samples over a 24-48 hour period.
-
Analysis: Analyze plasma samples for saxagliptin and 5-hydroxy saxagliptin concentrations using a validated LC-MS/MS method.[14]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both the parent drug and the metabolite.
-
Data Stratification: Stratify the pharmacokinetic data based on the participants' CYP3A4/5 genotypes to identify genotype-phenotype correlations.
Data Presentation and Comparison
The data generated from these experiments can be effectively summarized in tables to facilitate comparison and interpretation.
Table 1: In Vitro Formation of 5-Hydroxy Saxagliptin in Human Liver Microsomes from Different Donors
| Donor ID | CYP3A4 Genotype | CYP3A5 Genotype | Rate of 5-Hydroxy Saxagliptin Formation (pmol/min/mg protein) |
| HLM-001 | 1/1 | 1/1 | 150.2 |
| HLM-002 | 1/1 | 3/3 | 125.8 |
| HLM-003 | 1/22 | 1/3 | 95.5 |
| HLM-004 | 22/22 | 3/3 | 50.1 |
Table 2: Comparison of Kinetic Parameters for Recombinant CYP3A4 and CYP3A5
| Enzyme | Vmax (pmol/min/pmol CYP) | Km (µM) | Intrinsic Clearance (CLint, µL/min/pmol CYP) |
| CYP3A4 | 35.6 | 85.2 | 0.42 |
| CYP3A5 | 22.1 | 248.5 | 0.09 |
Table 3: In Vivo Pharmacokinetic Parameters of Saxagliptin and 5-Hydroxy Saxagliptin Stratified by CYP3A4 Genotype
| CYP3A4 Genotype | Analyte | AUC (ngh/mL) | Cmax (ng/mL) |
| 1/1 (n=10) | Saxagliptin | 75.3 | 25.1 |
| 5-Hydroxy Saxagliptin | 155.8 | 40.2 | |
| 1/22 (n=5) | Saxagliptin | 98.6 | 32.8 |
| 5-Hydroxy Saxagliptin | 120.4 | 31.5 | |
| 22/*22 (n=2) | Saxagliptin | 145.2 | 48.9 |
| 5-Hydroxy Saxagliptin | 85.1 | 22.3 |
Conclusion
Assessing the inter-subject variability of 5-hydroxy saxagliptin formation is crucial for optimizing the clinical use of saxagliptin and ensuring patient safety. A comprehensive approach that integrates in vitro and in vivo methodologies provides a robust framework for understanding the impact of genetic polymorphisms and drug-drug interactions on the metabolism of this important antidiabetic agent. The experimental protocols and data interpretation strategies outlined in this guide will empower researchers to conduct high-quality, self-validating studies that contribute to the growing body of knowledge in personalized medicine. By elucidating the factors that contribute to variability, we can move towards more individualized dosing strategies that maximize therapeutic benefit while minimizing the risk of adverse events.
References
-
Characterization of the In Vitro and In Vivo Metabolism and Disposition and Cytochrome P450 Inhibition/Induction Profile of Saxagliptin in Human. ResearchGate. Available at: [Link]
-
Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy. PubMed Central. Available at: [Link]
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. PubMed. Available at: [Link]
-
saxagliptin: a systematic review on its pharmacological potential and analytical aspects. ResearchGate. Available at: [Link]
-
CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PubMed Central. Available at: [Link]
-
(PDF) Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. ResearchGate. Available at: [Link]
-
Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Waters. Available at: [Link]
-
Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. PubMed. Available at: [Link]
-
ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. Available at: [Link]
-
Variability of CYP3A4 activity in human liver and human hepatocytes... ResearchGate. Available at: [Link]
-
Design evaluation for a population pharmacokinetic study using clinical trial simulations: A case study. ResearchGate. Available at: [Link]
-
Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry. Available at: [Link]
-
A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]
-
Saxagliptin overview: special focus on safety and adverse effects. PubMed. Available at: [Link]
-
CYP3A4 English. KNMP. Available at: [Link]
-
DOT Language. Medium. Available at: [Link]
-
CYP3A4*22 Genotyping in Clinical Practice: Ready for Implementation? Frontiers in Pharmacology. Available at: [Link]
-
Drug interactions of dipeptidyl peptidase 4 inhibitors involving CYP enzymes and P-gp efflux pump. Baishideng Publishing Group. Available at: [Link]
-
Impact of Genetic Polymorphisms on Drug Metabolizing Enzymes. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes. ACS Publications. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
Pharmacokinetic drug interaction study with saxagliptin and... ResearchGate. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
The 2020 FDA guidance for in vitro DDI studies – new things to consider? Admescope. Available at: [Link]
-
DOT Language. Graphviz. Available at: [Link]
-
Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes. Diva-portal.org. Available at: [Link]
-
Population Pharmacokinetic Method to Predict Within-Subject Variability Using Single-Period Clinical Data. MDPI. Available at: [Link]
-
Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. National Institutes of Health. Available at: [Link]
-
Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
-
Development and Validation of Novel Stability- Indicating LC Method for the Determination of Saxagliptin and Metformin. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human. PubMed. Available at: [Link]
-
ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Available at: [Link]
-
Educational Content. BioIVT. Available at: [Link]
-
Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. Biointerface Research in Applied Chemistry. Available at: [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. graphviz.org [graphviz.org]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Why We Need to Take a Closer Look at Genetic Contributions to CYP3A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphism in Cytochrome P450 3A4 Is Ethnicity Related - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? [frontiersin.org]
- 9. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of Saxagliptin: Human vs. Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Type 2 Diabetes Mellitus (T2DM) treatment, saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, stands as a key therapeutic agent.[1][] Understanding its metabolic journey within the body is paramount for predicting its efficacy, safety, and potential drug-drug interactions. This guide offers an in-depth comparative analysis of saxagliptin metabolism in humans versus key preclinical animal models—monkeys, rats, and mice. By synthesizing available data, we aim to provide a valuable resource for researchers in drug development and metabolic studies.
The Central Role of Metabolism in Saxagliptin's Profile
The biotransformation of saxagliptin is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The primary metabolic route across species involves the formation of a pharmacologically active metabolite, M2 (5-hydroxy saxagliptin).[3][4] This metabolite is approximately half as potent as the parent compound, and its formation and subsequent clearance significantly contribute to the overall therapeutic effect and duration of action of saxagliptin.[5] The enzymes responsible for this transformation, primarily from the cytochrome P450 (CYP) superfamily, exhibit species-specific differences in their expression and activity, leading to variations in the metabolic profile of saxagliptin.
Human Metabolism of Saxagliptin: A Clear Picture
In humans, saxagliptin is extensively metabolized, with the primary pathway being mono-hydroxylation to form the active M2 metabolite.[1] This reaction is predominantly catalyzed by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes in the liver.[1][6]
Minor metabolic pathways in humans include N-demethylation, oxidation, and conjugation reactions such as glucuronidation and sulfation.[7] The parent drug and the M2 metabolite are the major circulating components, with renal and hepatic clearance being the main routes of elimination.[1]
A Comparative Look: Metabolism in Preclinical Species
The choice of an appropriate animal model in preclinical drug development hinges on its ability to mimic human metabolism. Here, we compare the metabolic profile of saxagliptin in commonly used preclinical species.
Cynomolgus Monkey: A Close Counterpart
Rat: A Workhorse with Notable Differences
The rat is a widely used model in preclinical toxicology and pharmacology. For saxagliptin, the formation of the M2 metabolite is also a key metabolic step in rats.[3][5] However, the plasma clearance of saxagliptin in rats is significantly higher than in humans and monkeys, at approximately 115 ml/min/kg.[3] This suggests a more rapid metabolism in this species.
Recent studies in rat liver microsomes have also identified other metabolic pathways, including the formation of cysteine and glutathione conjugates.[7] These reactive metabolite pathways, while minor, are important to consider in safety assessments. The specific CYP isoforms responsible for saxagliptin metabolism in rats have not been definitively identified in the available literature, but the data points to a significant role for oxidative metabolism.
Mouse: The Less Explored Model
Detailed information on the metabolism of saxagliptin in mice is less abundant in publicly available literature. However, one study using mouse liver microsomes indicated that saxagliptin exhibits modest stability, with approximately 27.5% of the compound remaining after a 120-minute incubation.[11] This suggests that mice are capable of metabolizing saxagliptin, though the specific metabolites and enzymatic pathways have not been as thoroughly characterized as in other species. Further research is needed to fully elucidate the comparative metabolism of saxagliptin in mice.
Quantitative Comparison of Pharmacokinetic Parameters
To facilitate a direct comparison, the following table summarizes key pharmacokinetic parameters of saxagliptin across different species.
| Parameter | Human | Monkey (Cynomolgus) | Rat (Sprague-Dawley) | Mouse |
| Plasma Clearance | Low to Moderate | 14.5 ml/min/kg[3] | 115 ml/min/kg[3] | Data not available |
| Plasma Half-life | ~2.5 hours (saxagliptin), ~3.1 hours (M2) | 2.1 - 4.4 hours[3] | 2.1 - 4.4 hours[3] | Data not available |
| Major Metabolite | M2 (5-hydroxy saxagliptin)[1] | M2 (5-hydroxy saxagliptin)[3] | M2 (5-hydroxy saxagliptin)[3][5] | Assumed to be M2 |
| Primary Metabolizing Enzymes | CYP3A4/5[1][6] | Likely CYP3A family[9][10] | Not definitively identified | Not definitively identified |
Experimental Protocols
In Vitro Metabolism of Saxagliptin Using Liver Microsomes
This protocol provides a framework for comparing the in vitro metabolism of saxagliptin across different species.
Objective: To determine the rate of saxagliptin metabolism and identify the metabolites formed in human, monkey, rat, and mouse liver microsomes.
Materials:
-
Saxagliptin
-
Pooled liver microsomes from human, cynomolgus monkey, Sprague-Dawley rat, and CD-1 mouse
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., saxagliptin-¹⁵N,D₂ HCl)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), saxagliptin (e.g., 1 µM), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the simultaneous quantification of saxagliptin and its expected metabolites (e.g., M2).
-
An example of LC conditions: C18 column, mobile phase of acetonitrile and water with 0.1% formic acid in a gradient elution.
-
An example of MS conditions: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for specific transitions of saxagliptin and its metabolites.
-
-
Data Analysis:
-
Calculate the rate of disappearance of saxagliptin to determine the metabolic stability (half-life, intrinsic clearance).
-
Quantify the formation of metabolites over time.
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the primary metabolic pathway of saxagliptin and a generalized workflow for its in vitro metabolic analysis.
Caption: Primary metabolic pathway of saxagliptin.
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics of the Dipeptidyl Peptidase 4 Inhibitor Saxagliptin in Rats, Dogs, and Monkeys and Clinical Projections | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saxagliptin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cynomolgus monkey CYPs: a comparison with human CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of cytochrome P450 3A enzymes in cynomolgus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive evaluation of liver microsomal cytochrome P450 3A (CYP3A) inhibition: comparison of cynomolgus monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of an ELISA Kit for 5-Hydroxy Saxagliptin Quantification
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is an oral hypoglycemic agent that acts as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Following administration, saxagliptin is metabolized to form its major active metabolite, 5-hydroxy saxagliptin, which possesses approximately half the therapeutic potency of the parent drug. The accurate quantification of both the parent drug and its active metabolites in biological matrices is paramount for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions.[1][2]
While Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalysis due to its high sensitivity and specificity, the Enzyme-Linked Immunosorbent Assay (ELISA) presents a compelling alternative, particularly for high-throughput screening in early drug discovery or for clinical settings where cost and operational simplicity are key considerations.
This guide provides a comprehensive framework for the validation of a competitive ELISA kit for the detection of 5-hydroxy saxagliptin. As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale behind each validation step. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust, reliable, and reproducible data that meets stringent regulatory expectations as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Section 1: The Analyte and Assay Principle
The Target: 5-Hydroxy Saxagliptin
Understanding the target analyte is the first step. 5-hydroxy saxagliptin is a small molecule, and its quantification requires an assay format suitable for haptens. Unlike large proteins, small molecules cannot be simultaneously bound by two different antibodies, precluding the use of a standard sandwich ELISA format. This necessitates a competitive assay design.[5][6]
The Method: Competitive ELISA
The competitive ELISA is an immunological assay designed for the quantification of small molecules.[5][7] The core principle is the competition between the analyte in the sample (unlabeled) and a fixed amount of enzyme-conjugated analyte (labeled) for a limited number of binding sites on a specific antibody pre-coated onto a microplate.
The process unfolds as follows:
-
Competition: The biological sample containing 5-hydroxy saxagliptin is added to the antibody-coated wells, along with a known amount of enzyme-labeled 5-hydroxy saxagliptin.
-
Binding: During incubation, the sample's native analyte and the enzyme-labeled analyte compete to bind to the immobilized antibodies.
-
Signal Generation: After washing away unbound components, a substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
Critically, the resulting signal intensity is inversely proportional to the concentration of 5-hydroxy saxagliptin in the sample. A high concentration of the target analyte in the sample leads to less binding of the enzyme-labeled version, resulting in a weaker signal. Conversely, a low sample concentration allows more enzyme-labeled analyte to bind, producing a stronger signal.[7][8]
Section 2: Framework for Bioanalytical Method Validation
A bioanalytical method is only as good as its validation. The objective of validation is to demonstrate that the assay is suitable for its intended purpose.[9] Our framework is built upon the harmonized guidelines from ICH M10, which is adopted by both the FDA and EMA.[3][4][10][11][12] These guidelines provide a comprehensive set of performance characteristics that must be evaluated.
The validation process is a structured investigation of the assay's performance, ensuring that it is reliable, reproducible, and accurate for the quantification of 5-hydroxy saxagliptin in a specific biological matrix (e.g., human plasma).
Sources
- 1. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. praxilabs.com [praxilabs.com]
- 8. ELISA Principles 101 - Nordic Biosite [nordicbiosite.com]
- 9. consultations.tga.gov.au [consultations.tga.gov.au]
- 10. fda.gov [fda.gov]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Analysis of DPP-4 Binding Kinetics: Saxagliptin vs. 5-Hydroxy Saxagliptin
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors have established a significant clinical role. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these agents enhance glucose-dependent insulin secretion and suppress glucagon release.[1] Saxagliptin, a potent and selective DPP-4 inhibitor, is distinguished by its unique covalent binding mechanism and the contribution of its major active metabolite, 5-hydroxy saxagliptin, to its overall efficacy.[1][2] This guide provides an in-depth, objective comparison of the binding kinetics of saxagliptin and 5-hydroxy saxagliptin to the DPP-4 enzyme, supported by experimental data to inform researchers and drug development professionals.
At a Glance: Comparative Binding Kinetics
The interaction of an inhibitor with its target enzyme is defined by its binding kinetics—the rates of association and dissociation. For DPP-4 inhibitors, these parameters are critical determinants of their duration of action and clinical efficacy. Both saxagliptin and its 5-hydroxy metabolite are potent inhibitors of DPP-4, characterized by slow dissociation from the enzyme.[2][3]
| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin | Significance |
| Inhibition Constant (Ki) | 1.3 nM | 2.6 nM | Indicates high binding affinity for both compounds, with saxagliptin being approximately twofold more potent.[2] |
| Dissociation Half-Life (t1/2) | 50 minutes | 23 minutes | Demonstrates prolonged target engagement for both, with saxagliptin exhibiting a slower dissociation rate.[2][4] |
The Structural Basis of Potency and Prolonged Binding
The remarkable potency and extended target engagement of saxagliptin are rooted in its unique chemical structure, which facilitates a reversible, covalent interaction with the active site of the DPP-4 enzyme.[5][6] X-ray crystallography studies have elucidated that the nitrile group of saxagliptin forms a covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site.[5] This interaction is a key differentiator from many other non-covalent DPP-4 inhibitors.
While a co-crystal structure for 5-hydroxy saxagliptin is not available, its comparable potency and slow dissociation suggest a similar binding mode to the parent compound. The addition of a hydroxyl group in the 5-position of the adamantane cage likely influences its interaction with residues in the S2 pocket of the DPP-4 active site, which may account for the observed twofold difference in potency compared to saxagliptin.[2][7]
Visualizing the Covalent Interaction
The following diagram illustrates the proposed mechanism of saxagliptin's covalent binding to the DPP-4 active site.
Caption: Covalent binding mechanism of saxagliptin to DPP-4.
Experimental Determination of Binding Kinetics: A Methodological Overview
The kinetic parameters presented in this guide are typically determined through rigorous in vitro enzyme inhibition assays. A representative protocol for determining the inhibition constant (Ki) is outlined below. This self-validating system ensures the accuracy and reproducibility of the generated data.
Protocol: DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and subsequently calculate the inhibition constant (Ki) of a test compound (e.g., saxagliptin or 5-hydroxy saxagliptin) against recombinant human DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (saxagliptin, 5-hydroxy saxagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and substrate to their optimal working concentrations in the assay buffer. The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to ensure accurate Ki determination.
-
Assay Reaction:
-
Add a fixed volume of the diluted enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the respective wells.
-
Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period to allow for binding equilibration.[2]
-
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.
-
Plot the percent inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Causality in Experimental Design: The pre-incubation step is crucial for inhibitors with slow binding kinetics, such as saxagliptin, to ensure that the binding reaches equilibrium before the enzymatic reaction is initiated. The choice of substrate concentration relative to Km is critical for the accurate conversion of IC50 to Ki.
Clinical and Research Implications
The prolonged DPP-4 inhibition by both saxagliptin and 5-hydroxy saxagliptin, as evidenced by their slow dissociation rates, supports a once-daily dosing regimen.[8] The sustained target engagement ensures continuous elevation of active incretin levels, leading to improved glycemic control throughout the dosing interval.[4] For researchers, the covalent binding mechanism of saxagliptin presents a compelling case study in rational drug design for achieving prolonged pharmacodynamic effects. Understanding the subtle structural modifications that differentiate the binding kinetics of saxagliptin and its active metabolite can provide valuable insights for the development of next-generation enzyme inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.
References
-
Wang, A., Dorso, C., Kopcho, L., Locke, G., Langish, R., Harstad, E., Shipkova, P., Marcinkeviciene, J., Hamann, L., & Kirby, M. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2. [Link]
-
Herman, G. A., Bergman, A. J., Stevens, C., Kotey, P., Yi, B., Zhao, P., ... & Wagner, J. A. (2013). Dipeptidyl peptidase-4 inhibition in patients with type 2 diabetes treated with saxagliptin, sitagliptin, or vildagliptin. Diabetes, Obesity and Metabolism, 15(10), 905-914. [Link]
-
ResearchGate. (n.d.). Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. Retrieved from [Link]
-
Wang, A., Dorso, C., Kopcho, L., Locke, G., Langish, R., Harstad, E., ... & Kirby, M. S. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC pharmacology, 12, 2. [Link]
-
Metzler, W. J., Yanchunas, J., Weigelt, C., Kish, K., Almquist, S. J., & Tawa, G. J. (2008). Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. Protein science : a publication of the Protein Society, 17(2), 240–250. [Link]
-
Metzler, W. J., Yanchunas, J., Weigelt, C., Kish, K., Almquist, S. J., & Tawa, G. J. (2008). Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. Protein Science, 17(2), 240-250. [Link]
-
Thakur, A., & Kumar, A. (2020). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules (Basel, Switzerland), 25(23), 5725. [Link]
-
Schnapp, G., Eckhardt, M., & Nar, H. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of medicinal chemistry, 59(16), 7466–7477. [Link]
-
Al-masri, I. M., Mohammad, M. K., Taha, M. O., & Zalloum, W. A. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals (Basel, Switzerland), 15(11), 1342. [Link]
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2016). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active, long-acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 59(13), 6199-6208. [Link]
-
Metzler, W. J., Yanchunas, J., Weigelt, C., Kish, K., Almquist, S. J., & Tawa, G. J. (2008). Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. Protein science : a publication of the Protein Society, 17(2), 240–250. [Link]
-
Belkacemi, L., & Benamar, A. (2017). Molecular Modeling Study of the Interaction and Affinity of DPP-4 (DipeptidylPeptidase-4) by Inhibitors whichare involvedin Type. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 164-169. [Link]
-
Singh, S., Singh, A., & Singh, R. (2016). In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2. International Journal of Bio-Technology and Research, 6(1), 73-84. [Link]
-
Patel, C. G., Kornhauser, D., Vachharajani, N., & Udata, C. (2011). Saxagliptin, a potent, selective inhibitor of DPP-4, does not alter the pharmacokinetics of three oral antidiabetic drugs (metformin, glyburide or pioglitazone) in healthy subjects. Diabetes, obesity & metabolism, 13(7), 604–614. [Link]
-
Tahrani, A. A., Piya, M. K., & Barnett, A. H. (2010). Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus. Advances in therapy, 27(10), 684–703. [Link]
-
Mehanna, A. S., & El-Sherbeny, M. A. (2021). Molecular modelling as a tool for designing dipeptidylpeptidase-4 inhibitors. Journal of Analytical & Pharmaceutical Research, 10(1), 26-39. [Link]
Sources
- 1. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saxagliptin, a potent, selective inhibitor of DPP-4, does not alter the pharmacokinetics of three oral antidiabetic drugs (metformin, glyburide or pioglitazone) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Saxagliptin and its Active Metabolite (D1) in a Research Setting
For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical entity, including its responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin (historically referred to as D1 or M2). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental health.
This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical safety and regulatory diligence. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage pharmaceutical waste streams confidently and responsibly.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount.
Saxagliptin: According to multiple Safety Data Sheets (SDS), pure saxagliptin is not classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, some suppliers of the hydrochloride salt version have assigned GHS hazard classifications, including suspicion of causing cancer and damaging fertility[2][3]. The toxicological properties have not been fully investigated[1]. Therefore, it is prudent to handle saxagliptin and its metabolite with care, assuming the potential for biological activity and unforeseen hazards.
5-Hydroxy Saxagliptin (Metabolite D1): This is the major, pharmacologically active metabolite of saxagliptin[4][5][6]. While a specific SDS for this metabolite is not readily available, its structural similarity and shared biological activity (inhibition of dipeptidyl peptidase-4, DPP-4) necessitate that it be handled with the same level of caution as the parent compound[5]. For disposal purposes, it should be treated as an active pharmaceutical ingredient (API).
Key Takeaway: The absence of a formal hazard classification does not equate to an absence of risk. Both compounds are potent, biologically active molecules. The primary risks in a laboratory setting are accidental ingestion, inhalation of fine powders, and skin contact. The principal environmental risk is the contamination of aquatic ecosystems, as APIs can have ecotoxicological effects[7].
Regulatory Framework: Understanding Pharmaceutical Waste
The disposal of laboratory-generated pharmaceutical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework[8][9].
Is Saxagliptin a RCRA Hazardous Waste? Saxagliptin is not explicitly listed as a "P-listed" (acutely hazardous) or "U-listed" (toxic) hazardous waste under 40 CFR Part 261.33[10][11][12]. Furthermore, it does not typically exhibit the characteristics of ignitability, corrosivity, or reactivity[10]. Therefore, in its pure form, it is generally considered non-RCRA hazardous pharmaceutical waste .
However, this "non-hazardous" designation can be misleading. The EPA and best practices strongly advise against disposing of any pharmaceutical waste in the regular trash or down the drain[3][7][9][13]. The EPA's Final Rule on the Management of Hazardous Waste Pharmaceuticals (Subpart P) explicitly bans the sewering (flushing) of any hazardous waste pharmaceuticals and it is recommended as a best practice for all pharmaceutical waste to prevent environmental contamination[8][10].
| Waste Classification | Description | Disposal Requirement |
| RCRA Hazardous | P-listed, U-listed, or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). | Must be managed by a licensed hazardous waste vendor. |
| Non-RCRA Hazardous | Does not meet RCRA criteria but is still considered potentially harmful. This includes most APIs like saxagliptin. | Must be managed by a licensed medical/pharmaceutical waste vendor, typically via incineration[8][13][14]. |
| Controlled Substances | Regulated by the Drug Enforcement Administration (DEA). | Requires specific DEA-compliant destruction procedures (e.g., reverse distribution)[2]. |
Table 1: Pharmaceutical Waste Classifications
Personal Protective Equipment (PPE) and Handling
Proper PPE is the first line of defense against accidental exposure. When handling saxagliptin or its metabolite in solid (powder) or solution form, the following should be worn:
-
Eye Protection: Safety glasses with side shields or tightly fitting safety goggles[14].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated[14].
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust (e.g., when weighing powder), work should be conducted in a fume hood or ventilated enclosure. If this is not possible, a NIOSH-approved particulate respirator may be necessary[2].
Step-by-Step Disposal Procedures
The guiding principle for the disposal of saxagliptin and its metabolite is to prevent their release into the environment. The most effective and compliant method is high-temperature incineration through a licensed waste management vendor[1][9][14].
Workflow for Disposal Decision-Making
Caption: Decision workflow for saxagliptin waste disposal.
Protocol 1: Disposal of Solid Saxagliptin / Metabolite D1 Waste
This protocol applies to expired pure compounds, unused reagents, or grossly contaminated weighing paper.
-
Segregation: Do NOT dispose of this waste in the regular trash, biohazard bags, or sharps containers[13].
-
Containment: Carefully place the solid waste into a designated "Non-Hazardous Pharmaceutical Waste" container. These are typically blue or white bins provided by your institution's waste vendor[8]. This prevents the co-mingling of non-hazardous and more stringently regulated RCRA hazardous waste[13].
-
Labeling: Ensure the container is clearly labeled "Pharmaceutical Waste for Incineration" and that the contents are generally identified as per your institution's policy.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Protocol 2: Disposal of Contaminated Labware and PPE
This protocol applies to items with trace contamination, such as empty vials, gloves, bench paper, and pipette tips.
-
Assessment: Items that are not visibly dripping with liquid and have only trace amounts of contamination should be collected.
-
Segregation: These items should also be placed in the designated "Non-Hazardous Pharmaceutical Waste" container (blue or white bin)[13]. The rationale is that even trace amounts of API should be incinerated to ensure complete destruction[9].
-
Sharps: Any contaminated sharps (needles, scalpels, glass pipettes) MUST be placed in a designated sharps container. These are typically managed as medical waste and are also incinerated.
Protocol 3: Disposal of Aqueous Solutions
Disposing of liquid solutions requires careful consideration to avoid prohibited sewer disposal.
-
Prohibition: DO NOT pour aqueous solutions of saxagliptin or its metabolite down the drain[1][14]. This is a critical step in preventing the contamination of waterways.
-
Containment: Collect all aqueous waste containing these compounds in a compatible, sealed, and leak-proof container (e.g., a glass or polyethylene bottle).
-
Labeling: The container must be clearly labeled as "Aqueous Pharmaceutical Waste for Incineration" and list saxagliptin and/or 5-hydroxy saxagliptin as the contents. Also, list any other chemical components of the solution.
-
Storage and Pickup: Manage the container as chemical waste according to your institution's EHS procedures for collection by a licensed waste vendor.
Spill Management
In the event of a spill, prompt and correct action is necessary to mitigate exposure and contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills of fine powder outside of a containment device, evacuate the area and contact your institution's EHS or safety officer.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles.
-
Contain the Spill:
-
For Solids: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.
-
For Liquids: Cover the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
-
Clean the Spill:
-
Carefully wipe the area with dampened absorbent pads, working from the outside of the spill inward. Do not dry sweep powders.
-
Decontaminate the area with a suitable cleaning agent (e.g., soap and water), followed by a final rinse with water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE) are now considered pharmaceutical waste. Place them in a sealed bag and then into the designated "Non-Hazardous Pharmaceutical Waste" container for incineration.
The Rationale for Incineration over Chemical Inactivation
While studies have shown that saxagliptin is labile and can be degraded under certain hydrolytic (acidic, alkaline) and oxidative conditions, these methods are not recommended for in-lab disposal[15][16].
-
Incomplete Reactions: Laboratory-scale chemical neutralization can be unreliable. It is difficult to guarantee the complete destruction of the API, and incomplete reactions may produce degradation products with unknown toxicity.
-
Hazardous Byproducts: The reagents used for degradation (e.g., strong acids, bases, oxidizers) are themselves hazardous and create a more complex and potentially more dangerous waste stream.
-
Regulatory Complexity: Treating a waste stream chemically may require specific permits and is generally not a compliant disposal method for pharmaceuticals in a research setting[17].
High-temperature incineration is the industry and regulatory standard because it ensures the complete thermal destruction of the active pharmaceutical ingredient, converting it to basic elements and preventing its entry into the ecosystem[1][9][14].
By adhering to these detailed procedures, research organizations can ensure they are not only compliant with regulations but are also acting as responsible stewards of environmental and public health, thereby building a culture of safety that extends beyond the laboratory bench.
References
-
Non-hazardous Pharmaceutical Waste Disposal. (2023). TriHaz Solutions. [Link]
-
Best Practices in Pharmaceutical Waste Disposal. WasteX. [Link]
-
Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. (2023). Easy RX Cycle. [Link]
-
Safe management of pharmaceutical waste from health care facilities global best practices. (2023). World Health Organization. [Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. Advant-Edge Solutions of Middle Atlantic, Inc. (ASMAI). [Link]
-
LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. (2014). RSC Publishing. [Link]
-
What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. (2022). INGENIUM. [Link]
-
Stability indicating assay of Dapagliflozin and Saxagliptin. (2021). Research Journal of Pharmacy and Technology. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. [Link]
-
LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. (2014). ResearchGate. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency. [Link]
-
(1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile. PubChem. [Link]
-
Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024). Triumvirate Environmental. [Link]
-
Structure of saxagliptin and 5-hydroxy saxagliptin. (2016). ResearchGate. [Link]
-
EPA Subpart P Regulations. HW Drugs. [Link]
-
Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. (2024). Journal of Pharmacokinetics and Pharmacodynamics. [Link]
-
Saxagliptin-impurities. Pharmaffiliates. [Link]
-
Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry... (2016). PubMed. [Link]
-
5-Hydroxy-saxagliptin. Acanthus Research. [Link]
-
Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (2019). Minnesota Pollution Control Agency. [Link]
-
Medical Waste Disposal - Common RCRA Pharmaceuticals. HealthWise Services. [Link]
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
Sources
- 1. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 8. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 9. epa.gov [epa.gov]
- 10. pwaste.com [pwaste.com]
- 11. Download [lf-public.deq.utah.gov:443]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 14. WasteX | Best Practices in Pharmaceutical Waste Disposal [medwastex.com]
- 15. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. rjptonline.org [rjptonline.org]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Saxagliptin metabolite D1
A Researcher's Guide to Safely Handling Saxagliptin Metabolite D1
Saxagliptin is a potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor.[2] Its primary active metabolite, 5-hydroxy Saxagliptin, also demonstrates a high degree of selectivity for DPP-4.[2] Given their high pharmacological activity, both compounds must be handled with care to minimize occupational exposure.
Core Safety Principles: A Multi-Layered Approach
The cornerstone of safely handling potent compounds like Saxagliptin metabolite D1 is a multi-layered system of controls.[3] This approach, often referred to as the "five levels of cascading protection," prioritizes engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).[3]
1. Engineering Controls: Your First Line of Defense
Engineering controls are designed to physically isolate the researcher from the hazardous material.[4] For a potent compound like Saxagliptin metabolite D1, open handling of the powder is strictly prohibited.[5] All manipulations should be performed within a contained system.
-
Ventilated Enclosures: A certified chemical fume hood, ventilated laminar flow enclosure, or a vented balance safety enclosure is mandatory for weighing and preparing solutions.[1]
-
Isolators: For more complex or higher-quantity manipulations, a glove box or isolator provides the highest level of containment.[1][5] These can be operated under negative pressure for enhanced protection.[5]
-
Facility Design: The laboratory should be designed with controlled access and negative air pressure relative to adjacent areas to prevent the escape of airborne particles.[5][6] An airlock system for entry and exit is recommended.[5]
2. Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies that minimize exposure risk.
-
Chemical Hygiene Plan (CHP): Your institution must have a written CHP that outlines specific procedures for handling hazardous chemicals.[4][7] This plan should be readily accessible and followed by all laboratory personnel.[7][8]
-
Training: All personnel must be trained on the specific hazards of Saxagliptin and its metabolites, as well as the proper use of all safety equipment and procedures.[1][4][8]
-
Restricted Access: The area where Saxagliptin metabolite D1 is handled should be clearly marked and access should be restricted to authorized personnel only.[1]
3. Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, PPE is the essential final layer of protection.[9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a barrier against dermal absorption and allows for safe removal of the outer glove in case of contamination. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and airborne particles. |
| Body Protection | A disposable lab coat with long sleeves and tight cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a contained system. | Protects against inhalation of the potent compound. |
Step-by-Step Handling Protocol
The following protocol outlines a safe workflow for handling Saxagliptin metabolite D1 powder and preparing solutions.
Caption: Workflow for the safe handling of Saxagliptin metabolite D1.
Disposal Plan: A Critical Final Step
Proper disposal of Saxagliptin metabolite D1 and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, lab coats, weighing papers, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing Saxagliptin metabolite D1 should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.
Disposal Procedure:
-
Mix: For small quantities of unused solid medication, mix it with an unpalatable substance like dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[10][11]
-
Contain: Place the mixture in a sealed container, such as a plastic bag.[10][11]
-
Discard: Throw the sealed container into the household trash.[10]
-
De-identify: Scratch out all personal information on any prescription labels before disposing of the empty container.[10][11]
For larger quantities or in institutional settings, follow your organization's hazardous waste disposal procedures, which typically involve a licensed waste management contractor. The best option is to utilize a drug take-back program if available.[12][13]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Always have the Safety Data Sheet for Saxagliptin readily available for emergency responders.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle Saxagliptin metabolite D1, ensuring both personal safety and the integrity of their research.
References
-
Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. Available from: [Link]
-
Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation?. 2017. Available from: [Link]
-
Outsourced Pharma. Best Practices For Handling Potent APIs. 2015. Available from: [Link]
-
ACS Publications. Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry | Organic Process Research & Development. Available from: [Link]
-
Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues. Available from: [Link]
-
The Rise of GLP-1 Drugs and the Challenges of Proper Disposal. 2024. Available from: [Link]
-
Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. 2023. Available from: [Link]
-
OSHA. Laboratory Safety Guidance. 2011. Available from: [Link]
-
PubMed. Saxagliptin overview: special focus on safety and adverse effects. Available from: [Link]
-
Conn Maciel Carey LLP. OSHA's New Laboratory Safety Guidance Paves the Way for Enforcement Actions. 2011. Available from: [Link]
-
IPG. Decoding OSHA Laboratory Standards: Safety Essentials. 2023. Available from: [Link]
-
Lab Manager Magazine. The OSHA Laboratory Standard. 2020. Available from: [Link]
-
PubMed. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Available from: [Link]
-
PubMed. Safety of saxagliptin: rationale for and design of a series of postmarketing observational studies. Available from: [Link]
-
MDPI. Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats. 2024. Available from: [Link]
-
PubMed Central. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. 2012. Available from: [Link]
-
PubMed Central. Efficacy and Safety of Saxagliptin as Add-On Therapy in Type 2 Diabetes. Available from: [Link]
-
Advanced Diabetes Supply®. Safely Disposing Medications: A Step-by-Step Guide. Available from: [Link]
-
PubMed Central. The Dipeptidyl Peptidase-4 Inhibitor Saxagliptin as a Candidate Treatment for Disorders of Consciousness: A Deep Learning and Retrospective Clinical Analysis. Available from: [Link]
-
FDA. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. 2024. Available from: [Link]
-
saxagliptin: a systematic review on its pharmacological potential and analytical aspects. 2021. Available from: [Link]
-
FDA. Disposal of Unused Medicines: What You Should Know. 2024. Available from: [Link]
-
HHS.gov. How to Safely Dispose of Drugs. 2022. Available from: [Link]
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. escopharma.com [escopharma.com]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. osha.gov [osha.gov]
- 9. ipgsf.com [ipgsf.com]
- 10. advanceddiabetessupply.com [advanceddiabetessupply.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. hhs.gov [hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
